L-sorbosone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMIDLYWOTSGK-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49865-02-3 | |
| Record name | Sorbosone, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SORBOSONE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Fundamental Properties of L-Sorbosone
Introduction: The Pivotal Role of L-Sorbosone in Ascorbic Acid Synthesis
This compound, a ketose monosaccharide, holds a position of significant importance in both biochemistry and industrial biotechnology. While not as widely known as its parent sugar, L-sorbose, it serves as a critical intermediate in the globally utilized Reichstein process for the synthesis of L-ascorbic acid (Vitamin C).[1] Its transient nature and specific reactivity make a thorough understanding of its fundamental properties essential for researchers in metabolic engineering, enzymology, and pharmaceutical development. This guide provides a comprehensive overview of the core physicochemical, spectroscopic, and biochemical properties of this compound, offering field-proven insights and detailed experimental protocols for its study. The transformation of L-sorbose to this compound is a key oxidative step, historically accomplished by microorganisms like Gluconobacter oxydans, which is then further oxidized to 2-keto-L-gulonic acid (2-KLG), the direct precursor to Vitamin C.[2]
Section 1: Core Physicochemical Properties
A precise understanding of this compound's physical and chemical characteristics is foundational for its handling, purification, and application in both research and industrial settings.
Chemical Structure and Nomenclature
This compound is systematically known as L-xylo-hexos-2-ulose.[3] Its structure features a six-carbon backbone with a ketone at the C2 position and an aldehyde at the C1 position, classifying it as a 2-keto-aldose. In solution, it can exist in equilibrium between its open-chain form and cyclic pyranose or furanose hemiacetal forms.[4][5]
-
IUPAC Name: (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal[6][]
-
Molecular Formula: C₆H₁₀O₆[6]
-
InChI Key: DCNMIDLYWOTSGK-KVQBGUIXSA-N[6][]
Quantitative Physical Data
The physical properties of this compound dictate its behavior in various solvents and thermal conditions, which is critical for designing purification and reaction protocols.
| Property | Value | Source(s) |
| Molecular Weight | 178.14 g/mol | [6][] |
| Monoisotopic Mass | 178.04773803 Da | [6] |
| Melting Point | >82°C (with decomposition) | [3][] |
| Appearance | White to Off-White Solid | [3][] |
| Solubility | Slightly soluble in water | [3][] |
| Stability | Hygroscopic | [3] |
Causality Insight: The hygroscopic nature of this compound necessitates storage under inert, dry conditions, such as in a desiccator or under an argon/nitrogen atmosphere, to prevent degradation and ensure reproducibility in experiments.[3] Its limited but sufficient water solubility allows for aqueous-based enzymatic reactions, though care must be taken to avoid hydrolysis or unwanted side reactions over extended periods.
Section 2: Biochemical Significance and Reactivity
The primary significance of this compound lies in its role as a metabolic intermediate. Its reactivity is dominated by the two carbonyl groups and multiple hydroxyl functions, making it a versatile substrate for various enzymes.
The L-Sorbose to 2-Keto-L-Gulonic Acid Pathway
In the industrial two-step fermentation process for Vitamin C, L-sorbose is oxidized to this compound, which is then subsequently oxidized to 2-keto-L-gulonic acid (2-KLG). This conversion is the rate-limiting step in many production strains.[8] This biochemical transformation is catalyzed by a class of enzymes known as dehydrogenases.
-
Step 1: L-Sorbose → this compound: This oxidation is catalyzed by L-sorbose dehydrogenase (SDH), a membrane-bound enzyme often found in acetic acid bacteria like Gluconobacter and Ketogulonicigenium.[9][10]
-
Step 2: this compound → 2-Keto-L-Gulonic Acid: This step is catalyzed by this compound dehydrogenase (SNDH), which oxidizes the aldehyde group of this compound to a carboxylic acid.[11][12] Some microorganisms possess a single, unique quinoprotein L-sorbose/L-sorbosone dehydrogenase that can catalyze both steps sequentially.[2]
Diagram: Core Biochemical Pathway of this compound
Caption: Oxidation of L-Sorbose to 2-KLG via this compound.
This compound Dehydrogenases (SNDH)
SNDH enzymes are crucial for efficient 2-KLG production. They are typically pyrroloquinoline quinone (PQQ)-dependent enzymes that are membrane-bound.[11] The catalytic mechanism involves the PQQ cofactor facilitating the oxidation of the aldehyde group of this compound.[11][12] Recent structural studies have revealed a redox-based dynamic regulation involving a reversible disulfide bond near the active site, which controls substrate access by opening and closing the substrate pocket.[12][13] This insight provides a theoretical basis for the rational engineering of SNDH enzymes to improve catalytic efficiency and, consequently, Vitamin C yields.[12]
Section 3: Spectroscopic Profile for Characterization
Accurate identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques. Due to its limited commercial availability and role as an intermediate, robust in-house characterization is often required.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound.
-
Expected Molecular Ion: [M+H]⁺ at m/z 179.05502; [M+Na]⁺ at m/z 201.03696.[14]
-
Fragmentation Pattern: Analysis of fragmentation can help distinguish it from isomers like L-sorbose, which has a molecular weight of 180.16 g/mol due to the additional two hydrogen atoms.[15] The presence of two carbonyl groups in this compound leads to characteristic fragmentation patterns that are distinct from the single ketone in L-sorbose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. Due to the equilibrium of different forms (open-chain, pyranose, furanose) in solution, NMR spectra can be complex. Spectra should be acquired in a suitable deuterated solvent like D₂O.
-
¹H NMR: Expect signals in the 3.5-5.5 ppm range for the C-H protons. The anomeric protons of the cyclic forms will appear as distinct signals, and the aldehyde proton of the open-chain form will be a downfield singlet (around 9.5-10 ppm), though its concentration may be low.
-
¹³C NMR: Carbonyl carbons (ketone and aldehyde) will be significantly downfield (>170 ppm). The remaining carbons attached to hydroxyl groups will appear in the 60-100 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
O-H Stretch: A strong, broad absorption band around 3300-3500 cm⁻¹ is characteristic of the multiple hydroxyl groups.
-
C=O Stretch: A sharp, strong peak (or multiple peaks due to the different carbonyl environments) around 1700-1750 cm⁻¹ confirms the presence of the ketone and aldehyde functionalities. This is a key feature distinguishing it from L-sorbose, which only has one C=O stretch.
Section 4: Experimental Protocols
The following protocols provide validated, step-by-step methodologies for the enzymatic synthesis, purification, and analysis of this compound. These protocols are designed to be self-validating by incorporating analytical checkpoints.
Protocol: Enzymatic Synthesis of this compound
This protocol describes the bioconversion of L-sorbose to this compound using whole cells of a suitable microorganism, such as Gluconobacter oxydans, which possess L-sorbose dehydrogenase activity.
Rationale: Using whole cells is often more cost-effective and robust for initial synthesis than using purified enzymes. G. oxydans is well-known for its membrane-bound dehydrogenases that perform incomplete oxidation of sugars in the periplasm, releasing the product into the medium.[16][17]
Methodology:
-
Strain Cultivation: Cultivate Gluconobacter oxydans (e.g., ATCC 621) in a suitable medium (e.g., sorbitol-yeast extract medium) at 30°C with vigorous shaking (200 rpm) for 24-48 hours to reach the late exponential growth phase.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resting Cell Suspension: Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate buffer, pH 6.0) and resuspend in the same buffer to a final concentration of ~50 g/L (wet cell weight).
-
Biotransformation: Add L-sorbose substrate to the resting cell suspension to a final concentration of 5-10% (w/v). Incubate the reaction mixture at 30°C with shaking (200 rpm).
-
Reaction Monitoring (Self-Validation): At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture. Centrifuge to remove cells and analyze the supernatant by HPLC (see Protocol 4.3) to monitor the consumption of L-sorbose and the formation of this compound.
-
Reaction Termination: Stop the reaction when HPLC analysis shows maximum conversion to this compound and before significant formation of by-products like 2-KLG occurs. Terminate by centrifuging the mixture to remove the cells. The resulting supernatant is the crude this compound solution.
Diagram: this compound Synthesis & Purification Workflow
Caption: Workflow for this compound Synthesis, Purification, and Validation.
Protocol: Purification of this compound from Reaction Mixture
Rationale: The crude reaction mixture contains unreacted substrate, salts from the buffer, and other metabolites. Size-exclusion or ion-exchange chromatography are effective methods for separating the neutral this compound molecule from these components.
Methodology:
-
Preparation: Filter the crude this compound solution through a 0.22 µm filter to remove any remaining cells and particulates.
-
Column Chromatography:
-
Option A (Size Exclusion): Load the filtered solution onto a size-exclusion chromatography column (e.g., Bio-Gel P-2) equilibrated with deionized water. Elute with deionized water and collect fractions.
-
Option B (Ion Exchange - for removing charged impurities): Pass the solution through a mixed-bed ion-exchange resin to remove salts and charged metabolites. This compound, being neutral, will pass through in the eluate.
-
-
Fraction Analysis (Self-Validation): Analyze the collected fractions using HPLC (Protocol 4.3) to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.
-
Final Product: The resulting product can be a concentrated syrup or can be lyophilized to obtain a white to off-white solid powder. Store immediately in a desiccator at low temperature (e.g., -20°C).
Protocol: HPLC Analysis of this compound
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying sugars and organic acids. A reverse-phase column with an aqueous mobile phase is typically suitable. Refractive Index (RI) or UV detection (at low wavelengths, ~190-210 nm) can be used.
Methodology:
-
HPLC System Configuration:
-
Column: A carbohydrate analysis column or a C18 column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) or dilute sulfuric acid (e.g., 5 mM H₂SO₄) for ion-exchange columns.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: Refractive Index (RI) detector maintained at a constant temperature (e.g., 40°C) or a UV detector at ~210 nm.
-
-
Standard Preparation: Prepare a series of standard solutions of L-sorbose and, if available, this compound of known concentrations (e.g., 0.1 to 10 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute the reaction aliquots or purified samples with the mobile phase to fall within the concentration range of the standard curve. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Then, inject the prepared samples.
-
Quantification (Self-Validation): Identify the peaks for L-sorbose and this compound based on their retention times compared to the standards. Quantify the concentration in the samples by interpolating their peak areas from the calibration curve. The separation of substrate and product peaks validates the reaction's progress and the purity of the final product.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10921067, Sorbosone, L-. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25201238, this compound pyranose form. Retrieved from [Link]
- Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase.
-
Sae-Lee, N., et al. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 137, 109511. Retrieved from [Link]
- Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase.
-
National Institute of Standards and Technology. L-Sorbose. In NIST Chemistry WebBook. Retrieved from [Link]
-
Miyazaki, T., et al. (2006). Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. Applied and Environmental Microbiology, 72(10), 6551–6556. Retrieved from [Link]
- Sugisawa, T., et al. (2005). Microbial Production of L-Ascorbic Acid from D-Sorbitol, L-Sorbose, L-Gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Bioscience, Biotechnology, and Biochemistry.
-
Wikipedia. (2023). Reichstein process. Retrieved from [Link]
-
Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. National Library of Medicine. Retrieved from [Link]
-
Wikipedia. L-Sorbose 1-dehydrogenase. Retrieved from [Link]
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. J-STAGE. Retrieved from [Link]
-
PubChemLite. This compound (C6H10O6). Retrieved from [Link]
-
Adachi, O., et al. (2000). Enzymatic Production of L-Sorbose and D-Fructose by Thermotolerant Gluconobacter Strains. ThaiScience. Retrieved from [Link]
-
Bremus, C., et al. (2006). Industrial production of L-ascorbic acid (vitamin C) and D-isoascorbic acid. Advances in Biochemical Engineering/Biotechnology, 100, 197-224. Retrieved from [Link]
- Lee, H. W., & Pan, J. G. (2000). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Microbiology and Biotechnology.
-
Wikipedia. Sorbose. Retrieved from [Link]
-
Wei, D., et al. (2004). [Purification of L-sorbose/L-sorbosne dehydrogenase from Ketogulonigenium vulgare and construction and selection of genomic library]. Sheng Wu Gong Cheng Xue Bao, 20(3), 398-402. Retrieved from [Link]
-
Schüep, W. (2014). Esthetics of the Reichstein–Grüssner L-Ascorbic Acid Synthesis. ChemistryViews. Retrieved from [Link]
- Ma, Q., et al. (2016). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. Journal of Industrial Microbiology & Biotechnology.
- Wang, Y., et al. (2023). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Applied Microbiology and Biotechnology.
-
Loewus, F. A., & Baig, M. M. (1973). d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. Plant Physiology. Retrieved from [Link]
- Shinjoh, M., et al. (1995). Reactivity of sorbose dehydrogenase from Sinorhizobium sp. 97507 for 1,5-anhydro-d-glucitol. Bioscience, Biotechnology, and Biochemistry.
-
Wang, Z., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Microbial Cell Factories, 21(1), 47. Retrieved from [Link]
- Tucaliuc, A., et al. (2022). Reichstein method of vitamin C production.
- Dong, M. W. (2020). A Well-Written Analytical Procedure for Regulated HPLC Testing.
-
Pharmaguideline. (2023). Steps for HPLC Method Development. Retrieved from [Link]
- Various Authors. (2015).
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. Retrieved from [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
- University of Notre Dame. (2018). HPLC Methodology Manual.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Various Authors. (2018). Optimized synthesis of L-sorbose by C5-dehydrogenation of D-sorbitol with Gluconobacter oxydans.
- Hill, N. J., & Barbarin, A. M. (2021). Spectroscopy Data for Undergraduate Teaching.
- Shimadzu. (n.d.). Tips for practical HPLC analysis.
- ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube.
Sources
- 1. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound [chemicalbook.com]
- 4. This compound pyranose form | C6H10O6 | CID 25201238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Sorbosone, L- | C6H10O6 | CID 10921067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. globethesis.com [globethesis.com]
- 9. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. [Purification of L-sorbose/L-sorbosne dehydrogenase from Ketogulonigenium vulgare and construction and selection of genomic library] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C6H10O6) [pubchemlite.lcsb.uni.lu]
- 15. L-Sorbose [webbook.nist.gov]
- 16. thaiscience.info [thaiscience.info]
- 17. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Scientific Context of L-Sorbosone
Abstract
L-Sorbosone stands as a pivotal, yet often overlooked, intermediate in one of the most significant achievements of industrial biotechnology: the synthesis of Vitamin C (L-ascorbic acid). This guide provides an in-depth exploration of this compound, beginning with its discovery within the context of the Reichstein process and elucidating its critical role in the microbial oxidation of L-sorbose. We will dissect the enzymatic machinery responsible for its formation, primarily L-sorbose dehydrogenase, and its subsequent conversion to 2-keto-L-gulonic acid (2-KGA). This document offers detailed experimental protocols for the microbial production, purification, and analysis of this compound, providing researchers and drug development professionals with a practical framework. Furthermore, we will explore its broader significance as a chiral precursor, highlighting its potential in the synthesis of complex pharmaceutical compounds beyond Vitamin C.
Introduction: A Keystone in Vitamin C Synthesis
The story of this compound is intrinsically linked to the quest for the industrial-scale production of Vitamin C. First isolated in 1928, L-ascorbic acid's role as the antiscorbutic factor spurred intense research into its synthesis.[1] The breakthrough came in 1933 with the development of the Reichstein process by Tadeusz Reichstein and his colleagues.[2][3] This elegant chemo-microbial process starts with D-glucose and involves a key biotransformation step: the microbial oxidation of D-sorbitol to L-sorbose by acetic acid bacteria, such as Gluconobacter oxydans.[2][4]
It was within the subsequent oxidation of L-sorbose to the direct Vitamin C precursor, 2-keto-L-gulonic acid (2-KGA), that this compound was identified as a crucial, transient intermediate.[5][6] The "sorbosone pathway" describes this two-step enzymatic conversion where L-sorbose is first oxidized to this compound, which is then further oxidized to 2-KGA.[5] This discovery was fundamental, revealing that the conversion was not a single-step reaction but a sequential process mediated by distinct enzymes.[5][7] This insight has been the cornerstone for decades of process optimization, strain improvement, and metabolic engineering efforts aimed at enhancing the efficiency of Vitamin C production.[8][9][10]
Biochemical Context: The Sorbosone Pathway
The conversion of L-sorbose to 2-KGA is a rate-limiting step in many industrial Vitamin C fermentation processes.[8] This transformation is primarily carried out by bacteria from the genera Gluconobacter, Acetobacter, and Ketogulonicigenium.[7][10][11] The pathway involves two key enzymes: L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH).[6][8]
-
Step 1: L-Sorbose to this compound: L-sorbose dehydrogenase, often a membrane-bound quinoprotein, catalyzes the oxidation of L-sorbose to this compound.[7][12][13] In Gluconobacter, this enzyme is located in the periplasmic space, facilitating the rapid conversion of extracellular L-sorbose.[9][13]
-
Step 2: this compound to 2-Keto-L-gulonic acid (2-KGA): this compound dehydrogenase, which can be NAD(P)-dependent and located in the cytoplasm or a membrane-bound PQQ-dependent enzyme, catalyzes the final oxidation to 2-KGA.[7][13][14][15]
The efficiency of this pathway is a major focus of industrial research, with efforts centered on enhancing the expression and activity of these dehydrogenases through metabolic engineering.[8][16][17]
Caption: The Sorbosone Pathway in Vitamin C Synthesis.
This compound Dehydrogenase (SNDH): The Key Enzyme
This compound Dehydrogenase is the critical enzyme that completes the conversion to the Vitamin C precursor, 2-KGA. Understanding its properties is essential for process optimization.
3.1. Enzymatic Properties & Cofactors Multiple forms of SNDH exist across different microorganisms.
-
NAD(P)-Dependent SNDH: Found in the cytosol of bacteria like Gluconobacter melanogenus, this enzyme can use either NAD+ or NADP+ as a cofactor.[7][18] It exhibits broad substrate specificity for aldehydes but shows the highest activity with this compound.[18]
-
PQQ-Dependent SNDH: Some bacteria possess a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent SNDH.[12][15] This enzyme is highly efficient and directly linked to the respiratory chain, using ubiquinone as an electron acceptor.[15]
Recent structural studies on SNDH from Gluconobacter oxydans have provided significant insights into its catalytic mechanism. A reversible disulfide bond has been discovered that allows the enzyme to switch between oxidative and reductive states, which in turn opens or closes the substrate pocket, representing a novel redox-based dynamic regulation.[14][19]
3.2. Kinetic Parameters The kinetic properties of SNDH are crucial for designing efficient bioreactors and fermentation strategies. For example, one characterization of SNDH from G. oxydans revealed the following Michaelis-Menten constants (Km).[8]
| Substrate/Cofactor | Km (mM) |
| This compound (with NADP+) | 0.21 |
| This compound (with NAD+) | 0.53 |
| NADP+ (with this compound) | 0.14 |
| NAD+ (with this compound) | 0.42 |
| Caption: Kinetic Parameters of a characterized this compound Dehydrogenase (SNDH).[8] |
These values indicate a high affinity of the enzyme for its substrate, this compound, and a preference for NADP+ as a cofactor.[8]
Experimental Protocols
This section provides validated, step-by-step methodologies for the production, purification, and analysis of this compound.
4.1. Protocol 1: Microbial Production and Isolation of this compound
This protocol describes the whole-cell biocatalytic conversion of L-sorbose to this compound and its subsequent isolation. The key is to use a strain that possesses L-sorbose dehydrogenase (SDH) but lacks or has low this compound dehydrogenase (SNDH) activity, allowing the intermediate to accumulate.
Causality: The choice of a specific Gluconobacter or a genetically modified strain is critical. High aeration is necessary because the membrane-bound SDH is an oxidase that uses oxygen as the terminal electron acceptor.[11] Stopping the reaction before significant conversion to 2-KGA is crucial for maximizing this compound yield.
Methodology:
-
Strain Cultivation: Cultivate a suitable strain (e.g., Gluconobacter oxydans or a specific mutant) in a sorbitol-based medium to induce the necessary dehydrogenases.
-
Biocatalysis:
-
Harvest cells by centrifugation and wash with a phosphate buffer (pH 6.0-7.0).
-
Resuspend the cell pellet to a high density in a reaction buffer containing a high concentration of L-sorbose (e.g., 100 g/L).[20]
-
Incubate at 30°C with vigorous shaking (200-250 rpm) to ensure high aeration.
-
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via HPLC.
-
Termination & Isolation:
-
When this compound concentration is maximal (and 2-KGA is minimal), terminate the reaction by removing the cells via centrifugation.
-
The supernatant contains crude this compound. Further purification can be achieved via column chromatography.
-
Caption: Workflow for Microbial Production of this compound.
4.2. Protocol 2: HPLC Analysis of this compound and Related Sugars
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying L-sorbose, this compound, and 2-KGA in fermentation broths.
Causality: An ion-exchange column is typically used because it provides excellent separation of these structurally similar, polar sugar acids. Refractive Index (RI) detection is common for carbohydrates as they lack a strong UV chromophore.
Methodology:
-
Sample Preparation: Centrifuge the fermentation sample to remove cells. Dilute the supernatant with ultrapure water to a concentration within the calibrated range of the instrument.
-
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87H or similar ion-exchange column.
-
Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄).
-
Flow Rate: 0.5 - 0.6 mL/min.
-
Column Temperature: 50-60°C.
-
Detector: Refractive Index (RI) Detector.
-
-
Quantification:
-
Prepare standard solutions of L-sorbose, this compound, and 2-KGA of known concentrations.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Calculate the concentration of each analyte in the sample by comparing its peak area to the calibration curve.
-
4.3. Protocol 3: Enzymatic Assay of this compound Dehydrogenase (NAD-dependent)
This spectrophotometric assay measures the activity of NAD-dependent SNDH by monitoring the rate of NADH formation.
Causality: The assay is based on the principle that the reduction of NAD+ to NADH leads to an increase in absorbance at 340 nm. The rate of this increase is directly proportional to the enzyme's activity under saturating substrate conditions.
Methodology:
-
Prepare Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
Prepare Reagents:
-
This compound solution (e.g., 20 mM in assay buffer).
-
NAD+ solution (e.g., 5 mM in assay buffer).
-
-
Assay Procedure:
-
In a quartz cuvette, combine 0.8 mL of assay buffer, 0.1 mL of NAD+ solution, and 0.1 mL of the enzyme sample (e.g., cell-free extract).
-
Pre-incubate the mixture at 30°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 0.1 mL of the this compound solution.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 3-5 minutes.
-
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute.[18]
-
This compound as a Chiral Precursor in Drug Development
Beyond its role in Vitamin C production, this compound is a valuable chiral building block for the synthesis of other complex molecules. The concept of using readily available, enantiomerically pure natural products as starting materials is a cornerstone of modern pharmaceutical synthesis, often referred to as the "chiral pool".[21]
Chirality is a critical factor in drug design, as different enantiomers of a drug can have vastly different pharmacological, toxicological, and metabolic properties.[22][23] Approximately 56% of drugs currently in use are chiral compounds.[22] The use of single-enantiomer drugs can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetics.[22][23]
This compound, with its multiple stereocenters and versatile ketone functionality, represents an attractive starting point for asymmetric synthesis.[24] It can be used to construct complex chiral scaffolds, such as those found in steroids, glycosidase inhibitors, and other bioactive natural products.[21][25][26] Its microbial origin ensures high enantiomeric purity, obviating the need for costly chiral resolution or asymmetric synthesis steps that might otherwise be required.[23][24]
Conclusion
This compound, initially identified as a fleeting intermediate in the microbial production of Vitamin C, has proven to be a molecule of significant scientific and industrial importance. Its discovery was pivotal in unraveling the biochemical pathway from L-sorbose to 2-keto-L-gulonic acid, enabling decades of research into process optimization. The enzymes responsible for its synthesis and conversion, particularly this compound dehydrogenase, are key targets for metabolic engineering to enhance production yields. The protocols detailed in this guide provide a robust framework for researchers to produce, analyze, and utilize this important ketose. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the role of this compound as a valuable chiral precursor is poised to expand, cementing its legacy far beyond the realm of Vitamin C.
References
- Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans - Globe Thesis. (2023).
-
Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. (2000). ResearchGate. Available at: [Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. (1999). J-STAGE. Available at: [Link]
-
The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. (2002). ResearchGate. Available at: [Link]
-
Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. (2024). SpringerLink. Available at: [Link]
-
The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. (2015). ResearchGate. Available at: [Link]
-
New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria. (1975). PubMed. Available at: [Link]
-
Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. (2022). PubMed. Available at: [Link]
-
Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. (2013). Academic Journals. Available at: [Link]
-
Enhanced production of L-sorbose in an industrial Gluconobacter oxydans strain by identification of a strong promoter based on proteomics analysis. (2015). PubMed. Available at: [Link]
-
Microbial Production of L -Ascorbic Acid from D -Sorbitol, L -Sorbose, L -Gulose, and L -Sorbosone by Ketogulonicigenium vulgare DSM 4025. (2011). ResearchGate. Available at: [Link]
-
Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Enhanced production of L-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. (2022). ResearchGate. Available at: [Link]
-
Chiral Drugs: An Overview. (2008). National Center for Biotechnology Information. Available at: [Link]
-
Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase. (2022). ResearchGate. Available at: [Link]
-
Reichstein process. (n.d.). Wikipedia. Available at: [Link]
-
Microbial Production of 2-Keto-L-Gulonic Acid from L-Sorbose and D-Sorbitol by Gluconobacter melanogenus. (1981). J-STAGE. Available at: [Link]
-
Industrial production of L-ascorbic acid (vitamin C) and D-isoascorbic acid. (2014). PubMed. Available at: [Link]
-
Synthesis of a chiral steroid ring D precursor starting from carvone. (2006). Research@WUR. Available at: [Link]
-
Gluconobacter oxydans: Its Biotechnological Applications. (2000). Caister Academic Press. Available at: [Link]
-
The industrial versatility of Gluconobacter oxydans: current applications and future perspectives. (2020). National Center for Biotechnology Information. Available at: [Link]
-
Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. (2010). Applied and Environmental Microbiology. Available at: [Link]
-
Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. (2023). MDPI. Available at: [Link]
-
Synthesis of a chiral steroid ring D precursor starting from carvone. (2006). ResearchGate. Available at: [Link]
-
Who Was the First to Synthesize This Molecule?. (2023). ChemistryViews. Available at: [Link]
-
Enzymatic Production of L-Sorbose and D-Fructose by Thermotolerant Gluconobacter Strains. (n.d.). ThaiScience. Available at: [Link]
-
Isolation and Characterization of NAD(P)-Dependent this compound Dehydrogenase from Gluconobacter melanogenus UVIO. (1991). J-STAGE. Available at: [Link]
-
d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. (1983). PubMed. Available at: [Link]
-
Reichstein method of vitamin C production. (A) d-glucose, (B)... (2022). ResearchGate. Available at: [Link]
-
The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. (2020). PubMed. Available at: [Link]
-
Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Chiral Drugs. (2010). GalChimia. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2012). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reichstein process - Wikipedia [en.wikipedia.org]
- 3. 2️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]
- 4. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globethesis.com [globethesis.com]
- 9. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. caister.com [caister.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced production of L-sorbose in an industrial Gluconobacter oxydans strain by identification of a strong promoter based on proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chiral Drugs - GalChimia [galchimia.com]
- 24. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.wur.nl [research.wur.nl]
The L-Sorbosone Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals
Abstract
L-sorbosone is a critical intermediate in the microbial production of 2-keto-L-gulonic acid (2-KGA), the immediate precursor to vitamin C (L-ascorbic acid). The bacterial biosynthesis of this compound from L-sorbose is a key step in the widely used two-step fermentation process for industrial vitamin C manufacturing. This in-depth technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, with a focus on the enzymatic machinery, regulatory mechanisms, and practical methodologies for its study and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and engineer this vital metabolic pathway.
Introduction: The Significance of this compound in Vitamin C Synthesis
The industrial production of vitamin C heavily relies on microbial fermentation processes.[1][2] A predominant method is the two-step fermentation process, which first involves the conversion of D-sorbitol to L-sorbose by bacteria such as Gluconobacter oxydans.[3][4] The subsequent and crucial step is the oxidation of L-sorbose to 2-keto-L-gulonic acid (2-KGA), a reaction often carried out by a mixed culture of Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium.[5][6][7] The biosynthesis of this compound is the initial and often rate-limiting reaction in this second step, making it a focal point for research and process optimization.[8] A thorough understanding of the enzymes and regulatory networks governing this compound production is paramount for the development of more efficient and cost-effective vitamin C manufacturing strategies, including the engineering of robust microbial cell factories for one-step fermentation.[9]
The Core Enzymatic Pathway: From L-Sorbose to this compound and Beyond
The conversion of L-sorbose to 2-KGA proceeds through the intermediate this compound. This transformation is primarily catalyzed by a series of periplasmic pyrroloquinoline quinone (PQQ)-dependent dehydrogenases.[1][10]
The central reactions are:
-
L-Sorbose → this compound: Catalyzed by L-sorbose dehydrogenase (SDH) .
-
This compound → 2-Keto-L-gulonic acid (2-KGA): Catalyzed by This compound dehydrogenase (SNDH) .
Some bacteria, such as Gluconobacter oxydans, possess a bifunctional L-sorbose/L-sorbosone dehydrogenase (SSDH) that can catalyze both steps.[10][11] These enzymes are typically membrane-bound, with their active sites oriented towards the periplasm, allowing for direct interaction with substrates in the fermentation medium and efficient coupling to the electron transport chain.[1][12]
Figure 1: The core this compound biosynthesis pathway leading to the formation of 2-keto-L-gulonic acid, the precursor to Vitamin C.
Key Enzymes and Their Properties
The efficiency of the this compound pathway is dictated by the catalytic properties of its key enzymes. A summary of these properties from various bacterial sources is presented below.
| Enzyme | Bacterial Source | Substrate(s) | Optimal pH | Optimal Temperature (°C) | Cofactor(s) | Additional Notes | Reference(s) |
| L-Sorbose Dehydrogenase (SDH) | Ketogulonicigenium vulgare Y25 | L-Sorbose, 1-propanol | 8.0 | 35 | PQQ, Ca2+ | Km for L-sorbose is 21.9 mM. | [13] |
| This compound Dehydrogenase (SNDH) | Gluconobacter oxydans WSH-004 | This compound | 10.5 | 50 | NADP+/NAD+, Mg2+ | Km for this compound is 0.21 mM with NADP+ and 0.53 mM with NAD+. | [9][14] |
| This compound Dehydrogenase 1 (SNDH1) | Ketogulonicigenium vulgare DSM 4025 | This compound | 7.0-8.0 | 20-40 | PQQ, Heme c | Can also directly convert this compound to L-ascorbic acid. | [15] |
| L-Sorbose/L-Sorbosone Dehydrogenase (SSDH) | Gluconobacter oxydans DSM 4025 | L-Sorbose, this compound, various alcohols and sugars | 7.0-9.0 | Stable at ≤ 30 | PQQ | A bifunctional enzyme that catalyzes both steps of the pathway. | [10][11] |
The Crucial Role of Pyrroloquinoline Quinone (PQQ)
Pyrroloquinoline quinone (PQQ) is a redox cofactor essential for the activity of many dehydrogenases involved in the this compound pathway.[3][16] PQQ-dependent enzymes are widespread in bacteria and play a significant role in various oxidation reactions.[3] The PQQ cofactor is non-covalently bound to the active site of the enzyme and facilitates the transfer of electrons from the substrate to the electron transport chain.[16][17] The regeneration of the oxidized form of PQQ is crucial for continuous catalytic activity and is often linked to the respiratory chain of the bacterium.[16]
Regulation of the this compound Biosynthesis Pathway
The production of this compound and subsequently 2-KGA is influenced by both genetic and environmental factors. Understanding these regulatory mechanisms is key to optimizing fermentation processes.
Genetic Regulation
The expression of the genes encoding L-sorbose and this compound dehydrogenases is a critical control point. In Ketogulonicigenium vulgare, the promoter of the sorbose dehydrogenase gene (Psdh) has been utilized to drive the expression of heterologous genes, indicating its role in controlling the pathway.[15] Metabolic engineering efforts have focused on the overexpression of key enzymes to enhance the flux through the pathway. For instance, combined engineering of L-sorbose dehydrogenase has been shown to increase 2-KGA production in Escherichia coli.[18]
Environmental Factors
Several environmental parameters significantly impact the efficiency of the this compound pathway:
-
Temperature: The optimal temperature for the growth of the producing microorganisms and the activity of the enzymes can differ. For instance, in a co-culture of K. vulgare and B. megaterium, the optimal growth temperatures are 32 °C and 29 °C, respectively, while the optimal temperature for 2-KGA production is 35 °C.[7][13] This has led to the development of three-stage temperature control strategies to maximize productivity.[7][13]
-
pH: The pH of the fermentation medium affects both enzyme activity and microbial growth. The optimal pH for L-sorbose and this compound dehydrogenases is generally in the neutral to slightly alkaline range.[10][11][13]
-
Dissolved Oxygen: As the oxidation reactions are coupled to the respiratory chain, maintaining an adequate supply of dissolved oxygen is crucial for efficient conversion.
Methodologies for Studying the this compound Pathway
A robust set of experimental protocols is essential for the characterization and optimization of the this compound biosynthesis pathway.
Enzyme Activity Assays
The activity of L-sorbose and this compound dehydrogenases can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor.
Protocol: PQQ-Dependent Dehydrogenase Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
50 mM Buffer (e.g., Tris-HCl, pH 8.0)
-
100 µM 2,6-dichlorophenolindophenol (DCIP) as the electron acceptor
-
1 mM Phenazine methosulfate (PMS) as an intermediate electron carrier
-
125 mM L-sorbose (for SDH/SSDH assay) or this compound (for SNDH/SSDH assay) as the substrate
-
-
Enzyme Addition: Add an appropriate amount of purified enzyme or cell-free extract to the reaction mixture.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm at a constant temperature (e.g., 25 °C).
-
Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute. The molar extinction coefficient of DCIP at a specific pH is required for this calculation.[11]
Figure 2: Workflow for the spectrophotometric assay of PQQ-dependent dehydrogenase activity.
Quantification of this compound and 2-Keto-L-gulonic Acid
High-Performance Liquid Chromatography (HPLC) is the method of choice for the accurate quantification of this compound and 2-KGA in fermentation broths.
Protocol: HPLC Analysis of this compound and 2-KGA
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
-
Chromatographic Conditions:
-
Quantification: Generate a standard curve using known concentrations of pure this compound and 2-KGA to quantify the analytes in the samples.
Figure 3: Workflow for the HPLC analysis of this compound and 2-KGA in fermentation broth.
Metabolic Engineering and Co-culture Strategies for Enhanced Production
Significant efforts have been directed towards improving the efficiency of the this compound pathway for industrial applications.
Metabolic Engineering of Producer Strains
Metabolic engineering strategies aim to enhance the intrinsic capabilities of microorganisms for 2-KGA production. Key approaches include:
-
Overexpression of Key Dehydrogenases: Increasing the cellular levels of SDH and SNDH can enhance the conversion rates of L-sorbose and this compound.
-
Cofactor Engineering: Ensuring a sufficient supply of PQQ is crucial. While some bacteria can synthesize PQQ, others may require its addition to the medium or the engineering of PQQ biosynthesis pathways.[15]
-
Promoter Engineering: Utilizing strong, constitutive, or inducible promoters to control the expression of the dehydrogenase genes can optimize enzyme production.[20][21]
-
Knockout of Competing Pathways: Deleting genes involved in byproduct formation can redirect metabolic flux towards 2-KGA.[4]
The Symbiotic Relationship in Co-culture Fermentation
The co-culture of Ketogulonicigenium vulgare and a companion strain, typically Bacillus megaterium, is a cornerstone of industrial 2-KGA production.[5][6][7] K. vulgare is an efficient converter of L-sorbose to 2-KGA but exhibits poor growth in monoculture due to metabolic limitations.[8][13] B. megaterium acts as a "helper" strain by secreting essential growth factors, such as amino acids and vitamins, that stimulate the growth and metabolic activity of K. vulgare.[5][6][7] This symbiotic relationship significantly enhances the overall productivity of the fermentation process. Metabolomic studies have revealed that the companion strain provides crucial metabolites that K. vulgare is unable to synthesize on its own.[5]
Figure 4: The symbiotic relationship in the co-culture of Ketogulonicigenium vulgare and Bacillus megaterium for 2-KGA production.
Conclusion and Future Perspectives
The this compound biosynthesis pathway is a linchpin in the industrial production of vitamin C. A deep understanding of the enzymes, their regulation, and the intricate interactions in co-culture systems is essential for advancing this field. Future research will likely focus on the discovery and characterization of novel, more robust dehydrogenases, the application of synthetic biology tools for the rational design of highly efficient microbial cell factories, and the development of one-step fermentation processes that can directly convert simple sugars to 2-KGA or even vitamin C. These advancements will pave the way for more sustainable and economically viable production of this essential vitamin.
References
-
Ma, Q., Zhou, Y., Zhang, W., Meng, X., & Zhou, Z. (2012). Genetic engineering of Ketogulonicigenium vulgare for enhanced production of 2-keto-L-gulonic acid. Journal of Biotechnology, 157(1), 25-31. [Link]
-
Zhou, J., Wang, L., Wang, J., Du, G., & Chen, J. (2015). Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility. Applied and Environmental Microbiology, 81(18), 6245-6256. [Link]
-
Lyu, M., Zhang, D., Wang, L., Du, G., & Chen, J. (2018). Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. AMB Express, 8(1), 37. [Link]
-
Jonge, B. D., & Frank, J. (2020). PQQ‐dependent enzyme catalysis. a) Oxidation states of the PQQ cofactor within the native catalytic cycle of bacterial alcohol and sugar dehydrogenases. b) The PQQ cofactor as a photoredox catalyst for new‐to‐nature radical chemistry. ChemBioChem, 21(18), 2569-2579. [Link]
-
Zhang, J., Liu, J., Wu, J., Du, G., & Chen, J. (2020). Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy. Brazilian Journal of Microbiology, 52(1), 257-265. [Link]
-
Takagi, Y., Sugisawa, T., & Hoshino, T. (2000). Continuous 2-Keto-L-gulonic acid fermentation by mixed culture of Ketogulonicigenium vulgare DSM 4025 and Bacillus megaterium or Xanthomonas maltophilia. Journal of Bioscience and Bioengineering, 90(4), 416-421. [Link]
-
Takagi, Y., Sugisawa, T., & Hoshino, T. (2000). Continuous 2-Keto-L-gulonic acid fermentation by mixed culture of Ketogulonigenium vulgare DSM 4025 and Bacillus megaterium or Xanthomonas maltophilia. ResearchGate. [Link]
-
Kochius, S., & Holtmann, D. (n.d.). Cofactor Regeneration, Electrochemical. DECHEMA-Forschungsinstitut. [Link]
-
Asakura, A., Hoshino, T., & Shinjoh, M. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]
-
Zhou, J., Wang, L., Wang, J., Du, G., & Chen, J. (2015). Insights into mutualism mechanism and versatile metabolism of Ketogulonicigenium vulgare Hbe602 based on comparative genomics and metabolomics studies. ResearchGate. [Link]
-
Zhang, J., Liu, J., Wu, J., Du, G., & Chen, J. (2020). Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy. Brazilian Journal of Microbiology, 52(1), 257-265. [Link]
-
Asakura, A., Hoshino, T., & Shinjoh, M. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]
-
Zhang, Y., Lyu, S., & Liu, J. (2012). Metabolomic analysis of the positive effects on Ketogulonigenium vulgare growth and 2-keto-L-gulonic acid production by reduced glutathione. OMICS: A Journal of Integrative Biology, 16(7-8), 399-405. [Link]
-
Liu, J., & Chen, J. (2014). [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review]. Sheng Wu Gong Cheng Xue Bao, 30(10), 1547-1557. [Link]
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]
-
Asakura, A., Hoshino, T., & Shinjoh, M. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. J-Stage. [Link]
-
Jia, Y., Wang, M., Liu, D., & Li, D. (2021). 2-Keto-L-Gulonic Acid Improved the Salt Stress Resistance of Non-heading Chinese Cabbage by Increasing L-Ascorbic Acid Accumulation. Frontiers in Plant Science, 12, 768822. [Link]
-
Bahukhandi, S. B., Klein, A. S., Mustafa, G., Weyh, M., & Paul, C. E. (2025). The natural redox cofactor PQQ enables photocatalytic radical cyclizations. ChemRxiv. [Link]
-
Tani, A., & Kuroda, K. (2021). Biogenesis of the peptide-derived redox cofactor PQQ. The FEBS Journal, 288(16), 4676-4690. [Link]
-
Li, D., Liu, L., & Chen, J. (2018). High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases. Frontiers in Microbiology, 9, 235. [Link]
-
Zhou, J., Wang, L., Wang, J., Du, G., & Chen, J. (2015). Genes involved in l-sorbose metabolism in the genome annotation of K. vulgare WSH001. ResearchGate. [Link]
-
Li, D., Liu, L., & Chen, J. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Journal of Industrial Microbiology & Biotechnology, 49(1), kuac004. [Link]
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]
-
Weßel, N., & Paul, C. E. (2020). Engineered PQQ-Dependent Alcohol Dehydrogenase for the Oxidation of 5-(Hydroxymethyl)furoic Acid. ACS Catalysis, 10(13), 7236-7246. [Link]
-
Li, Y., Chen, Y., & Wang, Q. (2022). Two Different Isocitrate Dehydrogenases from Pseudomonas aeruginosa: Enzymology and Coenzyme-Evolutionary Implications. International Journal of Molecular Sciences, 23(21), 13426. [Link]
-
Wang, C. Y., Zhang, Y. H., & Li, Y. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Bioengineering and Biotechnology, 10, 876423. [Link]
-
Bahukhandi, S. B., Klein, A. S., Mustafa, G., Weyh, M., & Paul, C. E. (2025). The Natural Redox Cofactor Pyrroloquinoline Quinone (PQQ) Enables Photocatalytic Radical Cyclizations. ResearchGate. [Link]
-
Flores-Bueso, Y., & Filloux, A. (2018). Cloning, overexpression, and purification of glucose-6-phosphate dehydrogenase of Pseudomonas aeruginosa. Protein Expression and Purification, 147, 69-75. [Link]
-
Li, D., Liu, L., & Chen, J. (2023). Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli. Bioresource Technology, 372, 128672. [Link]
-
Razumas, V., & Kulys, J. (1998). Pyrroloquinoline quinone-dependent carbohydrate dehydrogenase: activity enhancement and the role of artificial electron acceptors. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1384(2), 243-252. [Link]
-
Shinjoh, M., Hoshino, T., & Fujiwara, A. (2002). The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. ResearchGate. [Link]
-
Liu, D., & Chen, J. (2018). General scheme of promoter engineering for the optimization of metabolite biosynthesis. ResearchGate. [Link]
-
Park, J., & Kim, Y. (2021). Tuning of Protein Expression by Promoter Engineering. Springer Nature Experiments. [Link]
-
Shin, K. C., & Kim, Y. J. (1998). Purification of a membrane-bound sorbitol dehydrogenase from Gluconobacter suboxydans. ResearchGate. [Link]
-
Sun, S., Liu, G., Wang, Y., Zhang, Y., Liu, C., & Song, R. (2007). Simultaneous Determination of 2-keto-L-Gulonic Acid and 2-keto-D-Gluconic Acid in Fermentation Broth by HPLC. Chinese Journal of Chemistry, 9(8), 35. [Link]
-
Kano, K. (2019). Direct electron transfer process of PQQ- and FAD-dependent dehydrogenases: fundamentals and applications. ResearchGate. [Link]
-
Lee, J. Y., & Kim, Y. J. (2018). Engineering Cofactor Specificity of a Thermostable Phosphite Dehydrogenase for a Highly Efficient and Robust NADPH Regeneration System. Frontiers in Bioengineering and Biotechnology, 6, 11. [Link]
-
Nguyen, T. (2013). Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. Clemson OPEN. [Link]
-
Papageorgiou, M., & Coman, V. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(19), 6529. [Link]
-
Sladkova, K., & Kovaříková, P. (2020). Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. Journal of Analytical Methods in Chemistry, 2020, 8896583. [Link]
Sources
- 1. [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Biogenesis of the peptide-derived redox cofactor PQQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic analysis of the positive effects on Ketogulonigenium vulgare growth and 2-keto-L-gulonic acid production by reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic engineering of Ketogulonigenium vulgare for enhanced production of 2-keto-L-gulonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deciphering the assembly process of PQQ dependent methanol dehydrogenase | CoLab [colab.ws]
- 20. researchgate.net [researchgate.net]
- 21. Tuning of Protein Expression by Promoter Engineering | Springer Nature Experiments [experiments.springernature.com]
The Lynchpin of Vitamin C Synthesis: An In-depth Technical Guide to L-Sorbosone
Foreword: Beyond the Textbook Pathway
For decades, the synthesis of L-ascorbic acid (Vitamin C) has stood as a landmark achievement in industrial biotechnology. While the overall pathway from D-glucose to Vitamin C is well-documented, true mastery of this process lies in a deep, mechanistic understanding of its critical control points. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond a superficial overview. We will dissect the pivotal role of L-sorbosone, a transient but essential intermediate whose efficient formation and conversion dictate the success of the entire synthesis chain. This document eschews a simplistic, linear narrative, instead adopting a structure that mirrors the logic of process development itself: from foundational biochemistry and microbial selection to the intricacies of bioprocess engineering and rigorous analytical control. Herein, we provide not just the "how," but the critical "why" behind the protocols and strategic decisions that define modern, high-yield Vitamin C production.
The Strategic Importance of this compound in Ascorbic Acid Synthesis
The industrial production of Vitamin C predominantly relies on two major routes: the historical Reichstein process and the more contemporary two-step fermentation process.[1] Both pathways converge on the formation of a key precursor, 2-keto-L-gulonic acid (2-KGA), which is then chemically converted to L-ascorbic acid.[1] this compound emerges as the indispensable bridge in the most efficient versions of these processes, linking the readily available L-sorbose to the final precursor, 2-KGA.
The conversion occurs in a sequential oxidation:
-
L-Sorbose → this compound
-
This compound → 2-keto-L-Gulonic Acid (2-KGA)
The rate and efficiency of this two-step oxidation are paramount. The synthesis of this compound is often the rate-limiting reaction in the overall conversion to 2-KGA.[2] Therefore, a profound understanding of the biocatalysts, reaction kinetics, and process parameters governing this compound is fundamental to process optimization and yield enhancement.
The following diagram illustrates the central position of this compound in the modern biotechnological route to Vitamin C.
The Biocatalysts: Microbial Workhorses and Their Key Enzymes
The bioconversion of L-sorbose to 2-KGA is executed by specific microorganisms equipped with a unique enzymatic machinery. While several species can perform this conversion, industrial processes have largely converged on a select few for their efficiency and robustness.
Primary Microorganisms
-
Ketogulonicigenium vulgare : This bacterium is the cornerstone of modern 2-KGA production. It possesses the complete enzymatic pathway to oxidize L-sorbose to 2-KGA.[1] However, K. vulgare is a fastidious organism, exhibiting poor growth in monoculture due to metabolic deficiencies in the synthesis of essential compounds like amino acids and cofactors.[1][3]
-
Gluconobacter oxydans : This acetic acid bacterium is a powerful oxidizing agent used in the initial step of converting D-sorbitol to L-sorbose.[1] Notably, certain strains of G. oxydans can also directly convert L-sorbose to 2-KGA, as they possess the necessary L-sorbose and this compound dehydrogenases.[4]
-
Bacillus spp. (e.g., Bacillus megaterium) : These are employed as "helper strains" in co-culture with K. vulgare. Bacillus species do not convert L-sorbose themselves but are critical for robust industrial production. They secrete essential metabolites, such as amino acids and other growth factors, that stimulate the growth and metabolic activity of K. vulgare.[3] The sporulation of B. megaterium appears to play a key role in enhancing 2-KGA biosynthesis.[1]
The Core Enzymology: Sorbose and Sorbosone Dehydrogenases
The conversion hinges on two classes of periplasmic, membrane-associated dehydrogenases that channel electrons into the bacterium's respiratory chain. These enzymes are typically quinoproteins, utilizing pyrroloquinoline quinone (PQQ) as a prosthetic group, sometimes in conjunction with heme c.[5]
-
L-Sorbose Dehydrogenase (SDH) : Catalyzes the oxidation of L-sorbose to this compound.
-
This compound Dehydrogenase (SNDH) : Catalyzes the oxidation of this compound to 2-KGA.
-
L-Sorbose/L-Sorbosone Dehydrogenase (SSDH) : A bifunctional enzyme found in some strains that can catalyze both steps.[1]
The presence of multiple isoenzymes of both SDH and SNDH within K. vulgare provides metabolic flexibility and robustness to the conversion process.[1]
Comparative Enzyme Kinetics
Understanding the kinetic properties of these dehydrogenases is crucial for reactor design and process modeling. The selection of a microbial strain for industrial use often depends on the catalytic efficiency (kcat/Km) and substrate affinity (Km) of its key enzymes.
| Enzyme | Source Organism | Substrate | Km (mM) | Optimal pH | Optimal Temp (°C) |
| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans | L-Sorbose | 230 | 7.0 - 9.0 | ~30 |
| This compound Dehydrogenase (SNDH) | Gluconobacter oxydans | This compound | 0.21 - 0.53 | 10.5 | 50 |
| L-Sorbose Dehydrogenase (SSDA1/SSDA3) | Ketogulonicigenium vulgare | L-Sorbose | Data varies | ~7.0-8.0 | ~35-40 |
Note: Kinetic values are highly dependent on assay conditions and the specific isoenzyme. The Km for this compound with the G. oxydans enzyme could not be precisely measured due to non-enzymatic reduction of the electron acceptor DCIP at high substrate concentrations.[6] Data for K. vulgare enzymes are compiled from multiple studies characterizing different isoenzymes.[7][8]
Experimental Protocols: From Culture to Quantification
Scientific integrity demands reproducible methodologies. The following protocols provide a robust framework for the production and analysis of this compound and 2-KGA.
Protocol: Co-culture Fermentation for 2-KGA Production
This protocol is adapted from established methods for high-yield 2-KGA production using a K. vulgare and B. megaterium co-culture system.[9]
1. Media Preparation:
-
Seed Culture Medium: 2% L-sorbose, 0.3% corn steep liquor, 1% peptone, 0.3% yeast extract, 0.3% beef extract, 0.1% urea, 0.1% KH₂PO₄, 0.02% MgSO₄·7H₂O, 0.1% CaCO₃. Sterilize by autoclaving.[10]
-
Fermentation Medium: 5% L-sorbose (initial), 3% corn steep liquor, 1.6% urea, 0.25% MgSO₄·7H₂O, 5% baker's yeast, 1.5% CaCO₃. Sterilize components separately where appropriate (e.g., urea, sorbose).[2]
2. Inoculum Development:
-
Prepare separate seed cultures of K. vulgare and B. megaterium in the seed culture medium.
-
Incubate B. megaterium for ~12-18 hours and K. vulgare for ~36 hours at 30°C with agitation.[9][10]
-
Inoculate the sterile fermentation medium with the seed cultures. The ratio of the two microorganisms is a critical parameter for optimization.
3. Fermenter Operation (Fed-Batch Strategy):
-
Initial Batch Phase: Begin fermentation with an initial L-sorbose concentration of ~50 g/L.[9]
-
Control Parameters:
-
Temperature: Implement a three-stage control strategy for optimal performance: 32°C for the first 16 hours (favors K. vulgare growth), decrease to 29°C for the next 14 hours (favors B. megaterium growth and sporulation), and finally increase to 35°C for the production phase (optimal for dehydrogenase activity).[9]
-
pH: Maintain pH between 6.7 and 7.0 using automated addition of NaOH solution.[9]
-
Dissolved Oxygen (DO): Maintain DO above 20% saturation through agitation and aeration control. This is critical as the oxidations are oxygen-dependent.
-
-
Feeding Phase: After the initial L-sorbose is partially consumed (e.g., after 16 hours), begin a continuous or semi-continuous feed of a concentrated L-sorbose solution (e.g., 30% w/v) to maintain the substrate concentration below inhibitory levels (e.g., < 55 g/L).[9] High concentrations of L-sorbose can be inhibitory.[9]
-
Monitoring: Regularly draw samples for analysis of biomass, L-sorbose, this compound, and 2-KGA concentrations.
Protocol: Analytical Quantification by HPLC
Accurate in-process monitoring is essential for control and optimization. High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous quantification of substrates and products.
1. Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Immediately centrifuge the sample to pellet cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
For samples with high protein content (e.g., from cell lysis), precipitation with metaphosphoric acid or perchloric acid can stabilize the analytes and remove protein interference.[11]
2. HPLC System and Conditions:
-
Column: A dedicated ion-exchange column, such as an Aminex HPX-87H, is highly effective for separating organic acids and sugars.
-
Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄) is a common and robust choice.[12]
-
Flow Rate: Typically 0.5 - 0.7 mL/min.
-
Column Temperature: Maintained at a constant, elevated temperature (e.g., 60-65°C) to improve peak shape and resolution.[12]
-
Detection:
-
Refractive Index (RI) Detector: Suitable for detecting all carbohydrate components (sorbose, sorbosone).
-
UV Detector: Set at ~210 nm for the detection of 2-KGA and other organic acids. A dual-detector setup provides comprehensive data.
-
-
Quantification: Use external standards of high-purity L-sorbose, 2-KGA, and (if available) this compound to generate calibration curves for accurate concentration determination.
Downstream Processing: Isolating the Precursor
While this guide focuses on this compound, the ultimate goal of the industrial process is the recovery of 2-KGA. The principles for its purification can be adapted for the laboratory-scale isolation of this compound.
The general workflow involves several key stages:
-
Solid-Liquid Separation: The first step is to remove microbial cells and other solid matter from the fermentation broth, typically achieved through centrifugation or filtration.[13]
-
Decolorization and Initial Purification: The clarified broth can be treated with activated carbon to remove pigments and other impurities.[14]
-
Concentration & Crystallization: The purified solution is concentrated under vacuum. For 2-KGA, precipitation as a calcium salt by adding a calcium source, followed by acidification to remove the calcium as gypsum, is a common method.[4] A similar strategy of salt precipitation or solvent-antisolvent crystallization could be explored for this compound.
Conclusion and Future Outlook
This compound, though an intermediate, is the linchpin in the efficient biotechnological synthesis of Vitamin C. Mastery of its production is not merely an academic exercise but a critical determinant of industrial feasibility and profitability. The interplay between the producing organism (K. vulgare) and its helper (B. megaterium), the kinetic efficiencies of the sorbose and sorbosone dehydrogenases, and the precise control of fermentation parameters all converge on this single molecule.
Future advancements will likely focus on the development of robust, single-microorganism systems through metabolic engineering, bypassing the complexities of co-cultures. Enhancing the catalytic activity and stability of L-sorbose and this compound dehydrogenases through protein engineering remains a fertile ground for research.[2] Furthermore, the development of real-time, in-process analytical tools, such as electrochemical biosensors, could revolutionize process control, moving beyond discrete sampling to continuous monitoring and optimization.[15][16] By continuing to unravel the complexities surrounding this compound, the scientific community will pave the way for even more efficient, sustainable, and cost-effective production of the essential nutrient, Vitamin C.
References
-
Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy. (2020). PMC. [Link]
-
Metabolome Profiling Reveals Metabolic Cooperation between Bacillus megaterium and Ketogulonicigenium vulgare during Induced Swarm Motility. (n.d.). PMC. [Link]
-
On-Line Monitoring of Vitamin C in Fruit Juice in Processing Plants by Electrochemical Sensor Based on PEDOT-Modified Electrodes: A Feasibility Study. (2025). MDPI. [Link]
-
Sorbosone, L- | C6H10O6. (n.d.). PubChem. [Link]
-
Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. (2023). MDPI. [Link]
-
Sporulation and spore stability of Bacillus megaterium enhance Ketogulonigenium vulgare propagation and 2-keto-L-gulonic acid biosynthesis. (2012). PubMed. [Link]
-
Quality Control in Fermentation Processes. (n.d.). Editverse. [Link]
-
L-Sorbose | C6H12O6. (n.d.). PubChem. [Link]
-
On-Line Monitoring of Vitamin C in Fruit Juice in Processing Plants by Electrochemical Sensor Based on PEDOT-Modified Electrodes: A Feasibility Study. (2025). PubMed. [Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. (n.d.). Bioscience, Biotechnology, and Biochemistry. [Link]
-
The Chemistry of L-Sorbose. (2025). ResearchGate. [Link]
-
Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. (2023). Globe Thesis. [Link]
-
[2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review]. (2014). PubMed. [Link]
-
On-Line Monitoring of Vitamin C in Fruit Juice in Processing Plants by Electrochemical Sensor Based on PEDOT-Modified Electrodes: A Feasibility Study. (2025). ResearchGate. [Link]
-
Comparative analysis of L-sorbose dehydrogenase by docking strategy for 2-keto-L-gulonic acid production in Ketogulonicigenium vulgare and Bacillus endophyticus consortium. (2016). PubMed. [Link]
-
How do you find kcat from Vmax and Km?. (2019). ResearchGate. [Link]
-
Deriving Km, Vmax, and kcat from enzyme kinetics experiments. (2021). YouTube. [Link]
-
Fermentation processes monitoring for food development and production. (n.d.). Separation Science. [Link]
-
Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001. (n.d.). ResearchGate. [Link]
-
Fitness analysis between the this compound dehydrogenase modules and Ketogulonigenium vulgare chassis. (2025). ResearchGate. [Link]
-
Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. (2025). ResearchGate. [Link]
-
Biotechnological production of 2-keto-D-gluconic acid (2-KGA): from strain engineering to process development. (2025). PubMed. [Link]
-
Analytical tools for monitoring and control of fermentation processes. (n.d.). Diva-portal.org. [Link]
-
The Recovery and Purification of Fermentation Products. (n.d.). Farabi University. [Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. (1999). PubMed. [Link]
-
A new method to recover L-tyrosine from E. coli fermentation broth. (2020). PubMed. [Link]
-
Simultaneous Determination of Sugars, Carboxylates, Alcohols and Aldehydes from Fermentations by High Performance Liquid Chromatography. (n.d.). MDPI. [Link]
-
Enzyme Kinetics (Vmax, Kcat, Km and more). (2023). YouTube. [Link]
-
Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025. (n.d.). PubMed. [Link]
-
The Pharmacokinetics of Vitamin C. (2019). PMC. [Link]
-
The kinetics of enzymes in situ, with special reference to lactate and succinate dehydrogenases. (n.d.). PubMed. [Link]
-
HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. (2014). PubMed. [Link]
-
MCAT Math - Km, Vmax & Michaelis Menten Enzyme Kinetics. (2022). YouTube. [Link]
-
Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. (2021). ResearchGate. [Link]
-
Carbohydrate Fermentation Protocol. (2012). American Society for Microbiology. [Link]
-
Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. (2021). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globethesis.com [globethesis.com]
- 3. L-Sorbose (CAS 87-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparative analysis of L-sorbose dehydrogenase by docking strategy for 2-keto-L-gulonic acid production in Ketogulonicigenium vulgare and Bacillus endophyticus consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STUDIES ON BIOCONVERSION OF L—SORBOSE INTO 2-KETO-L-GULONIC ACID (2KGA)-Academax [academax.com]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin C Detection in Food: Practical Methods & Case Studies [metabolomics.creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. farabi.university [farabi.university]
- 14. A new method to recover L-tyrosine from E. coli fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. On-Line Monitoring of Vitamin C in Fruit Juice in Processing Plants by Electrochemical Sensor Based on PEDOT-Modified Electrodes: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: L-Sorbosone, a Keystone Intermediate in Ascorbic Acid Synthesis
An In-Depth Technical Guide to the Enzymes of L-Sorbosone Metabolism
This compound is a critical ketose intermediate in the microbial metabolism of sugars, most notably in pathways leading to the production of 2-keto-L-gulonic acid (2-KGA), the direct precursor to L-ascorbic acid (Vitamin C).[1][2] The industrial-scale synthesis of Vitamin C, a vital nutrient and antioxidant, has historically relied on the Reichstein process, a method combining microbial fermentation with chemical synthesis steps.[2][3] Modern biotechnological advancements, particularly the two-step fermentation process, have replaced harsh chemical oxidations with more efficient and environmentally benign enzymatic conversions.[4][5] In these pathways, the metabolism of this compound is the rate-limiting and pivotal stage, governed by a fascinating array of dehydrogenases and reductases.
This technical guide provides a comprehensive exploration of the core enzymes involved in this compound metabolism. We will delve into the mechanistic actions, structural characteristics, and metabolic roles of these enzymes, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and self-validating protocols are emphasized to ensure both technical accuracy and practical applicability.
The Central Crossroads: Metabolic Fates of this compound
This compound stands at a metabolic crossroads, where its fate is determined by a specific set of oxidoreductases. The primary pathways involve its oxidation to either 2-keto-L-gulonic acid or directly to L-ascorbic acid, or its reduction back to L-sorbose.
Caption: Core metabolic pathways of this compound.
The Principal Oxidative Pathway: Conversion to 2-keto-L-gulonic acid (2-KGA)
The most well-characterized and industrially significant fate of this compound is its oxidation to 2-KGA. This reaction is predominantly catalyzed by this compound dehydrogenase (SNDH), an enzyme found in various bacteria, including the genera Gluconobacter, Gluconacetobacter, and Pseudomonas.[6][7][8][9]
L-Sorbose/L-Sorbosone Dehydrogenase (SSDH): A Bifunctional Catalyst
In organisms like Gluconobacter oxydans, a unique quinoprotein dehydrogenase has been identified that catalyzes not only the conversion of this compound to 2-KGA but also the preceding step: the oxidation of L-sorbose to this compound.[10][11][12] This bifunctional enzyme, termed L-Sorbose/L-Sorbosone Dehydrogenase (SSDH), is a key player in the efficient channeling of substrate towards 2-KGA.
Structural and Functional Characteristics: The SSDH purified from G. oxydans DSM 4025 is a heterodimeric enzyme with a total molecular weight of approximately 135 kDa, composed of two distinct subunits (around 64.5 kDa and 62.5 kDa).[10][12] A critical feature of this enzyme is its reliance on a non-covalently bound pyrroloquinoline quinone (PQQ) prosthetic group for its catalytic activity, classifying it as a quinoprotein.[10][12] The enzyme exhibits broad substrate specificity but is particularly effective in the sequential oxidation of L-sorbose.[11][12]
Membrane-Bound this compound Dehydrogenase (SNDH)
In other bacteria, such as Gluconacetobacter liquefaciens, the oxidation of this compound to 2-KGA is carried out by a dedicated membrane-bound SNDH.[7][8] This enzyme is also a PQQ-dependent dehydrogenase.[8] Its localization within the cell membrane is significant, as it links this compound oxidation directly to the respiratory chain. The natural electron acceptor for this SNDH is believed to be membranous ubiquinone, positioning it as the primary dehydrogenase in the sorbosone oxidation respiratory chain in these organisms.[8]
NAD(P)-Dependent this compound Dehydrogenase
While PQQ-dependent enzymes are common, NAD(P)-dependent cytosolic SNDHs have also been purified and characterized, for instance from Gluconobacter melanogenus.[13][14] Recent structural studies on the SNDH from Gluconobacter oxydans WSH-004 have revealed a fascinating redox-based regulatory mechanism. A reversible disulfide bond between two cysteine residues (Cys295 and Cys296) acts as a switch, opening or closing the substrate pocket in response to the cellular redox state.[9][15] This provides a sophisticated layer of physiological control over the enzyme's activity.
| Enzyme | Organism | Cofactor | Molecular Weight (kDa) | Subunits | Key Features | Reference(s) |
| L-Sorbose/L-Sorbosone Dehydrogenase (SSDH) | Gluconobacter oxydans | PQQ | ~135 | 2 (64.5, 62.5) | Bifunctional; oxidizes L-sorbose and this compound | [10][12] |
| Membrane-Bound SNDH | Gluconacetobacter liquefaciens | PQQ | Not specified | Not specified | Links oxidation to the respiratory chain via ubiquinone | [7][8] |
| NADP-Dependent SNDH | Gluconobacter oxydans | NADP(H) | ~50 | 1 | Regulated by a reversible disulfide bond | [9][14][15] |
A Direct Route to Vitamin C: Conversion to L-Ascorbic Acid
A groundbreaking discovery in this compound metabolism is the identification of enzymes that bypass the 2-KGA intermediate and directly oxidize this compound to L-ascorbic acid.[2][16] This finding opens the possibility for a more direct and potentially more efficient biotechnological route from D-sorbitol to Vitamin C.[1][2]
Novel Dehydrogenases from Ketogulonicigenium vulgare
The bacterium Ketogulonicigenium vulgare is a cornerstone of the modern two-step Vitamin C fermentation process, where it efficiently converts L-sorbose to 2-KGA.[17] Intriguingly, this organism also possesses a novel this compound dehydrogenase (SNDH) that directly produces L-ascorbic acid from this compound.[18]
This enzyme is a homooligomer of 75-kDa subunits and, like many other dehydrogenases in this pathway, contains PQQ as a prosthetic group.[16] It also contains heme c, suggesting a complex electron transfer mechanism.[16] The discovery of this enzyme and its isozymes in K. vulgare suggests that the tautomerization of this compound may lead to a dual conversion, producing both 2-KGA and L-ascorbic acid.[16]
Plant-Based this compound Dehydrogenases
Evidence for the direct conversion of this compound to L-ascorbic acid is not limited to bacteria. An NADP-dependent dehydrogenase with this catalytic activity has been isolated and partially purified from the leaves of beans (Phaseolus vulgaris L.) and spinach (Spinacia oleracea L.).[19][20]
These plant enzymes are relatively small, with molecular masses of 21 and 29 kDa for the bean and spinach enzymes, respectively.[19][20] Their existence suggests that this compound may be a potential precursor for L-ascorbic acid biosynthesis in plants, a pathway that has long been a subject of intense research.[19][21]
| Enzyme | Organism | Cofactor | Molecular Weight (kDa) | Subunits | K_m_ (this compound) | Reference(s) |
| SNDH1 | Ketogulonicigenium vulgare | PQQ, Heme c | ~75 | Homooligomer | Not specified | [16][18] |
| SNDH | Phaseolus vulgaris (Bean) | NADP+ | ~21 | Not specified | 12 ± 2 mM | [19][20] |
| SNDH | Spinacia oleracea (Spinach) | NADP+ | ~29 | Not specified | 18 ± 2 mM | [19][20] |
The Reverse Gear: Reductive Metabolism of this compound
Metabolic pathways are often finely balanced by reversible reactions. In the context of this compound, reductases exist that catalyze the conversion of this compound back to L-sorbose. In Pseudomonas putida, this reverse reaction is clearly dependent on NADH.[6] In Gluconobacter strains, an NADPH-dependent this compound reductase has been identified.[13][22] These enzymes play a role in balancing the pool of L-sorbose and this compound, potentially for assimilation or to prevent the accumulation of intermediates.
Experimental Protocols & Methodologies
Advancing the study of this compound metabolism requires robust and reproducible experimental protocols. The following sections provide validated, step-by-step methodologies for the purification and characterization of these key enzymes.
Purification of L-Sorbose/L-Sorbosone Dehydrogenase (from G. oxydans)
This protocol is adapted from the methodology described for the purification of the quinoprotein dehydrogenase from Gluconobacter oxydans.[10] The rationale is to sequentially fractionate cell extracts to isolate the protein of interest based on its physicochemical properties.
Step-by-Step Methodology:
-
Cell Lysis & Soluble Fraction Preparation:
-
Harvest bacterial cells (e.g., G. oxydans) from culture by centrifugation (e.g., 10,000 x g, 15 min, 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0).
-
Resuspend the cells in the same buffer and lyse them using a French press or sonication. Maintain the temperature at 0-4°C throughout.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g, 60 min, 4°C) to pellet cell debris and membranes. The resulting supernatant is the soluble fraction.
-
-
PEG 6000 Precipitation:
-
Dialyze the soluble fraction against the buffer overnight.
-
Slowly add solid PEG 6000 and KCl to the dialyzed fraction with gentle stirring to precipitate proteins.[10]
-
This step selectively precipitates proteins based on size and solubility, helping to remove many contaminants.
-
-
Anion Exchange Chromatography:
-
Dissolve the precipitate from the PEG step in buffer and apply it to an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the same buffer.
-
Wash the column to remove unbound proteins.
-
Elute bound proteins using a linear salt gradient (e.g., 0 to 0.5 M NaCl in the buffer). The enzyme will elute at a specific salt concentration, separating it from proteins with different surface charges.
-
Collect fractions and assay for enzyme activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the previous step. Add ammonium sulfate to increase the ionic strength.
-
Apply the sample to a hydrophobic interaction column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer.
-
Elute the enzyme using a decreasing salt gradient. This step separates proteins based on their surface hydrophobicity.
-
-
Gel Filtration Chromatography:
-
Concentrate the active fractions and apply them to a gel filtration column (e.g., Sephacryl S-300).
-
Elute with buffer. This final step separates proteins based on their molecular size and serves as a polishing step, also allowing for the estimation of the native molecular weight.[10]
-
Caption: A generalized workflow for enzyme purification.
Spectrophotometric Enzyme Activity Assay
Principle: The activity of dehydrogenases can be monitored by measuring the reduction of an artificial electron acceptor that changes color upon reduction, or by following the change in absorbance of NAD(P)H at 340 nm.
Reagents for PQQ-dependent enzymes:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
Substrate: 50 mM this compound solution.
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).
-
Linking Agent: Phenazine methosulfate (PMS).
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, DCPIP, and PMS.
-
Add a small volume of the enzyme sample.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the decrease in absorbance of DCPIP at 600 nm.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.
For NAD(P)-dependent enzymes:
-
Monitor the increase in absorbance at 340 nm due to the formation of NAD(P)H. The reaction mixture would include buffer, substrate, NAD(P)+, and the enzyme.
Gene Cloning and Expression of SNDH
This protocol is based on the strategy used by Saito et al. for cloning the SNDH gene from G. oxydans.[14][23] The core principle is to use protein sequence data to design degenerate primers, amplify a portion of the gene, and then use that fragment as a probe to screen a genomic library.
Step-by-Step Methodology:
-
Protein Sequencing and Primer Design:
-
Purify the target enzyme (e.g., SNDH) as described above.
-
Determine the N-terminal amino acid sequence using Edman degradation.
-
Design degenerate PCR primers based on the amino acid sequence.
-
-
PCR Amplification and Probe Generation:
-
Perform PCR using the degenerate primers and genomic DNA from the source organism as a template.
-
Isolate the resulting PCR product, sequence it to confirm its identity, and label it (e.g., with ³²P or digoxigenin) to create a probe.[14]
-
-
Genomic Library Construction and Screening:
-
Construct a genomic library of the source organism in a suitable vector (e.g., a λ phage or cosmid vector).
-
Plate the library to get individual plaques or colonies.
-
Screen the library by hybridization with the labeled probe to identify clones containing the gene of interest.
-
-
Subcloning and Expression:
-
Isolate the DNA from a positive clone.
-
Sequence the DNA to identify the full open reading frame (ORF) of the SNDH gene.
-
Subclone the ORF into an expression vector (e.g., pET vectors for E. coli or a shuttle vector for Gluconobacter).[23][24]
-
Transform the expression vector into a suitable host strain.
-
Induce gene expression and confirm the production of active SNDH via activity assays and SDS-PAGE.
-
Conclusion and Future Perspectives
The enzymes governing this compound metabolism represent a rich field of study with profound implications for industrial biotechnology. The diversity of these enzymes—from bifunctional PQQ-dependent dehydrogenases to redox-regulated NADP-dependent variants and novel L-ascorbic acid-producing catalysts—highlights the metabolic adaptability of microorganisms. Understanding their structure, function, and regulation is paramount for engineering more efficient cell factories for Vitamin C production.
Future research will likely focus on several key areas:
-
Enzyme Engineering: Site-directed mutagenesis and directed evolution to improve the catalytic efficiency, substrate specificity, and stability of SNDH and SSDH enzymes.[9]
-
Pathway Optimization: Combining enzymes from different organisms to create novel, one-step fermentation pathways from simple sugars directly to L-ascorbic acid.
-
Structural Biology: Solving more high-resolution crystal structures of these enzymes to gain deeper insights into their catalytic mechanisms and provide a roadmap for rational protein design.[9][15]
By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for next-generation bioprocesses that are more sustainable, efficient, and economically viable.
References
-
New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.[Link]
-
Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. Semantic Scholar. [https://www.semanticscholar.org/paper/Industrial-production-of-L-ascorbic-Acid-(vitamin-Pappenberger-Hohmann/95313d5d71059f804561f9d51e70757d76f09277]([Link]
-
Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid. PubMed, National Center for Biotechnology Information.[Link]
-
Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. Applied and Environmental Microbiology, ASM Journals.[Link]
-
Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. PubMed, National Center for Biotechnology Information.[Link]
-
L-Sorbose 1-dehydrogenase. Wikipedia.[Link]
-
Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. PubMed, National Center for Biotechnology Information.[Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.[Link]
-
The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. ResearchGate.[Link]
-
The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. ResearchGate.[Link]
-
The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites... ResearchGate.[Link]
-
Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain. PubMed, National Center for Biotechnology Information.[Link]
-
Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Taylor & Francis Online.[Link]
-
Cloning of the Escherichia coli sor genes for L-sorbose transport and metabolism and physical mapping of the genes near metH and iclR. PubMed, National Center for Biotechnology Information.[Link]
-
The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. PubMed, National Center for Biotechnology Information.[Link]
-
Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. ResearchGate.[Link]
-
Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-ke... Applied and Environmental Microbiology, ASM Journals.[Link]
-
Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook. LinkedIn.[Link]
-
Cloning of the Escherichia coli sor genes for L-sorbose transport and metabolism and physical mapping of the genes near metH and iclR. National Center for Biotechnology Information.[Link]
-
Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. SpringerLink.[Link]
-
Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. Academic Journals.[Link]
-
Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. PubMed, National Center for Biotechnology Information.[Link]
-
Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. ResearchGate.[Link]
-
(PDF) Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain. ResearchGate.[Link]
-
Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology and Biotechnology, Oxford Academic.[Link]
-
Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
L-sorbose oxidase. Wikipedia.[Link]
-
Microbial Production of L -Ascorbic Acid from D -Sorbitol, L -Sorbose, L -Gulose, and L -Sorbosone by Ketogulonicigenium vulgare DSM 4025. ResearchGate.[Link]
-
Strain Development, Substrate Utilization, and Downstream Purification of Vitamin C. MDPI.[Link]
-
Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001. ResearchGate.[Link]
-
Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis.[Link]
-
This compound dehydrogenase - Gluconacetobacter liquefaciens (Acetobacter liquefaciens). UniProt.[Link]
-
Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. MDPI.[Link]
-
The biosynthetic pathway of vitamin C in higher plants. Scite.ai.[Link]
-
Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola. PubMed, National Center for Biotechnology Information.[Link]
-
Ascorbic acid metabolism and functions: A comparison of plants and mammals. PubMed Central (PMC), National Center for Biotechnology Information.[Link]
-
Vitamin C (ascorbate) metabolism. Reactome Pathway Database.[Link]
Sources
- 1. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. | Semantic Scholar [semanticscholar.org]
- 2. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 5. researchgate.net [researchgate.net]
- 6. New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scite.ai [scite.ai]
- 22. researchgate.net [researchgate.net]
- 23. Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Microbial Sources of L-Sorbosone Production: A Technical Guide
Abstract: L-sorbosone is a critical intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C), primarily produced via microbial fermentation. This guide provides an in-depth technical overview of the key microbial sources, the underlying biochemical pathways, and the strategic methodologies employed for optimizing this compound production. We will explore the pivotal role of acetic acid bacteria, particularly Gluconobacter oxydans, detail the enzymatic machinery responsible for the bioconversion of L-sorbose, and present actionable protocols for strain screening and fermentation. This document is intended for researchers, scientists, and professionals in drug development and bioprocessing who seek a comprehensive understanding of this vital biotransformation.
Introduction to this compound
This compound is a keto-L-sugar that serves as the direct precursor to 2-keto-L-gulonic acid (2-KGA), which is subsequently converted to L-ascorbic acid. The microbial oxidation of L-sorbose to this compound is a key step in the widely adopted two-step fermentation process for Vitamin C production. The efficiency and specificity of the microorganisms used in this bioconversion are paramount to the overall yield and economic viability of the entire synthesis chain.
The primary advantage of microbial catalysis in this context lies in its high stereospecificity, which circumvents the need for complex and costly chemical protection and deprotection steps often associated with traditional organic synthesis. The workhorses for this process are a specific group of bacteria known for their powerful, yet incomplete, oxidation capabilities.
Premier Microbial Producers of this compound
The ability to oxidize L-sorbose to this compound is predominantly found within the family Acetobacteraceae, commonly known as acetic acid bacteria. These organisms are renowned for their membrane-bound dehydrogenases that perform rapid and specific oxidations, releasing the products into the surrounding medium.
The Workhorse: Gluconobacter oxydans
Gluconobacter oxydans is the undisputed cornerstone of industrial L-sorbose and this compound production.[1][2][3] This Gram-negative, obligate aerobe possesses a unique respiratory metabolism where it incompletely oxidizes a wide range of sugars and alcohols.[1]
Causality for Preeminence: The industrial preference for G. oxydans is not accidental. It stems from several key characteristics:
-
Membrane-Bound Dehydrogenases: Its dehydrogenases are located on the outer surface of the cytoplasmic membrane, with their active sites facing the periplasmic space.[2][4] This strategic positioning allows for the direct oxidation of substrates in the culture medium without requiring transport into the cytoplasm, leading to rapid conversion rates and the accumulation of products extracellularly.[2]
-
High Conversion Efficiency: Strains of G. oxydans can convert D-sorbitol to L-sorbose, and subsequently L-sorbose to this compound, with nearly quantitative yields.[1][5]
-
Robustness: Industrial strains have been selected and evolved for tolerance to high substrate concentrations (e.g., >200 g/L of D-sorbitol) and product inhibition.[5][6][7]
Other Significant Microbial Players
While G. oxydans is dominant, other microorganisms also possess the necessary enzymatic machinery for this compound production:
-
Ketogulonicigenium vulgare : This bacterium is a key player in the two-step fermentation process, where it converts L-sorbose to 2-KGA, with this compound as the intermediate.[8][9][10] It is often used in a symbiotic co-culture with a helper strain, such as Bacillus megaterium, which promotes its growth.[10][11][12]
-
Gluconacetobacter liquefaciens : This species also contains a membrane-bound sorbosone dehydrogenase capable of oxidizing this compound to 2-KGA.[13]
-
Pseudomonas species : Certain Pseudomonas strains have been identified as having the ability to convert L-sorbose, contributing to the pool of potential industrial biocatalysts.[11][14]
The Core Biochemical Pathway: From L-Sorbose to this compound
The biotransformation of L-sorbose is a single, targeted oxidation reaction catalyzed by a specific dehydrogenase enzyme.
The Key Enzyme: L-Sorbose Dehydrogenase (SDH)
The central catalyst in this process is L-Sorbose Dehydrogenase (SDH) (EC 1.1.99.32).[15] This enzyme facilitates the oxidation of the C1 hydroxyl group of L-sorbose to an aldehyde, forming this compound.[15]
Reaction: L-Sorbose + Acceptor → this compound + Reduced Acceptor[15]
In organisms like Gluconobacter, this is typically a membrane-bound enzyme that funnels electrons from the substrate directly into the respiratory chain.[15][16][17] The subsequent conversion of this compound to 2-KGA is catalyzed by this compound dehydrogenase (SNDH).[18][19][20]
Visualizing the Production Pathway
The following diagram illustrates the sequential oxidation from the precursor D-sorbitol to the key intermediate 2-Keto-L-gulonic acid (2-KGA).
Caption: Sequential enzymatic oxidation pathway from D-Sorbitol to 2-KGA.
Methodologies for Production and Screening
Optimizing this compound production requires robust fermentation strategies and effective methods for identifying high-performing microbial strains.
Fermentation Process Optimization
The industrial production of this compound is a finely tuned process. The causality behind optimizing specific parameters is critical for maximizing yield and productivity.
-
Substrate Concentration: While high initial concentrations of D-sorbitol or L-sorbose can increase the final product titer, they can also cause substrate inhibition or osmotic stress, reducing cell viability and productivity.[5] A fed-batch strategy is often employed to maintain the substrate concentration within an optimal, non-inhibitory range.[5]
-
Aeration and Dissolved Oxygen (DO): As the oxidation is an aerobic process, maintaining a sufficient supply of dissolved oxygen is crucial. The dehydrogenases transfer electrons to oxygen via the respiratory chain. Inadequate aeration is a common rate-limiting factor, leading to incomplete conversion.
-
pH Control: The activity of membrane-bound dehydrogenases is highly pH-dependent. For G. oxydans, the optimal pH for sorbose conversion is typically around 5.0.[5] Fermentation processes often include a buffering agent like calcium carbonate (CaCO₃) to neutralize the acidic byproducts that can be formed, thereby stabilizing the pH.[21]
-
Temperature: The optimal temperature for G. oxydans growth and enzyme activity is generally between 28-32°C.[3][21] Deviations can reduce enzyme stability and overall metabolic rate.
Table 1: Comparison of Fermentation Parameters for L-Sorbose/Sorbosone Production
| Parameter | Typical Range | Rationale & Impact on this compound Production |
| Temperature | 28 - 32 °C | Balances optimal enzyme activity with cell viability. Higher temperatures can lead to enzyme denaturation. |
| pH | 4.5 - 6.0 | Crucial for the activity of membrane-bound dehydrogenases. Often controlled with CaCO₃. |
| D-Sorbitol Conc. | 100 - 200 g/L | High substrate levels can be inhibitory. Fed-batch strategies are common to manage this.[5] |
| L-Sorbose Conc. | 80 - 150 g/L | High product concentration can inhibit helper strains in co-cultures.[12] |
| Aeration (vvm) | 1.0 - 2.0 | Provides essential oxygen for the oxidative bioconversion. A critical limiting factor. |
Protocol: Screening for this compound Producing Microorganisms
This protocol outlines a method for isolating and identifying novel microorganisms with L-sorbose and this compound dehydrogenase activities, adapted from established screening strategies.[14][19]
Principle: This method is based on the premise that microorganisms capable of producing 2-KGA (via this compound) can often utilize 2-KGA as a sole carbon source for growth when primary sources are depleted.[14][19] This provides a powerful selective pressure.
Step-by-Step Methodology:
-
Sample Collection: Obtain samples from sugar-rich environments where acetic acid bacteria are likely to thrive (e.g., rotting fruit, flowers, unpasteurized vinegar).
-
Enrichment Culture:
-
Inoculate 1 g of the sample into a 250 mL flask containing 50 mL of enrichment medium (e.g., 20 g/L L-sorbose, 5 g/L yeast extract, 3 g/L peptone, pH 6.0).
-
Incubate at 30°C with shaking (200 rpm) for 48-72 hours. This step selects for organisms that can tolerate and metabolize L-sorbose.
-
-
Selective Culture:
-
Transfer 1 mL of the enrichment culture to 50 mL of selective minimal medium containing 2-KGA as the sole carbon source (e.g., 10 g/L 2-KGA, 1.5 g/L (NH₄)₂SO₄, 1 g/L KH₂PO₄, 0.2 g/L MgSO₄·7H₂O, pH 6.5).
-
Incubate at 30°C with shaking for 72-96 hours. Only organisms that can metabolize 2-KGA will grow.
-
-
Isolation:
-
Plate serial dilutions of the selective culture onto agar plates of the same selective medium.
-
Incubate at 30°C for 48-72 hours until single colonies appear.
-
-
Activity Screening:
-
Pick individual colonies and inoculate them into a production medium (e.g., 50 g/L L-sorbose, 10 g/L yeast extract, pH 6.0).
-
Incubate for 48 hours.
-
Analyze the supernatant for the presence of this compound and 2-KGA using methods like HPLC or TLC.
-
Self-Validation: Include a known positive control (G. oxydans) and a negative control (uninoculated medium) to validate the screening results.
-
Genetic Engineering for Enhanced Production
While classical strain selection is effective, modern genetic engineering offers precise tools to enhance this compound production by overcoming metabolic bottlenecks.
-
Overexpression of Dehydrogenases: The rate-limiting step in the conversion of D-sorbitol to 2-KGA is often the activity of SDH or SNDH.[21][22] By placing the genes for these enzymes (sdh, sndh) under the control of a strong, constitutive promoter, their expression levels can be significantly increased, boosting the overall conversion rate.[18][20][21]
-
Elimination of Competing Pathways: G. oxydans possesses multiple dehydrogenases that can act on similar substrates, potentially leading to the formation of unwanted by-products.[4] Knocking out genes for enzymes that divert substrates away from the desired pathway can increase the flux towards this compound and 2-KGA.[4] For example, deleting certain glucose dehydrogenases can reduce by-product formation when trace glucose is present.[4]
Workflow for Strain Improvement
The following diagram illustrates a typical genetic engineering workflow to enhance dehydrogenase activity in a host strain like G. oxydans.
Caption: A generalized workflow for enhancing this compound production via genetic engineering.
Conclusion and Future Outlook
The microbial production of this compound remains a cornerstone of industrial Vitamin C synthesis, with Gluconobacter oxydans leading the charge. A deep understanding of the key enzymes, metabolic pathways, and fermentation kinetics is essential for process optimization. Future advancements will likely focus on systems biology approaches to create more robust and efficient cell factories. This includes fine-tuning gene expression, engineering enzymes for higher catalytic activity and stability, and optimizing co-culture dynamics to push the boundaries of productivity and yield in the bioconversion of L-sorbose.
References
-
Sugisawa, T., Miyazaki, T., & Hoshino, T. (2005). Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Bioscience, Biotechnology, and Biochemistry, 69(3), 659-662. [Link]
-
Saito, Y., Ishii, Y., Hayashi, H., et al. (1997). Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain. Applied and Environmental Microbiology, 63(2), 454-460. [Link]
-
Sugisawa, T., Miyazaki, T., & Hoshino, T. (2005). Microbial Production of L-Ascorbic Acid from D-Sorbitol, L-Sorbose, L-Gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Taylor & Francis Online. [Link]
-
Miyazaki, T., Sugisawa, T., & Hoshino, T. (2006). Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. Applied and Environmental Microbiology, 72(10), 6467-6473. [Link]
-
Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology & Biotechnology, 23(2), 106-111. [Link]
-
Gupta, A., Singh, V. K., Qazi, G. N., & Kumar, A. (2001). Gluconobacter oxydans: Its biotechnological applications. Journal of Molecular Microbiology and Biotechnology, 3(3), 445-456. [Link]
-
Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. ResearchGate. [Link]
- Roland, J. F., & Le-Van, D. (1988). Fermentation process for producing 2-keto-L-gulonic acid.
-
Saito, Y., Ishii, Y., Hayashi, H., et al. (1998). Direct Fermentation of 2-Keto-L-Gulonic Acid in Recombinant Gluconobacter oxydans. Biotechnology and Bioengineering, 58(2-3), 309-315. [Link]
-
Sugisawa, T., Miyazaki, T., & Hoshino, T. (2005). Microbial Production of L -Ascorbic Acid from D -Sorbitol, L -Sorbose, L -Gulose, and L -Sorbosone by Ketogulonicigenium vulgare DSM 4025. ResearchGate. [Link]
-
Chen, Z., Liu, J., Liu, J., & Zheng, P. (2021). Identification of Gradient Promoters of Gluconobacter oxydans and Their Applications in the Biosynthesis of 2-Keto-L-Gulonic Acid. Frontiers in Bioengineering and Biotechnology, 9, 691883. [Link]
-
Sonoyama, T., Tani, H., Kageyama, B., et al. (1982). Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation. Applied and Environmental Microbiology, 43(5), 1064-1069. [Link]
-
Zhang, X., Zhang, X., Xu, Y., et al. (2018). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. Microbial Cell Factories, 17(1), 10. [Link]
-
Wikipedia. (n.d.). L-Sorbose 1-dehydrogenase. Retrieved from [Link]
-
Chen, Z., Liu, J., Liu, J., et al. (2021). Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution. Frontiers in Microbiology, 12, 718306. [Link]
-
Zhang, Q., Zhang, G., Chen, J., et al. (2018). Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. AMB Express, 8(1), 36. [Link]
-
Anderson, S., Marks, C. B., Lazarus, R., et al. (1985). Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola. Science, 230(4722), 144-149. [Link]
-
Chen, Z., Liu, J., Liu, J., et al. (2021). Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution. Frontiers. [Link]
-
Sharafi, H., Karbalaei, M., Ronagh, M. T., & Shafee, T. (2021). L-Sorbose Production by Gluconobacter oxydans using Submerged Fermentation in a bench scale fermenter. ResearchGate. [Link]
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]
-
Du, J., Liu, J., Chen, Z., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Microbial Cell Factories, 21(1), 47. [Link]
-
Rosenberg, M., Ksandova, E., & Kristofikova, L. (1991). Optimization of sorbose production from sorbitol by Gluconobacter oxydans. Folia Microbiologica, 36(4), 354-358. [Link]
-
Kato, J., Miyamoto, H., Deguchi, T., et al. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 138, 109511. [Link]
-
Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology and Biotechnology. [Link]
-
Shinjoh, M., Tomiyama, N., Asakura, A., & Hoshino, T. (2002). The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. ResearchGate. [Link]
-
Tsukada, Y., & Perlman, D. (1972). The Fermentation of L-sorbose by Gluconobacter Melanogenus. II. Inducible Formation of Enzyme Catalyzing Conversion of L-sorbose to 2-keto-L-gulonic Acid. Biotechnology and Bioengineering, 14(5), 811-818. [Link]
-
Li, D., Liu, J., Chen, Z., et al. (2023). Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli. Bioresource Technology, 372, 128672. [Link]
-
Shinjoh, M., Tazoe, M., & Hoshino, T. (2007). NADPH-Dependent L-Sorbose Reductase Is Responsible for L-Sorbose Assimilation in Gluconobacter suboxydans IFO 3291. Journal of Bacteriology, 189(6), 2345-2352. [Link]
-
Theeragool, G., Tanamool, V., Jaitrong, S., & Yamada, Y. (2010). L-Sorbose Production by Acidotolerant Acetic Acid Bacteria Isolated from Thailand Sources. ThaiScience. [Link]
-
Macauley-Patrick, S., McNeil, B., Harvey, L. M., & White, S. (2005). By-product formation in the D-sorbitol to L-sorbose biotransformation by Gluconobacter suboxydans ATCC 621 in batch and continuous cultures. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution [frontiersin.org]
- 8. Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and this compound by Ketogulonicigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0278447A2 - Fermentation process for producing 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 12. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Identification of Gradient Promoters of Gluconobacter oxydans and Their Applications in the Biosynthesis of 2-Keto-L-Gulonic Acid [frontiersin.org]
- 22. globethesis.com [globethesis.com]
Physical and chemical characteristics of L-sorbosone
An In-depth Technical Guide to the Physical and Chemical Characteristics of L-Sorbosone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling this compound
This compound, systematically known as L-xylo-hexos-2-ulose, is a monosaccharide of significant interest in both biochemical research and industrial applications. It is a key intermediate in the biosynthetic pathways of L-ascorbic acid (Vitamin C).[1][2][3] In various microorganisms, this compound is formed through the oxidation of L-sorbose, a reaction catalyzed by enzymes such as L-sorbose dehydrogenase.[4] Subsequently, it is converted to 2-keto-L-gulonic acid (2-KGA), a direct precursor in the industrial synthesis of Vitamin C, by this compound dehydrogenase.[5][6] Understanding the precise physical and chemical characteristics of this compound is paramount for optimizing these biotechnological processes and for its application in further chemical synthesis and drug development research.
Core Physical and Chemical Properties
The fundamental properties of this compound dictate its behavior in various experimental and industrial settings. These characteristics are essential for handling, storage, and analytical method development.
Structural and General Information
| Property | Value | Source(s) |
| IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | [7] |
| Synonyms | L-xylo-Hexos-2-ulose, 2-dehydro-L-gulose | [][7] |
| CAS Number | 49865-02-3 | [][7] |
| Molecular Formula | C₆H₁₀O₆ | [][7] |
| Molecular Weight | 178.14 g/mol | [][7] |
| Appearance | White to Off-White Solid | [][1] |
| Melting Point | >82°C (with decomposition) | [][1] |
| Solubility | Slightly soluble in water | [][1] |
| Stability | Hygroscopic | [1] |
Computed Physicochemical Data
Computational models provide further insight into the molecule's behavior and properties.
| Property | Value | Source(s) |
| Monoisotopic Mass | 178.04773803 Da | [9][7][10] |
| XLogP3 | -2.9 | [9][7] |
| Hydrogen Bond Donor Count | 4 | [9] |
| Hydrogen Bond Acceptor Count | 6 | [9] |
| Rotatable Bond Count | 5 | [9] |
| Complexity | 167 | [9][7] |
| InChI | InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 | [7] |
| InChIKey | DCNMIDLYWOTSGK-KVQBGUIXSA-N | [][7] |
| Canonical SMILES | C(C=O)O)O">C@@HO)O | [10] |
Biochemical Significance and Key Reactions
This compound's primary chemical significance lies in its role as a metabolic intermediate. The conversion of L-sorbose to 2-keto-L-gulonic acid (2-KGA) via this compound is a rate-limiting step in the biosynthesis of Vitamin C precursors by organisms like Gluconobacter oxydans and Ketogulonicigenium vulgare.[5][11][12]
The pathway involves two critical oxidation steps catalyzed by dehydrogenases:
-
L-Sorbose → this compound : Catalyzed by L-sorbose dehydrogenase (SDH).[4]
-
This compound → 2-keto-L-gulonic acid (2-KGA) : Catalyzed by this compound dehydrogenase (SNDH).[5][6]
Caption: Biosynthetic pathway from L-Sorbose to Vitamin C precursor 2-KGA.
Analytical Methodologies: A Protocol for HPLC Analysis
The accurate quantification and characterization of this compound are crucial for monitoring fermentation processes and for quality control. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[3]
Principle and Causality
This protocol utilizes Reversed-Phase HPLC (RP-HPLC). Although this compound is a polar molecule, specific columns designed for polar analytes or the use of aqueous mobile phases can achieve effective separation. The choice of an Aminex HPX-87H column is common for separating sugars and organic acids, as it operates on a combination of ion-exclusion and size-exclusion principles, which is ideal for separating these compounds from a fermentation broth matrix. Detection is typically achieved using a Refractive Index (RI) detector, which is sensitive to changes in the bulk solution's refractive index caused by the analyte, or a UV detector at low wavelengths (~210 nm) if the molecule possesses a suitable chromophore.
Step-by-Step HPLC Protocol
-
Sample Preparation:
-
Objective: To remove particulates and interfering macromolecules from the sample matrix (e.g., fermentation broth).
-
Procedure:
-
Withdraw 1 mL of the sample.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cells and large debris.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PES) into an HPLC vial. This step is critical to prevent column clogging and ensure reproducible injections.
-
If necessary, perform a serial dilution with the mobile phase to bring the analyte concentration within the linear range of the detector.
-
-
-
Chromatographic Conditions:
-
Objective: To achieve baseline separation of this compound from related compounds like L-sorbose and 2-KGA.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or UV detector.
-
Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column.
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in ultrapure water. The acidic mobile phase ensures that organic acids are in their protonated form, leading to better retention and peak shape on the column.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C. Elevated temperature reduces mobile phase viscosity and can improve peak resolution for carbohydrates.
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40°C).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Objective: To determine the precise concentration of this compound.
-
Procedure:
-
Prepare a series of calibration standards of known concentrations using purified this compound.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
-
Caption: Standard workflow for the quantitative analysis of this compound via HPLC.
Applications in Drug Development and Research
While the primary industrial application of this compound is linked to Vitamin C production, its role in scientific research is expanding.[13]
-
Enzyme Characterization: this compound is an essential substrate for studying the kinetics, structure, and function of this compound dehydrogenases (SNDH) and related enzymes.[5][12] Understanding these enzymes is critical for metabolic engineering efforts to improve 2-KGA yields.[14][15]
-
Metabolic Pathway Elucidation: It serves as a crucial marker in studies aimed at elucidating the complete metabolic pathways of carbohydrates in various microorganisms.[16]
-
Antioxidant Research: As an intermediate in the synthesis of L-ascorbic acid, this compound itself is investigated for its potential antioxidative properties.[17]
-
Precursor for Synthesis: In synthetic organic chemistry, this compound can serve as a chiral starting material for the synthesis of other complex molecules and novel carbohydrate derivatives.
Safety, Handling, and Storage
Proper handling and storage are necessary to maintain the integrity of this compound.
-
Storage: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, preferably in a refrigerator under an inert atmosphere to prevent moisture absorption and degradation.[1]
-
Incompatibilities: Avoid contact with strong oxidizing and reducing agents.[18]
-
Handling: Standard laboratory safety practices, including wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. Handle in accordance with good industrial hygiene and safety practices.[18]
References
-
PubChem. (n.d.). Sorbosone, L-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H10O6). Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46–53. Retrieved from [Link]
-
Loewus, M. W., Bedgar, D. L., Saito, K., & Loewus, F. A. (1990). Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. Plant Physiology, 94(3), 1492–1495. Retrieved from [Link]
-
Van der Eycken, E., et al. (1998). Synthesis of L-xylo-hexos-2-ulose (this compound) and its characterisation by chromatographic and spectroscopic techniques. Journal of Chromatography A. Retrieved from [Link]
-
Martin, G. A., et al. (2013). Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. African Journal of Biotechnology, 12(24), 3844-3851. Retrieved from [Link]
-
Wikipedia. (n.d.). L-Sorbose 1-dehydrogenase. Retrieved from [Link]
-
De Wulf, P., et al. (2000). Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans. Biotechnology and Bioengineering, 69(3), 339-43. Retrieved from [Link]
-
Globe Thesis. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Retrieved from [Link]
-
Martin, G., et al. (1975). Stimulation by organic solvents and detergents of conversion of L-sorbose to this compound by Gluconobacter melanogenus IFO 3293. Biotechnology and Bioengineering, 17(10), 1473-83. Retrieved from [Link]
-
ResearchGate. (n.d.). Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001. Retrieved from [Link]
-
Saichana, N., et al. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 137, 109511. Retrieved from [Link]
-
ResearchGate. (n.d.). The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. Retrieved from [Link]
-
Gao, L., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. BMC Biotechnology, 22(1), 12. Retrieved from [Link]
Sources
- 1. This compound [chemicalbook.com]
- 2. Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorbosone, L- | C6H10O6 | CID 10921067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound|lookchem [lookchem.com]
- 10. PubChemLite - this compound (C6H10O6) [pubchemlite.lcsb.uni.lu]
- 11. academicjournals.org [academicjournals.org]
- 12. globethesis.com [globethesis.com]
- 13. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biosynth.com [biosynth.com]
- 18. fishersci.com [fishersci.com]
Introduction: The Pivotal Role of L-Sorbosone in Ascorbic Acid Synthesis
An In-depth Technical Guide to L-Sorbosone for Researchers and Drug Development Professionals
This compound is a critical monosaccharide and metabolic intermediate, primarily recognized for its indispensable role in the biotechnological production of L-ascorbic acid (Vitamin C).[][2] While not as widely known as its precursor, L-sorbose, or its famous downstream product, Vitamin C, this compound sits at a crucial enzymatic crossroads. Understanding its chemistry, metabolic pathways, and the enzymes that transform it is fundamental for optimizing industrial fermentation processes and developing novel biocatalytic systems. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its complex involvement in microbial metabolism and its direct applications in industrial synthesis.
Part 1: Nomenclature and Chemical Identity
Accurate identification is paramount in scientific research. This compound is known by several names across different chemical databases and publications. A clear understanding of this nomenclature is essential for exhaustive literature searches and unambiguous communication.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Value | Source |
| Systematic IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | [][3] |
| Common Synonyms | L-xylo-Hexos-2-ulose, L-xylo-hexosulose, 1-dehydro-L-sorbose, 2-dehydro-L-gulose | [][3][4] |
| CAS Number | 49865-02-3 | [][3] |
| Molecular Formula | C₆H₁₀O₆ | [][5] |
| Molecular Weight | 178.14 g/mol | [][5] |
| InChI Key | DCNMIDLYWOTSGK-KVQBGUIXSA-N | [][3] |
| PubChem CID | 10921067 | [3] |
| ChEBI ID | CHEBI:48657 | [4] |
| Structural Forms | In solution, this compound can exist in different forms, including a pyranose form (this compound 2,6-lactone). | [6][7] |
Part 2: The Biochemical Crossroads: this compound Metabolism
This compound is a transient but vital intermediate in the microbial oxidation of L-sorbose. Its formation and subsequent conversion are the rate-limiting steps in the industrial production of 2-keto-L-gulonic acid (2-KGA), the direct precursor to Vitamin C in the widely used two-step fermentation process.[8][9]
Formation of this compound from L-Sorbose
The initial step in this pathway is the regioselective oxidation of L-sorbose. This bioconversion is catalyzed by the membrane-bound enzyme L-sorbose dehydrogenase (SDH) .[10][11] This enzyme is prevalent in various acetic acid bacteria, such as those from the Gluconobacter and Ketogulonicigenium genera, which are workhorses of the fermentation industry.[8][11]
The reaction is an oxidation at the C1 position of L-sorbose, yielding this compound.[10] The efficiency of this step is critical, as it feeds the substrate into the next stage of the pathway.
The Dual Fates of this compound
Once formed, this compound can be channeled into two primary enzymatic pathways, a divergence that has significant implications for industrial Vitamin C production.
Pathway A: Conversion to 2-Keto-L-gulonic acid (2-KGA)
This is the conventional and most established route in industrial fermentation.[8][12] this compound is oxidized by This compound dehydrogenase (SNDH) to form 2-KGA.[9][13] This enzyme is a key focus of research, as its efficiency directly impacts the overall yield of the Vitamin C precursor.[9] The 2-KGA is then chemically converted to L-ascorbic acid through a series of steps including enolization and lactonization.[8][14]
Pathway B: Direct Conversion to L-Ascorbic Acid
A more direct and highly sought-after biological route involves the direct conversion of this compound to L-ascorbic acid.[2][15] This reaction is also catalyzed by specific types of This compound dehydrogenase (SNDH) , notably a novel pyrroloquinoline quinone (PQQ)-dependent enzyme discovered in Ketogulonicigenium vulgare.[14][15] This discovery opens the possibility of a fully enzymatic, one-step fermentation process from L-sorbose to Vitamin C, potentially bypassing the chemical rearrangement steps required for 2-KGA.[2][16] This represents a significant advancement, offering a more environmentally friendly and potentially cost-effective production method.[14]
Diagram 1: Metabolic Pathways of this compound
This diagram illustrates the central position of this compound in the biosynthesis of L-Ascorbic Acid precursors.
Caption: Key metabolic routes originating from L-Sorbose.
Part 3: Key Enzymes and Their Significance
The enzymes that metabolize this compound are predominantly dehydrogenases. Their cofactors, substrate specificity, and cellular location are critical determinants of their function in industrial biotechnology.
-
L-Sorbose Dehydrogenase (SDH): This membrane-bound enzyme, often found in Gluconobacter species, is responsible for the initial conversion of L-sorbose to this compound.[10][11] Its activity is a crucial first step in the production chain.
-
This compound Dehydrogenase (SNDH): This is arguably the most critical enzyme in the pathway, with different forms catalyzing the two divergent routes.
-
PQQ-dependent SNDH: Found in bacteria like Gluconacetobacter liquefaciens and Ketogulonicigenium vulgare, these enzymes are key to both 2-KGA and direct L-ascorbic acid production.[15][17] They are often membrane-bound and part of the respiratory chain.[17] The enzyme from K. vulgare is particularly notable for its ability to produce both 2-KGA and L-ascorbic acid, suggesting a tautomerization of this compound may influence the product outcome.[14][15]
-
NADP-dependent SNDH: An NADP-dependent version of this enzyme has also been isolated from plants, such as beans and spinach, where it catalyzes the conversion of this compound to L-ascorbic acid.[18][19] This highlights a conserved pathway in higher organisms, though the bacterial enzymes are more relevant for industrial applications.
-
Part 4: Experimental Protocol: Quantification of this compound and Related Metabolites
A self-validating and reproducible protocol is essential for monitoring fermentation processes and for basic research. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for separating and quantifying the sugars and organic acids in this pathway.
Protocol: HPLC Analysis of L-Sorbose, this compound, and 2-KGA
1. Objective: To quantify the concentration of L-sorbose (substrate), this compound (intermediate), and 2-KGA (product) in a fermentation broth sample.
2. Materials & Reagents:
- HPLC system with a Refractive Index (RI) detector or UV detector (210 nm for 2-KGA).
- Bio-Rad Aminex HPX-87H column (or equivalent ion-exclusion column).
- Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.
- Standards: High-purity L-sorbose, this compound, and 2-KGA.
- Sample filtration unit (0.22 µm syringe filters).
- Fermentation broth samples.
3. Standard Preparation (Causality: Creating a calibration curve is essential for accurate quantification):
- Prepare a stock solution of 10 g/L for each standard (L-sorbose, this compound, 2-KGA) in the mobile phase.
- Perform serial dilutions to create a set of calibration standards (e.g., 5, 2.5, 1, 0.5, 0.1 g/L).
- Run each standard through the HPLC to determine its retention time and generate a calibration curve (Peak Area vs. Concentration).
4. Sample Preparation (Causality: Removal of cells and proteins prevents column clogging and interference):
- Withdraw a 1 mL aliquot of the fermentation broth.
- Centrifuge at 10,000 x g for 10 minutes to pellet cells.
- Collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Method:
- Column: Aminex HPX-87H (300 mm x 7.8 mm).
- Mobile Phase: 5 mM H₂SO₄.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 60°C (Causality: Elevated temperature improves peak resolution for sugars).
- Detector: RI or UV (210 nm).
- Injection Volume: 10 µL.
6. Data Analysis:
- Identify the peaks in the sample chromatogram by comparing their retention times to the standards.
- Integrate the peak area for each identified compound.
- Calculate the concentration of each compound in the sample using the linear regression equation from the corresponding standard's calibration curve.
Diagram 2: Experimental Workflow for HPLC Analysis
Caption: Step-by-step workflow for metabolite quantification.
Conclusion
This compound, though a fleeting intermediate, is a molecule of immense industrial and scientific importance. It represents the central pivot point in the biological production of Vitamin C, one of the world's most widely produced specialty chemicals. A thorough understanding of its identity, the metabolic pathways it inhabits, and the enzymes that govern its fate is crucial for professionals in biotechnology and drug development. Future research focused on engineering more efficient this compound dehydrogenases—particularly those capable of direct conversion to L-ascorbic acid—holds the key to developing next-generation, sustainable, and economically competitive manufacturing processes.
References
-
ACS Publications. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects. Available at: [Link]
-
PubMed. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid. Available at: [Link]
-
PubMed. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola. Available at: [Link]
-
Applied and Environmental Microbiology. Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. Available at: [Link]
-
PubMed. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects. Available at: [Link]
-
PubChem. Sorbosone, L- (CID 10921067). Available at: [Link]
-
PubMed. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. Available at: [Link]
-
Semantic Scholar. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. Available at: [Link]
-
PubChem. This compound pyranose form (CID 25201238). Available at: [Link]
-
Wikipedia. L-Sorbose 1-dehydrogenase. Available at: [Link]
-
PubMed. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation. Available at: [Link]
- Google Patents. Process for preparing 2-keto-L-gulonic acid (US4696897A).
-
LookChem. This compound. Available at: [Link]
-
ResearchGate. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Available at: [Link]
-
UniProt. This compound dehydrogenase - Gluconacetobacter liquefaciens. Available at: [Link]
-
ResearchGate. The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. Available at: [Link]
-
ResearchGate. The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. Available at: [Link]
-
Process Engineering International. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook. Available at: [Link]
-
Taylor & Francis Online. Microbial Production of L-Ascorbic Acid from D-Sorbitol, L-Sorbose, L-Gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Available at: [Link]
-
PubMed. Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Available at: [Link]
-
PubMed. Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. Available at: [Link]
-
PubMed Central. Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. Available at: [Link]
-
PubMed Central. Microbial Interactions in a Vitamin C Industrial Fermentation System: Novel Insights and Perspectives. Available at: [Link]
-
NIST WebBook. L-Sorbose. Available at: [Link]
-
P. aeruginosa Metabolome Database. This compound 2,6-lactone (PAMDB120008). Available at: [Link]
-
J-Stage. Metabolic Pathway for 2-Keto-L-gulonic Acid Formation in. Available at: [Link]
-
PubMed Central. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei. Available at: [Link]
-
PubChem. L-Sorbose (CID 439192). Available at: [Link]
-
Globe Thesis. Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Available at: [Link]
-
PubMed Central. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Available at: [Link]
-
ResearchGate. Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Available at: [Link]
-
ThaiScience. Enzymatic Production of L-Sorbose and D-Fructose by Thermotolerant Gluconobacter Strains. Available at: [Link]
-
PubChemLite. This compound (C6H10O6). Available at: [Link]
-
PubMed. d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. Available at: [Link]
Sources
- 2. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorbosone, L- | C6H10O6 | CID 10921067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound pyranose form | C6H10O6 | CID 25201238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. P. aeruginosa Metabolome Database: this compound 2,6-lactone (PAMDB120008) [qpmf.rx.umaryland.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globethesis.com [globethesis.com]
- 10. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of L-Sorbosone
Authored by: A Senior Application Scientist
Introduction: L-Sorbosone is a key intermediate in the biotechnological production of 2-keto-L-gulonic acid (2-KGA), a direct precursor to L-ascorbic acid (Vitamin C).[1][2] The enzymatic conversion of L-sorbose to this compound offers a specific and efficient alternative to traditional chemical methods. This protocol details the synthesis of this compound utilizing L-sorbose dehydrogenase, an enzyme commonly found in microorganisms such as Gluconobacter oxydans and Ketogulonicigenium vulgare.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and biotechnology seeking to produce this compound for further applications.
The core of this process relies on the enzymatic oxidation of L-sorbose, a readily available sugar, at the C-1 position. The enzyme responsible for this biotransformation is L-sorbose 1-dehydrogenase (EC 1.1.99.32), a quinoprotein that catalyzes the conversion of L-sorbose to 1-dehydro-L-sorbose, also known as this compound.[4][5] This enzyme often exhibits broad substrate specificity and is a valuable tool in various biocatalytic processes.[1]
I. Principle of the Method
The enzymatic synthesis of this compound is based on the oxidation of L-sorbose catalyzed by L-sorbose dehydrogenase (SDH). The enzyme facilitates the transfer of electrons from L-sorbose to an electron acceptor, resulting in the formation of this compound. The reaction can be summarized as follows:
L-Sorbose + Acceptor ⇌ this compound + Reduced Acceptor
In a laboratory setting, artificial electron acceptors like 2,6-dichlorophenolindophenol (DCIP) or phenazine methosulfate (PMS) can be employed to facilitate the reaction and for spectrophotometric monitoring.[1][4]
Reaction Pathway
Caption: Enzymatic conversion of L-sorbose to this compound.
II. Materials and Reagents
A. Enzymes and Substrates
-
L-Sorbose Dehydrogenase (SDH): Can be commercially sourced or purified from microbial cultures such as Gluconobacter oxydans DSM 4025.[1]
-
L-Sorbose: (Merck Co., Ltd. or equivalent)[1]
-
2,6-dichlorophenolindophenol (DCIP): (Merck Co., Ltd. or equivalent)[1]
-
Phenazine methosulfate (PMS): (Nacalai Tesque or equivalent)[1]
B. Buffers and Solutions
-
Tris-HCl Buffer (25 mM, pH 8.0): For enzyme purification and reaction.
-
Sodium Phosphate Buffer (50 mM, pH 7.0): Alternative reaction buffer.
-
EDTA Solution (0.5 M): For enzyme inhibition studies or as a component in purification buffers.
-
Cofactors (optional, enzyme-dependent): Pyrroloquinoline quinone (PQQ) may be required for some L-sorbose dehydrogenases.[6]
-
Metal Ions (optional): CoCl₂ or FeCl₃ solutions for potential enzyme activation.[4][5]
C. Equipment
-
Spectrophotometer (for enzyme activity assays)
-
pH meter
-
Incubator or water bath
-
Centrifuge
-
Chromatography system (e.g., HPLC) for product analysis and purification
-
Standard laboratory glassware and consumables
III. Experimental Protocols
A. Protocol 1: Purification of L-Sorbose Dehydrogenase from Gluconobacter oxydans
This protocol is adapted from the method described for the purification of L-sorbose/L-sorbosone dehydrogenase from Gluconobacter oxydans DSM 4025.[1]
-
Cell Culture and Lysis:
-
Cultivate G. oxydans in a suitable medium to the late exponential phase.
-
Harvest cells by centrifugation and wash with 25 mM Tris-HCl buffer (pH 8.0).
-
Resuspend the cell pellet in the same buffer and lyse the cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the cell debris.
-
-
PEG 6000 Precipitation:
-
Dialyze the soluble fraction against 25 mM Tris-HCl buffer (pH 8.0).
-
Gradually add PEG 6000 to the dialyzed solution to a final concentration of 20% (w/v) and stir for 30 minutes at 4°C.
-
Centrifuge to collect the precipitated protein.
-
-
Chromatographic Purification:
-
Dissolve the precipitate in a minimal volume of Tris-HCl buffer and apply it to an anion-exchange chromatography column (e.g., Q-Sepharose).
-
Elute the bound proteins with a linear gradient of NaCl in the same buffer.
-
Collect fractions and assay for L-sorbose dehydrogenase activity.
-
Pool the active fractions and subject them to further purification steps like gel filtration chromatography if necessary.
-
-
Enzyme Purity Assessment:
-
Assess the purity of the enzyme by SDS-PAGE. The L-sorbose/L-sorbosone dehydrogenase from G. oxydans DSM 4025 consists of two subunits with molecular weights of approximately 64.5 kDa and 62.5 kDa.[1]
-
B. Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
Prepare a reaction mixture in a suitable vessel. The final volume can be scaled as needed.
-
A typical reaction mixture contains:
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme, typically around 30-35°C.[6]
-
Provide gentle agitation to ensure homogeneity.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points.
-
The formation of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar analysis.
-
Alternatively, if using DCIP as an electron acceptor, the reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 600 nm.
-
-
Reaction Termination:
-
Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a denaturing agent.
-
C. Protocol 3: Purification and Analysis of this compound
-
Enzyme Removal:
-
Centrifuge the terminated reaction mixture to pellet the denatured enzyme.
-
-
Chromatographic Purification:
-
The supernatant containing this compound can be further purified using chromatographic techniques such as ion-exchange or size-exclusion chromatography to remove unreacted L-sorbose and other components of the reaction mixture.
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized this compound using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
IV. Data and Expected Results
The yield of this compound will depend on various factors including enzyme concentration, substrate concentration, and reaction conditions. High conversion rates of L-sorbose to this compound can be achieved under optimized conditions.
| Parameter | Typical Value/Range | Reference |
| Enzyme Source | Gluconobacter oxydans | [1] |
| Substrate | L-Sorbose | [1] |
| Product | This compound | [4][5] |
| Optimal pH | 7.0 - 9.0 | [1] |
| Optimal Temperature | 30 - 35°C | [6] |
| Kₘ for L-Sorbose | ~230 mM (for G. oxydans SDH) | [1] |
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive enzyme | Verify enzyme activity using a standard assay. Ensure proper storage conditions for the enzyme. |
| Suboptimal reaction conditions | Optimize pH, temperature, and buffer composition. | |
| Presence of inhibitors | EDTA can inhibit the enzyme; ensure it is not present in the reaction mixture unless intended.[1] Cu²⁺ can also act as an inhibitor.[5] | |
| Incomplete conversion | Substrate inhibition | Test a range of L-sorbose concentrations to identify any inhibitory effects. |
| Enzyme instability | Perform a time-course experiment to assess enzyme stability under reaction conditions. Consider enzyme immobilization. | |
| Difficulty in product purification | Similar properties of substrate and product | Employ high-resolution chromatographic techniques. Consider derivatization to aid separation. |
VI. Workflow Diagram
Caption: Overall workflow for the enzymatic synthesis of this compound.
VII. References
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]
-
Sugisawa, T., Hoshino, T., Nomura, S., & Fujiwara, A. (1991). Isolation and characterization of membrane-bound L-sorbose dehydrogenase from Gluconobacter melanogenus UV10. Agricultural and Biological Chemistry, 55(2), 363-370. [Link]
-
Wikipedia. L-Sorbose 1-dehydrogenase. [Link]
-
Gao, L., et al. (2014). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. BMC Biotechnology, 14, 105. [Link]
-
Sugisawa, T., Miyazaki, T., & Hoshino, T. (2005). Microbial Production of L-Ascorbic Acid from D-Sorbitol, L-Sorbose, L-Gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Bioscience, Biotechnology, and Biochemistry, 69(3), 659-662. [Link]
-
Shinjoh, M., et al. (2002). The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. Journal of Bioscience and Bioengineering, 93(4), 367-374. [Link]
-
De Muynck, C., et al. (2007). The Genus Gluconobacter: A Comprehensive Overview of Biochemistry and Biotechnological Applications. Critical Reviews in Microbiology, 33(3), 231-253. [Link]
-
Yang, S., et al. (2015). Biosynthesis of l-Sorbose and l-Psicose Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain. Applied and Environmental Microbiology, 81(11), 3879-3888. [Link]
-
Zhang, W., et al. (2013). Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. African Journal of Biotechnology, 12(23). [Link]
-
Sugisawa, T., et al. (2005). Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. PubMed. [Link]
-
Zhang, J., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Bioresources and Bioprocessing, 9(1), 23. [Link]
-
Saito, K., Nick, J. A., & Loewus, F. A. (1990). d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. Plant Physiology, 94(3), 1496-1500. [Link]
-
Loewus, M. W., et al. (1990). Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. Plant Physiology, 94(3), 1492-1495. [Link]
-
De Wulf, P., Soetaert, W., & Vandamme, E. J. (2000). Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans. Biotechnology and Bioengineering, 69(3), 339-343. [Link]
Sources
Application Notes and Protocols for the Assay of L-Sorbosone Dehydrogenase
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for assaying the activity of L-sorbosone dehydrogenase (SNDH). This enzyme is a critical component in the biotechnological production of 2-keto-L-gulonic acid (2-KGA), a direct precursor to Vitamin C (L-ascorbic acid).[1][2][3] Understanding and quantifying the activity of SNDH is paramount for optimizing fermentation processes, screening for improved enzyme variants, and elucidating metabolic pathways.
Scientific Introduction and Assay Principle
This compound dehydrogenase catalyzes the oxidation of this compound to 2-keto-L-gulonic acid.[4] This reaction is a key step in the L-sorbose pathway for 2-KGA production in various microorganisms, including species of Gluconobacter and Ketogulonicigenium.[4][5][6] Depending on the source organism, SNDH can be a soluble NAD(P)-dependent enzyme or a membrane-bound quinoprotein that utilizes pyrroloquinoline quinone (PQQ) as a cofactor.[4][7][8][9]
The choice of assay method is contingent on the type of SNDH being investigated. For NAD(P)-dependent SNDHs, a direct spectrophotometric assay can be employed by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.[10][11] For quinoprotein SNDHs, which are often membrane-bound, an indirect colorimetric assay is typically used. This assay employs an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[12][13][14] The rate of DCPIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to the enzyme's activity.[12][14][15]
This guide will focus on the widely applicable dye-linked spectrophotometric assay for SNDH activity, which is suitable for both purified and unpurified enzyme preparations.
Experimental Workflow Overview
The general workflow for the this compound dehydrogenase assay involves the preparation of the enzyme sample, setting up the reaction mixture containing the substrate and electron acceptor, initiating the reaction, and measuring the change in absorbance over time using a spectrophotometer.
Caption: General workflow for the this compound dehydrogenase assay.
Detailed Protocol: Dye-Linked Spectrophotometric Assay
This protocol is adapted from established methods for assaying quinoprotein dehydrogenases and is suitable for this compound dehydrogenase.[12][14]
Required Reagents and Equipment
Reagents:
-
This compound (Substrate)
-
2,6-Dichlorophenolindophenol (DCPIP) (Electron Acceptor)
-
Phenazine methosulfate (PMS) (Intermediate Electron Carrier)
-
Tris-HCl or Potassium Phosphate Buffer
-
Enzyme preparation (e.g., purified enzyme, cell-free extract, or membrane fraction)
-
Bovine Serum Albumin (BSA) for protein concentration determination (optional)
-
Bradford reagent or other protein quantification assay kit (optional)
Equipment:
-
Spectrophotometer capable of reading at 600 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
-
Vortex mixer
-
pH meter
-
Centrifuge (for sample preparation)
Preparation of Solutions
It is crucial to prepare fresh solutions, especially for DCPIP and PMS, as they are light-sensitive.
-
1 M Tris-HCl Buffer (pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl and bring the final volume to 1 L.
-
50 mM Tris-HCl Buffer (pH 8.0): Dilute the 1 M stock solution 1:20 with deionized water.
-
100 mM this compound: Dissolve 17.81 mg of this compound in 1 mL of 50 mM Tris-HCl buffer (pH 8.0). Prepare this solution fresh.
-
10 mM DCPIP: Dissolve 3.26 mg of DCPIP sodium salt hydrate in 1 mL of deionized water. Store in a light-protected container.
-
20 mM PMS: Dissolve 6.13 mg of PMS in 1 mL of deionized water. Store in a light-protected container.
Experimental Procedure
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 15 minutes. Set the wavelength to 600 nm.
-
Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume in the cuvette) as follows. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Stock Concentration | Volume for 1 mL Assay | Final Concentration |
| 50 mM Tris-HCl (pH 8.0) | 50 mM | 850 µL | 42.5 mM |
| This compound | 100 mM | 20 µL | 2 mM |
| DCPIP | 10 mM | 10 µL | 100 µM |
| PMS | 20 mM | 10 µL | 200 µM |
| Enzyme Sample | Variable | 10-100 µL | Variable |
| Deionized Water | - | Up to 1 mL | - |
-
Assay Execution: a. Add the buffer, this compound, DCPIP, and PMS to a cuvette. b. Add the appropriate volume of deionized water. c. Mix gently by inverting the cuvette. d. Place the cuvette in the spectrophotometer and blank the instrument. e. To initiate the reaction, add the enzyme sample to the cuvette and mix quickly but gently. f. Immediately start recording the absorbance at 600 nm for 3-5 minutes at regular intervals (e.g., every 15 seconds). A linear decrease in absorbance should be observed.
-
Control Reaction: It is essential to run a control reaction without the enzyme to account for any non-enzymatic reduction of DCPIP. The rate of this control reaction should be subtracted from the rate of the enzyme-catalyzed reaction.
Data Analysis and Interpretation
Calculation of Enzyme Activity
Enzyme activity is calculated from the initial linear rate of the reaction.
-
Determine the rate of change in absorbance per minute (ΔA600/min): Plot absorbance versus time and determine the slope of the linear portion of the curve.
-
Calculate the enzyme activity in Units/mL: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmole of DCPIP per minute under the specified conditions.[12][14]
The formula to calculate the activity is:
Activity (U/mL) = (ΔA600/min) / (ε * l) * (Vtotal / Venzyme) * 1000
Where:
-
ΔA600/min: The rate of absorbance change per minute (corrected for the control).
-
ε (Molar extinction coefficient of DCPIP): The value is pH-dependent. At pH 8.0, it is approximately 15.0 mM-1cm-1.[12][14]
-
l (Path length of the cuvette): Typically 1 cm.
-
Vtotal: The total volume of the assay mixture (in mL).
-
Venzyme: The volume of the enzyme sample added (in mL).
-
1000: Conversion factor from mmoles to µmoles.
-
Specific Activity
To compare the purity of different enzyme preparations, the specific activity is calculated. This requires determining the protein concentration of the enzyme sample using a standard method like the Bradford assay.
Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
Example Data
The following table illustrates how to present the results from an this compound dehydrogenase assay.
| Sample | Protein Conc. (mg/mL) | ΔA600/min | Activity (U/mL) | Specific Activity (U/mg) |
| Crude Extract | 5.2 | 0.150 | 1.00 | 0.19 |
| Purified Enzyme | 0.8 | 0.240 | 1.60 | 2.00 |
Key Mechanistic Insights and Trustworthiness
The reliability of this assay hinges on several factors. The reaction must be in the linear range with respect to both time and enzyme concentration. If the rate curve is not linear, it may indicate substrate depletion, product inhibition, or enzyme instability. It is recommended to test serial dilutions of the enzyme preparation to ensure the measured activity is proportional to the amount of enzyme added.
The catalytic mechanism of quinoprotein this compound dehydrogenase involves the transfer of electrons from this compound to the PQQ cofactor within the enzyme's active site.[7] These electrons are then passed to an electron acceptor. In vivo, this is often a component of the respiratory chain, such as ubiquinone.[7][9] In this in vitro assay, PMS and DCPIP serve as artificial electron acceptors to allow for spectrophotometric monitoring.
Caption: Electron transfer pathway in the DCPIP-based SNDH assay.
References
-
Anderson, S., Marks, C. B., Lazarus, R., Miller, J., Stafford, K., Seymour, J., Light, D., Rastetter, W., & Estell, D. (1985). Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola. Science, 230(4722), 144–149. [Link]
-
Sugisawa, T., Hoshino, T., Nomura, S., & Shinjoh, M. (1991). Isolation and Characterization of NAD(P)-Dependent this compound Dehydrogenase from Gluconobacter melanogenus UVIO. Agricultural and Biological Chemistry, 55(2), 363-370. [Link]
-
Zhang, Y., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. Angewandte Chemie International Edition, 62(40), e202308301. [Link]
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Taylor & Francis Online. [Link]
-
Sonoyama, T., Tani, H., Matsuda, K., Kageyama, B., Tanimoto, M., Kobayashi, K., Yagi, S., Kyotani, H., & Mitsushima, K. (1982). Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation. Applied and Environmental Microbiology, 43(5), 1064–1069. [Link]
-
Takeda, K., et al. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 139, 109511. [Link]
-
Zhang, Y., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. PubMed. [Link]
-
Xin, R., et al. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Bioengineering and Biotechnology, 10, 898802. [Link]
-
Metabolic defect and 2-keto-L-gulonic acid synthesis pathway of K. vulgare. ResearchGate. [Link]
-
Chen, Y., et al. (2024). Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects. Journal of Agricultural and Food Chemistry, 72(3), 1419–1428. [Link]
-
Sugisawa, T., et al. (2005). Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid. Applied and Environmental Microbiology, 71(11), 7300–7307. [Link]
-
The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. ResearchGate. [Link]
-
Loewus, M. W., Bedgar, D. L., Saito, K., & Loewus, F. A. (1990). Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. Plant Physiology, 94(3), 1492–1495. [Link]
-
Gao, L., et al. (2013). Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. African Journal of Biotechnology, 12(24), 3912-3920. [Link]
-
Progress in vitamin C biosynthesis related dehydrogenases. ResearchGate. [Link]
-
Loewus, M. W., Bedgar, D. L., Saito, K., & Loewus, F. A. (1990). Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. PubMed Central. [Link]
-
Chen, Y., Zhou, J., & Chen, J. (2021). [Progress in vitamin C biosynthesis related dehydrogenases]. Sheng Wu Gong Cheng Xue Bao = Chinese Journal of Biotechnology, 37(6), 1827–1844. [Link]
-
Sugisawa, T., et al. (2005). Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. Applied and Environmental Microbiology. [Link]
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. J-Stage. [Link]
-
Wang, M., et al. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Applied Microbiology and Biotechnology, 108(1), 381. [Link]
-
Dehydrogenase Assays. Hancock Lab. [Link]
-
Spinazzi, M., et al. (2013). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 444, 50-57. [Link]
-
Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster's Blue in methanol dehydrogenase assays. ResearchGate. [Link]
-
Laboratory 4 Assay for L-Lactate Dehydrogenase. Swarthmore College. [Link]
-
Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids. ResearchGate. [Link]
-
Spinazzi, M., et al. (2014). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 444, 50-57. [Link]
-
Reymond, J.-L. (2004). Spectrophotometric Enzyme Assays for High-Throughput Screening. Food Technology and Biotechnology, 42(4), 265-269. [Link]
-
LDH Assay. Cell Biologics Inc.. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tycmhoffman.com [tycmhoffman.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
Biotransformation of L-sorbose to L-sorbosone by Gluconobacter oxydans
Application Note & Protocol
Topic: High-Efficiency Biotransformation of L-Sorbose to L-Sorbosone Using Gluconobacter oxydans Whole-Cell Biocatalysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide to the enzymatic conversion of L-sorbose into this compound, a critical intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid). We leverage the unique metabolic capabilities of Gluconobacter oxydans, an acetic acid bacterium renowned for its rapid and highly specific periplasmic oxidation of sugars and polyols.[1][2][3] The protocols detailed herein utilize a whole-cell biocatalyst approach, offering a robust, cost-effective, and scalable method for producing this compound. We will delve into the biochemical principles, provide step-by-step protocols for bacterial cultivation and biotransformation, and offer expert guidance on process monitoring, optimization, and troubleshooting.
Introduction: The Industrial Significance of Gluconobacter oxydans
Gluconobacter oxydans is a Gram-negative, obligate aerobe that has become a workhorse in industrial biotechnology.[2][4] Its defining characteristic is a respiratory chain featuring a series of membrane-bound dehydrogenases that face the periplasmic space. This unique arrangement allows the bacterium to perform incomplete, regio- and stereoselective oxidation of a wide range of substrates, releasing the products directly into the medium with nearly quantitative yields.[1][2][4][5]
This capability is famously exploited in the Reichstein process for Vitamin C synthesis, where G. oxydans catalyzes the conversion of D-sorbitol to L-sorbose.[1][4][6] The subsequent oxidation of L-sorbose to this compound, and then to 2-keto-L-gulonic acid (2-KLG), is the rate-limiting step in this vital pathway.[7] This guide focuses specifically on the L-sorbose to this compound conversion, a reaction mediated by the membrane-bound L-sorbose dehydrogenase (SDH).[7][8][9]
Biochemical Pathway and Enzymology
The conversion of L-sorbose to this compound is the second key oxidative step in the microbial pathway leading to the Vitamin C precursor, 2-KLG.
-
Step 1: D-Sorbitol → L-Sorbose (catalyzed by Sorbitol Dehydrogenase, SLDH)
-
Step 2: L-Sorbose → this compound (catalyzed by L-Sorbose Dehydrogenase, SDH )
-
Step 3: this compound → 2-keto-L-Gulonic Acid (2-KLG) (catalyzed by this compound Dehydrogenase, SNDH)
The enzyme at the core of this application note, L-sorbose 1-dehydrogenase (EC 1.1.99.32), is a membrane-bound oxidoreductase.[9][10] Its location in the periplasm is advantageous as it facilitates high substrate turnover without the need for complex substrate transport into the cytoplasm, and allows for easy accumulation of the product in the extracellular medium.[11]
Caption: Periplasmic oxidation pathway in G. oxydans from D-sorbitol to 2-KLG.
Experimental Protocols
The following protocols provide a comprehensive workflow, from preparing the biocatalyst to executing and monitoring the biotransformation.
Protocol 1: Cultivation and Preparation of G. oxydans Biocatalyst
This protocol describes the cultivation of G. oxydans to generate high-density, catalytically active cells (biomass) for use as a whole-cell biocatalyst. The use of D-mannitol or D-sorbitol as a carbon source is effective for robust growth.[5]
A. Materials & Media
| Component | Concentration (g/L) | Rationale |
| D-Mannitol | 80.0 | Preferred carbon source for robust growth.[12] |
| Yeast Extract | 15.0 | Provides essential nitrogen, vitamins, and growth factors. |
| MgSO₄·7H₂O | 2.5 | Source of magnesium ions, a cofactor for many enzymes. |
| Glycerol | 0.5 | Supplementary carbon source. |
| CaCl₂ | 1.5 | Provides calcium ions, important for cell wall stability. |
| pH | 6.0 | Optimal pH range for G. oxydans growth.[5] |
| Adjust pH to 6.0 with HCl before autoclaving. |
B. Inoculum Development Workflow
A multi-stage inoculum development is crucial to ensure a vigorous and dense starting culture for the main fermentation.
Caption: Standard workflow for preparing a high-quality G. oxydans inoculum.
C. Step-by-Step Cultivation
-
Pre-Seed Culture: Inoculate a sterile tube containing 5 mL of the growth medium with a loopful of G. oxydans from a fresh agar slant. Incubate at 30°C for 24 hours with shaking at 200 rpm.
-
Seed Culture: Transfer the entire pre-seed culture (5 mL) into a 250 mL baffled flask containing 50 mL of growth medium. Incubate at 30°C for 18-24 hours at 200 rpm. The culture should appear visibly turbid.
-
Production Fermentation: Inoculate the main production fermenter (e.g., 5 L) containing 3 L of sterile medium with the seed culture (10% v/v). Maintain the following parameters:
-
Harvesting the Biocatalyst: After 24-36 hours of cultivation (or when the carbon source is depleted), harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.
-
Preparation of Resting Cells: Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 6.5). Resuspend the final pellet in the same buffer to a desired final concentration (e.g., 50 g/L dry cell weight). This "resting cell" suspension is now ready for the biotransformation. The washing step is critical to remove residual media components.
Protocol 2: Whole-Cell Biotransformation of L-Sorbose
This protocol uses the prepared resting cells to specifically catalyze the oxidation of L-sorbose to this compound.
A. Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 30 - 35°C | Optimal range for SDH activity and cell stability. |
| pH | 6.5 | Maintains enzyme activity and cell integrity. |
| Agitation | 250 rpm | Ensures homogeneity and adequate oxygen transfer. |
| Cell Concentration | 20-50 g/L (DCW) | Higher concentration increases the reaction rate. |
| Substrate (L-Sorbose) | 50-100 g/L | Balances reaction rate against potential substrate inhibition. |
| Reaction Buffer | 50 mM Phosphate Buffer | Provides a stable pH environment. |
B. Step-by-Step Procedure
-
Setup: Add the reaction buffer to a temperature-controlled reaction vessel (e.g., a baffled shake flask or a bioreactor). Bring the temperature to 30°C.
-
Add Biocatalyst: Add the prepared G. oxydans resting cell suspension to the vessel to achieve the target cell concentration.
-
Initiate Reaction: Add the L-sorbose substrate to the vessel to the desired starting concentration. Start agitation immediately.
-
Monitor: Take samples at regular intervals (e.g., every 1-2 hours) to monitor the progress of the reaction.
-
Termination: The reaction is typically complete within 8-16 hours, indicated by the stabilization of L-sorbose and this compound concentrations. The reaction can be stopped by removing the cells via centrifugation or filtration. The resulting supernatant contains the this compound product.
Protocol 3: Analytical Monitoring by HPLC
Accurate monitoring of substrate consumption and product formation is essential for process control and yield calculation. High-Performance Liquid Chromatography (HPLC) is the standard method.
A. Sample Preparation
-
Withdraw 1 mL of the reaction mixture.
-
Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase to fall within the standard curve's linear range.
B. HPLC Parameters
| Parameter | Specification |
| Column | Aminex HPX-87H or similar ion-exchange column |
| Mobile Phase | 5 mM H₂SO₄ (Sulfuric Acid) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60°C |
| Detection | Refractive Index (RI) Detector |
| Injection Volume | 10 µL |
C. Calculations
-
Conversion (%) = ([Initial L-Sorbose] - [Final L-Sorbose]) / [Initial L-Sorbose] * 100
-
Yield (g/L) = [Final this compound]
-
Productivity (g/L/h) = [Final this compound] / Reaction Time (h)
Data Interpretation and Optimization Strategies
A. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | 1. Insufficient aeration/oxygen.2. Low catalytic activity of cells.3. Non-optimal pH or temperature. | 1. Increase agitation/aeration rate.2. Harvest cells at late-log phase; ensure proper washing.3. Verify and calibrate pH/temperature probes. |
| By-product Formation | Competing dehydrogenases are active, or over-oxidation is occurring. | Consider using a genetically engineered strain with knockouts of non-essential dehydrogenases to improve specificity.[11][13] |
| Cell Lysis | Mechanical stress from over-agitation; osmotic stress. | Reduce agitation speed; ensure buffer osmolarity is appropriate. Consider cell immobilization. |
B. Advanced Optimization
-
Fed-Batch Strategy: To overcome substrate inhibition, which can occur at high D-sorbitol or L-sorbose concentrations, a fed-batch approach is recommended.[14][15][16] This involves starting with a moderate substrate level and feeding a concentrated solution over time to maintain an optimal concentration.
-
Cell Immobilization: Immobilizing G. oxydans cells in matrices like calcium alginate or PVA can significantly improve operational stability, protect cells from shear stress, and allow for easy separation and reuse of the biocatalyst over multiple batches.[3][17]
-
Metabolic Engineering: For industrial-scale production, strain improvement is key. Overexpression of the desired L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH) genes, coupled with the deletion of pathways that consume the substrate or product, can dramatically increase the final product titer and yield.[8][11]
References
- Modification and evolution of Gluconobacter oxydans for enhanced growth and biotransformation capabilities at low glucose concentration. PubMed.
- Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis.
- The industrial versatility of Gluconobacter oxydans: current applications and future perspectives. PMC.
- Enhanced production of L-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. ResearchGate.
- Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain. NIH.
- L-Sorbose 1-dehydrogenase. Wikipedia.
- Gluconobacter oxydans: its biotechnological applications. PubMed.
- Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation. ASM Journals.
- New perspectives into Gluconobacter catalyzed biotransformations. UCL Discovery.
- Strain development of Gluconobacter oxydans: Complementation of non-functional metabolic pathways and increase of carbon flux. JuSER.
- L-sorbose 1-dehydrogenase - Gluconobacter oxydans (Gluconobacter suboxydans). UniProtKB.
- Efficient production of L-sorbose from D-sorbitol by whole cell immobilization of Gluconobacter oxydans WSH-003. ResearchGate.
- Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. PMC - NIH.
- Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans. PubMed.
- Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. MDPI.
- Optimized synthesis of L-sorbose by C5-dehydrogenation of D-sorbitol with Gluconobacter oxydans. ResearchGate.
- Optimized synthesis of L-sorbose by C-5-dehydrogenation of D-Sorbitol with Gluconobacter oxydans. ResearchGate.
- Gluconobacter oxydans: Its Biotechnological Applications. Caister Academic Press.
Sources
- 1. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gluconobacter oxydans: its biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. caister.com [caister.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review | MDPI [mdpi.com]
- 7. globethesis.com [globethesis.com]
- 8. Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. uniprot.org [uniprot.org]
- 11. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Sorbosone Production via Fermentation
Authored by: A Senior Application Scientist
Introduction
L-Sorbosone is a key intermediate in the biotechnological production of L-ascorbic acid (Vitamin C), a vital nutrient and antioxidant. The microbial conversion of L-sorbose to this compound is a critical step in the widely used two-step fermentation process for Vitamin C synthesis.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fermentation process for this compound production, with a focus on the underlying scientific principles, detailed protocols, and process optimization strategies. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory or pilot-scale setting.
The industrial production of Vitamin C often employs a two-step fermentation process.[2][3] The first step involves the conversion of D-sorbitol to L-sorbose by microorganisms such as Gluconobacter oxydans.[4][5][6][7] The subsequent step, which is the focus of these notes, is the oxidation of L-sorbose to 2-keto-L-gulonic acid (2-KLGA), with this compound as a crucial intermediate.[8][9] This conversion is efficiently carried out by various microorganisms, most notably Ketogulonicigenium vulgare, often in a symbiotic co-culture with a companion strain like Bacillus megaterium or Bacillus subtilis.[3][10][11][12]
Biochemical Pathway
The conversion of L-sorbose to 2-KLGA involves two key enzymatic steps catalyzed by dehydrogenases. L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH) are the primary enzymes responsible for this biotransformation.[9][13] Some microorganisms possess a single enzyme, L-sorbose/L-sorbosone dehydrogenase (SSDH), that can catalyze both reactions.[10]
Figure 1: Biochemical pathway from D-Sorbitol to 2-Keto-L-gulonic acid.
Part 1: Microbial Strains and Culture Maintenance
The selection of a suitable microbial strain is paramount for efficient this compound production. Ketogulonicigenium vulgare is a widely used microorganism for the conversion of L-sorbose.[8][14] Due to its fastidious nature and limited biosynthetic capabilities, K. vulgare often requires a companion bacterium to enhance its growth and productivity.[8][10] Bacillus species, such as Bacillus megaterium or Bacillus subtilis, are commonly used as helper strains.[10][11]
1.1 Recommended Strains:
-
Producer Strain: Ketogulonicigenium vulgare (e.g., DSM 4025)
-
Companion Strain: Bacillus subtilis or Bacillus megaterium
1.2 Culture Media
Table 1: Media Composition for Strain Maintenance and Inoculum Preparation
| Component | K. vulgare Growth Medium (per Liter) | B. subtilis Growth Medium (per Liter) |
| L-Sorbose | 20 g | - |
| Yeast Extract | 10 g | 5 g |
| Tryptone | 5 g | 10 g |
| KH₂PO₄ | 1 g | 2 g |
| MgSO₄·7H₂O | 0.5 g | 0.5 g |
| Agar (for solid medium) | 15 g | 15 g |
| pH | 6.5 - 7.0 | 7.0 - 7.2 |
| Sterilization | Autoclave at 121°C for 20 min | Autoclave at 121°C for 20 min |
1.3 Protocol for Strain Revival and Maintenance:
-
Revival: Aseptically transfer a cryopreserved vial of the microbial culture to the respective liquid growth medium. Incubate at 30°C with shaking at 200 rpm for 24-48 hours.
-
Plate Streaking: Streak a loopful of the revived culture onto the corresponding solid agar medium. Incubate at 30°C for 48-72 hours until single colonies are visible.
-
Working Stock Preparation: Inoculate a single, well-isolated colony into a flask containing the liquid growth medium. Incubate as in step 1. This culture can be used to prepare glycerol stocks for long-term storage at -80°C or as a pre-inoculum for the main fermentation.
Part 2: Fermentation Process for this compound Production
This section details the protocol for this compound production using a co-culture of K. vulgare and B. subtilis in a laboratory-scale fermenter.
2.1 Fermentation Medium
Table 2: Co-culture Fermentation Medium Composition
| Component | Concentration (per Liter) | Purpose |
| L-Sorbose | 80 - 120 g | Primary carbon source and substrate for this compound production |
| Corn Steep Liquor | 10 - 15 g | Source of nitrogen, vitamins, and growth factors |
| Urea | 10 - 15 g | Nitrogen source |
| KH₂PO₄ | 1 g | Phosphorus source and buffering agent |
| MgSO₄·7H₂O | 0.2 g | Source of magnesium ions, essential for enzymatic activity |
| CaCO₃ | 5 g | Buffering agent to neutralize the produced 2-keto-L-gulonic acid[15] |
| pH | 6.0 - 6.5 | Initial pH of the medium |
2.2 Inoculum Preparation Protocol:
-
Inoculate 50 mL of K. vulgare growth medium with a single colony and incubate at 30°C, 200 rpm for 48 hours.
-
In parallel, inoculate 50 mL of B. subtilis growth medium with a single colony and incubate at 30°C, 200 rpm for 24 hours.
-
The optical density at 600 nm (OD₆₀₀) should be monitored to ensure the cultures are in the exponential growth phase before inoculation into the fermenter.
2.3 Fermentation Protocol:
-
Sterilization: Sterilize the fermenter containing the fermentation medium (excluding L-sorbose and urea, which should be filter-sterilized and added separately) at 121°C for 30 minutes.
-
Inoculation: Aseptically inoculate the fermenter with the prepared seed cultures of K. vulgare and B. subtilis. A typical inoculation ratio is 10% (v/v) of the total fermentation volume, with a K. vulgare to B. subtilis ratio of approximately 9:1.
-
Fermentation Parameters:
-
Monitoring: Regularly monitor cell growth (OD₆₀₀), substrate (L-sorbose) consumption, and product (this compound and 2-KLGA) formation using appropriate analytical techniques such as HPLC.
Figure 2: Overall workflow for this compound production.
Part 3: Downstream Processing
The recovery and purification of this compound from the fermentation broth is a critical step to obtain a high-purity product.[16]
3.1 Protocol for this compound Recovery:
-
Cell Removal: At the end of the fermentation, harvest the broth and remove the microbial cells by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C) or microfiltration.[17]
-
Clarification: The supernatant can be further clarified using filtration to remove any remaining fine particles.
-
Concentration: The clarified broth can be concentrated under vacuum to reduce the volume.
-
Purification (Optional): For high-purity this compound, chromatographic techniques such as ion-exchange or size-exclusion chromatography can be employed.
Part 4: Analytical Methods
Accurate and reliable analytical methods are essential for monitoring the fermentation process and quantifying the product.
4.1 High-Performance Liquid Chromatography (HPLC):
-
Column: A suitable column for sugar analysis (e.g., an amine-based or ion-exchange column).
-
Mobile Phase: Acetonitrile:Water gradient.
-
Detector: Refractive Index (RI) detector.
-
Standard Preparation: Prepare standard solutions of L-sorbose, this compound, and 2-KLGA of known concentrations to generate a calibration curve for quantification.
References
-
Saito, Y., Ishii, Y., Hayashi, H., Yoshikawa, K., Akashi, T., & Hoshino, T. (1997). Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain. Applied and Environmental Microbiology, 63(2), 454–460. [Link]
-
Mandlaa, A., et al. (2015). Microbial Production of L -Ascorbic Acid from D -Sorbitol, L -Sorbose, L -Gulose, and L -Sorbosone by Ketogulonicigenium vulgare DSM 4025. ResearchGate. [Link]
-
Gupta, A., et al. (2001). Gluconobacter oxydans: Its biotechnological applications. ResearchGate. [Link]
-
Sugisawa, T., et al. (2005). Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025. PubMed. [Link]
-
Saito, K., Nick, J. A., & Loewus, F. A. (1990). d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. Plant Physiology, 94(3), 1496–1500. [Link]
-
Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology and Biotechnology, 23(1), 22-27. [Link]
-
Yin, G. Q., et al. (1992). Studies on kinetic model of vitamin C two-step fermentation process. PubMed. [Link]
-
Chen, Y., et al. (2021). Identification of Gradient Promoters of Gluconobacter oxydans and Their Applications in the Biosynthesis of 2-Keto-L-Gulonic Acid. Frontiers in Bioengineering and Biotechnology, 9, 688327. [Link]
-
Wang, P., et al. (2022). The alternatives of the two-step fermentation process of vitamin C. a... ResearchGate. [Link]
-
Shinjoh, M., et al. (2002). The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites... ResearchGate. [Link]
-
Peters, B., et al. (2009). The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains (1. ResearchGate. [Link]
-
Saito, K., Nick, J. A., & Loewus, F. A. (1990). d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. PubMed. [Link]
-
Chen, Y., et al. (2021). Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution. Frontiers in Bioengineering and Biotechnology, 9, 709499. [Link]
-
Liu, X., et al. (2020). Fitness analysis between the this compound dehydrogenase modules and Ketogulonigenium vulgare chassis. ResearchGate. [Link]
-
Zhang, X., et al. (2023). Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. MDPI. [Link]
-
Wang, P., et al. (2022). Microbial Interactions in a Vitamin C Industrial Fermentation System: Novel Insights and Perspectives. Applied and Environmental Microbiology, 88(17), e0062122. [Link]
-
Ma, Q., et al. (2012). Proteomic Analysis of Ketogulonicigenium vulgare under Glutathione Reveals High Demand for Thiamin Transport and Antioxidant Protection. PLoS ONE, 7(2), e32019. [Link]
-
Xu, H. (2018). Industrial Fermentation of Vitamin C. ResearchGate. [Link]
-
Li, D., et al. (2024). Computer-Aided Semi-Rational Design to Enhance the Activity of this compound Dehydrogenase from Gluconobacter oxidans WSH-004. Journal of Agricultural and Food Chemistry. [Link]
-
Ma, Z., et al. (2017). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. PubMed Central. [Link]
-
Bremus, C., et al. (2006). Strain Development, Substrate Utilization, and Downstream Purification of Vitamin C. Processes, 10(8), 1595. [Link]
-
Mandlaa, A., et al. (2015). Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. PubMed. [Link]
-
Chen, Y., et al. (2021). Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution. Frontiers in Bioengineering and Biotechnology, 9, 709499. [Link]
-
Azar, D. S., & Alemzadeh, I. (2021). L-Sorbose Production by Gluconobacter oxydans using Submerged Fermentation in a bench scale fermenter. ResearchGate. [Link]
-
Wang, P., et al. (2019). Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001. ResearchGate. [Link]
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]
-
Adachi, O., et al. (2003). L-Sorbose Production by Acidotolerant Acetic Acid Bacteria Isolated from Thailand Sources. ThaiScience. [Link]
-
Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology & Biotechnology, 23, 22-27. [Link]
-
Loewus, M. W., et al. (1985). Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. Plant Physiology, 78(3), 471-474. [Link]
-
Wikipedia. (n.d.). L-Sorbose 1-dehydrogenase. Wikipedia. [Link]
-
Mandlaa, A., et al. (2015). Microbial Production of L-Ascorbic Acid from D-Sorbitol, L-Sorbose, L-Gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Taylor & Francis Online. [Link]
-
Giridhar, R., & Srivastava, A. K. (2000). Optimized synthesis ofL-sorbose by C5-dehydrogenation ofD-sorbitol withGluconobacter oxydans. ResearchGate. [Link]
-
Li, D., et al. (2023). Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli. PubMed. [Link]
-
Patsnap Synapse. (2025). How to Optimize Fermentation Parameters for Industrial Production. Patsnap Synapse. [Link]
-
Sugisawa, T., Hoshino, T., & Asakura, A. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(8), 1361-1367. [Link]
-
Li, Y., et al. (2022). Research Progress on the Effect of Autolysis to Bacillus subtilis Fermentation Bioprocess. MDPI. [Link]
-
Zheng, G., et al. (1999). Genes of the sbo-alb Locus of Bacillus subtilis Are Required for Production of the Antilisterial Bacteriocin Subtilosin. Journal of Bacteriology, 181(23), 7346–7355. [Link]
-
Paik, S. H., et al. (2001). Subtilosin production by two Bacillus subtilis subspecies and variance of the sbo-alb cluster. PubMed. [Link]
-
The Analytical Based Development Center. (n.d.). Stages in downstream processing: Removal of insolubles. ABDC WorkShop. [Link]
-
Biomanufacturing.org. (n.d.). Chapter 11: Downstream Processing. Biomanufacturing.org. [Link]
-
YouTube. (2022). Biocontrol agent - Bacillus subtilis. YouTube. [Link]
-
da Encarnação, T. M., et al. (2022). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. MDPI. [Link]
Sources
- 1. Studies on kinetic model of vitamin C two-step fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Proteomic Analysis of Ketogulonicigenium vulgare under Glutathione Reveals High Demand for Thiamin Transport and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Identification of Gradient Promoters of Gluconobacter oxydans and Their Applications in the Biosynthesis of 2-Keto-L-Gulonic Acid [frontiersin.org]
- 16. chromnet.net [chromnet.net]
- 17. biomanufacturing.org [biomanufacturing.org]
Introduction: The Significance of L-Sorbosone Quantification
An Application Note and Protocol for the Quantification of L-Sorbosone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This compound is a key intermediate in the Reichstein process, a cornerstone of industrial Vitamin C (ascorbic acid) synthesis. The efficiency of the bioconversion of L-sorbose to this compound, and subsequently to 2-keto-L-gulonic acid (2-KGA), is a critical determinant of the overall yield and economic viability of Vitamin C production.[1] Consequently, a robust and reliable analytical method for the accurate quantification of this compound is paramount for process monitoring, optimization, and quality control in both research and industrial settings. This application note provides a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle of the HPLC Method
The fundamental principle of HPLC lies in the separation of components within a mixture based on their differential partitioning between a stationary phase (a solid support packed into a column) and a mobile phase (a liquid that is pumped through the column).[2] For a polar compound like this compound, a sugar derivative, a Reverse-Phase HPLC (RP-HPLC) method is typically the most suitable approach.[2][3] In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilyl- or C18-bonded silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[2][4][5] As the sample travels through the column, more polar components (like this compound) will have a weaker interaction with the non-polar stationary phase and will elute earlier, while less polar components will be retained longer.
A significant challenge in the analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry less sensitive.[6] Sugars and their derivatives often require detection at low UV wavelengths (around 190-210 nm).[6] However, analysis at these wavelengths can be problematic due to potential interference from the mobile phase and other matrix components.[7] An alternative and often more robust approach is the use of a Refractive Index (RI) detector, which is universally sensitive to all compounds but is not compatible with gradient elution and is sensitive to temperature and pressure fluctuations. For the purpose of this guide, we will focus on a UV-based method, acknowledging the need for careful mobile phase selection and baseline monitoring. For enhanced sensitivity and specificity, pre-column derivatization with a UV-absorbing agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) could be considered, although this adds complexity to the sample preparation process.[8]
Instrumentation, Chemicals, and Reagents
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, LabSolutions).[9][10]
-
Analytical balance.
-
pH meter.
-
Sonicator for degassing the mobile phase.
-
Filtration apparatus with 0.22 µm or 0.45 µm membrane filters.[11]
-
-
Chemicals and Reagents:
-
This compound reference standard (high purity).
-
HPLC-grade acetonitrile and/or methanol.[3]
-
HPLC-grade water (e.g., Milli-Q or equivalent).
-
Reagents for buffer preparation (e.g., potassium dihydrogen phosphate, orthophosphoric acid).[12][13]
-
Syringe filters (0.22 µm or 0.45 µm) for sample clarification.
-
Chromatographic Conditions
The following table outlines a recommended starting point for the HPLC method development for this compound quantification. Optimization may be required based on the specific sample matrix and instrument performance.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | A C18 column provides a non-polar stationary phase suitable for retaining and separating polar analytes in a reverse-phase mode.[5] |
| Mobile Phase | Isocratic elution with a mixture of a buffered aqueous phase and an organic modifier. A good starting point is a phosphate buffer (pH 2.5-3.5) and acetonitrile in a 95:5 (v/v) ratio. | An acidic mobile phase can help to suppress the ionization of any acidic or basic functional groups, leading to better peak shape and reproducibility.[12][14] The low percentage of organic modifier is typical for retaining highly polar analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and detector sensitivity. |
| Detection Wavelength | 210 nm | As this compound lacks a strong chromophore, detection at a low UV wavelength is necessary.[6] A PDA detector can be used to monitor a range of wavelengths to identify the optimal detection wavelength and check for peak purity. |
Protocols
Protocol 1: Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 200 µg/mL).
Protocol 2: Sample Preparation
The sample preparation procedure will vary depending on the sample matrix. The following is a general guideline for an aqueous sample such as a fermentation broth.
-
Dilution: Dilute the sample with the mobile phase to bring the concentration of this compound into the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[11]
-
Transfer: Transfer the filtered sample to an HPLC vial for analysis.
Protocol 3: HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) six times to check for system suitability parameters such as retention time, peak area repeatability (%RSD), theoretical plates, and tailing factor.[10]
-
Calibration Curve: Inject the series of working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket the sample injections with injections of a working standard to monitor for any drift in instrument performance.
Method Validation
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15]
Caption: Logical flow of HPLC method validation parameters as per ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] | The peak for this compound should be well-resolved from other peaks, and peak purity analysis (if using a PDA detector) should confirm homogeneity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9][15] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations in the samples. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, 120%).[16] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[9][17] | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[8][10] | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[8][10] | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) are varied. |
Data Analysis and Calculation
-
Construct a Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept.
-
Calculate Sample Concentration: Use the peak area of the this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the prepared sample solution.
-
Account for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to determine the original concentration of this compound in the undiluted sample.
Concentration in original sample (µg/mL) = (Peak Area - y-intercept) / slope * Dilution Factor
Experimental Workflow Visualization
Caption: Overall experimental workflow for the HPLC quantification of this compound.
References
- Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. (URL: )
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
-
Mobile phase composition in HPLC analysis. ResearchGate. (URL: [Link])
- The Science of Separation: Understanding High-Performance Liquid Chrom
-
How to do HPLC method validation. YouTube. (URL: [Link])
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. (URL: [Link])
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (URL: [Link])
-
For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. (URL: [Link])
-
Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. YouTube. (URL: [Link])
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. National Institutes of Health. (URL: [Link])
-
How To Select Mobile Phase In HPLC Method Development? Next LVL Programming. (URL: [Link])
-
Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. National Institutes of Health. (URL: [Link])
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])
-
User's Guide - HPLC. (URL: [Link])
-
The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (URL: [Link])
-
stability-indicating hplc method: Topics by Science.gov. (URL: [Link])
-
Chiral stationary phases for HPLC. ResearchGate. (URL: [Link])
-
RP-HPLC Method Development and Validation for Analysis of Voglibose and Linagliptinin Tablet Dosage Form. ResearchGate. (URL: [Link])
-
Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (URL: [Link])
-
quantitative hplc method: Topics by Science.gov. (URL: [Link])
-
Can any one help me with an hplc UV method for determination of D-Sorbitol? ResearchGate. (URL: [Link])
-
Development and Validation of an HPLC Method for the Determination of Lobeglitazone in Bulk and in Tablet Formulation. International Journal of Pharmaceutical Investigation. (URL: [Link])
-
Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. (URL: [Link])
-
Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed Central. (URL: [Link])
-
Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. National Institutes of Health. (URL: [Link])
-
Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. ResearchGate. (URL: [Link])
-
Analytical power of LLE-HPLC-PDA-MS/MS in drug metabolism studies: identification of new nabumetone metabolites. PubMed. (URL: [Link])
-
Analytical Stability Indicating HPLC Assay and Validation of Oxymetazoline HCl and Sorbitol in Bulk and Pharmaceutical Dosage form. Jetir.Org. (URL: [Link])
-
Introduction to HPLC. (URL: [Link])
-
Application of high-performance liquid chromatography–UV detection to quantification of clenbuterol in bovine liver samples. ResearchGate. (URL: [Link])
-
Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. MDPI. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. jpionline.org [jpionline.org]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Purity Purification of L-Sorbosone from Fermentation Broth
Introduction: The Significance of L-Sorbosone
This compound (L-xylo-hexos-2-ulose) is a key intermediate monosaccharide in the biotechnological production of valuable compounds, most notably in the Reichstein process for synthesizing L-ascorbic acid (Vitamin C).[1][2] Produced through the microbial fermentation of L-sorbose, typically using bacteria from the Gluconobacter or Ketogulonicigenium genera, this compound is the direct precursor to 2-keto-L-gulonic acid (2-KGA).[1][3][4] The efficiency of the overall Vitamin C synthesis pathway is heavily dependent on the quality and purity of the 2-KGA intermediate, which in turn relies on the successful purification of this compound from a complex fermentation matrix.
This guide provides a comprehensive framework and detailed protocols for the purification of this compound from fermentation broth. It is designed for researchers, scientists, and process development professionals engaged in metabolic engineering, bioprocess development, and pharmaceutical manufacturing. The methodologies described herein are grounded in established biochemical principles and aim to provide a robust, scalable, and reproducible purification strategy.
The Purification Challenge: Navigating the Complexity of Fermentation Broth
The primary challenge in isolating this compound lies in its low initial concentration within a heterogeneous mixture.[5] The raw fermentation broth is a complex soup containing:
-
Microbial Biomass: Whole cells and cell debris.
-
Unconsumed Substrate: Residual L-sorbose.
-
Metabolic Byproducts: Other organic acids, alcohols, and sugars produced by the microorganism, which can reduce yield and complicate downstream processing.[6][7]
-
Media Components: Salts, nitrogen sources (yeast extract, peptones), and antifoaming agents.
-
Macromolecules: Soluble proteins, polysaccharides, and nucleic acids released from cells.
An effective purification strategy must systematically remove these impurities while maximizing the recovery and stability of the target this compound molecule.
Foundational Knowledge: Physicochemical Properties of this compound
A successful purification protocol is built upon a thorough understanding of the target molecule's properties. These characteristics dictate the choice of separation techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₆ | [8] |
| Molecular Weight | 178.14 g/mol | [8] |
| IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal | [8] |
| CAS Number | 49865-02-3 | [8] |
| General Description | This compound is a xylo-hexos-2-ulose, an enantiomer of D-xylo-hexos-2-ulose.[8] It is a highly polar carbohydrate, readily soluble in water and other polar solvents. |
Overall Purification Strategy: A Multi-Stage Approach
The purification of this compound is best approached as a multi-step process, often referred to as a "purification train." Each stage is designed to remove a specific class of impurities, progressively increasing the purity of the final product.
Caption: High-level workflow for this compound purification.
Detailed Protocols and Methodologies
Protocol 1: Pre-Treatment and Clarification of Fermentation Broth
Objective: To remove all cellular biomass and suspended solids, which can foul downstream equipment and contaminate the product.
Causality: The first critical step is to separate the soluble this compound from the insoluble components of the broth. Centrifugation is effective for large-scale removal of biomass, while microfiltration provides a higher degree of clarity, essential for protecting chromatography columns.[9][10]
Methodology:
-
Harvesting: Transfer the entire fermentation broth from the bioreactor to a cooled receiving vessel. Maintain the temperature at 4-8°C to minimize enzymatic degradation of this compound.
-
Primary Separation (Centrifugation):
-
Process the cooled broth through a continuous-flow disc stack centrifuge at 8,000 - 12,000 x g.
-
Collect the supernatant, which contains the soluble this compound. The cell pellet can be discarded.
-
-
Secondary Separation (Filtration):
-
Pass the supernatant from the previous step through a depth filtration system to remove smaller particulates.
-
Follow with a 0.45 µm or 0.22 µm microfiltration (tangential flow filtration is recommended for larger volumes) to achieve a particle-free clarified broth.
-
The resulting "clarified broth" is now ready for primary purification.
-
Protocol 2: Primary Purification via Solvent Extraction
Objective: To perform a bulk separation of this compound from highly polar impurities like salts and some media components.
Causality: While this compound is highly water-soluble, liquid-liquid extraction with a suitable organic solvent can selectively partition impurities, thereby concentrating the target molecule in the aqueous phase. This technique is particularly useful for removing less polar byproducts. The selection of an appropriate solvent is crucial for process efficiency.[5]
Methodology:
-
Solvent Selection: Choose a water-immiscible organic solvent (e.g., ethyl acetate, oleyl alcohol) that has poor solubility for this compound but good solubility for target impurities.[5]
-
Extraction Process:
-
In a liquid-liquid extraction vessel, combine the clarified broth with the selected organic solvent in a 1:1 or 2:1 (aqueous:organic) volume ratio.
-
Agitate the mixture vigorously for 15-30 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate either by gravity in a separation funnel (lab-scale) or using a centrifuge (pilot/industrial scale).
-
-
Collection:
-
Carefully collect the aqueous phase, which contains the enriched this compound.
-
The organic phase, containing impurities, can be processed for solvent recovery or discarded.
-
Repeat the extraction process 2-3 times to maximize impurity removal.
-
Protocol 3: Chromatographic Polishing using Ion Exchange Chromatography (IEX)
Objective: To achieve high-purity separation of this compound from structurally similar molecules, such as residual L-sorbose and charged byproducts.
Causality: Ion exchange chromatography separates molecules based on their net surface charge. While this compound is a neutral sugar, many common impurities, such as organic acids or residual media components, are charged at a specific pH. By passing the mixture through a charged resin, these impurities will bind, allowing the neutral this compound to pass through in the flow-through fraction. This is a highly effective polishing step.
Caption: Principle of Ion Exchange Chromatography for this compound purification.
Methodology:
-
Resin Selection and Column Packing:
-
Select a strong anion exchange (Q-type) or strong cation exchange (S-type) resin, depending on the nature of the primary charged impurities. For removing acidic byproducts, a Q-type resin is appropriate.
-
Pack a chromatography column with the selected resin and equilibrate it with 5-10 column volumes (CVs) of a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Loading:
-
Adjust the pH and conductivity of the this compound solution from Protocol 2 to match the equilibration buffer.
-
Load the sample onto the column at a controlled flow rate.
-
-
Elution:
-
Wash the column with 2-3 CVs of the equilibration buffer. The flow-through and wash fractions will contain the purified this compound.
-
Collect fractions and monitor the eluate using a refractive index (RI) detector.
-
-
Regeneration:
-
Elute the bound impurities using a high-salt buffer (e.g., equilibration buffer + 1-2 M NaCl).
-
Clean and regenerate the column according to the manufacturer's instructions.
-
Protocol 4: Concentration and Crystallization
Objective: To obtain solid, high-purity this compound crystals from the dilute, purified solution.
Causality: Crystallization is a powerful technique for achieving very high purity and providing a stable, solid final product. It relies on creating a supersaturated solution from which the target molecule will precipitate in a crystalline form, leaving remaining trace impurities in the mother liquor.[9]
Methodology:
-
Concentration:
-
Cooling Crystallization:
-
Transfer the hot, concentrated syrup to a jacketed crystallization vessel equipped with a slow-moving agitator.
-
Slowly cool the solution under controlled conditions (e.g., 2-5°C per hour) to promote the formation of large, uniform crystals.
-
Once the target temperature (e.g., 4°C) is reached, hold for several hours to maximize crystal growth.
-
-
Harvesting and Drying:
-
Separate the crystals from the mother liquor using a basket centrifuge or vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol or another suitable anti-solvent to remove residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Purity Analysis and Quality Control
Objective: To verify the identity and quantify the purity of the final this compound product.
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile compounds like sugars.[3] An RI detector is typically used for carbohydrate analysis, providing quantitative data on purity and the presence of any residual impurities like L-sorbose.[11]
| Parameter | Typical Condition | Rationale |
| Column | Aminex HPX-87C or similar carbohydrate analysis column | Specifically designed for separating carbohydrates, organic acids, and alcohols.[11] |
| Mobile Phase | Degassed, ultrapure water | Isocratic elution is sufficient for this separation.[11] |
| Flow Rate | 0.5 - 0.8 mL/min | Provides good resolution without excessive backpressure.[11] |
| Column Temperature | 80 - 85°C | High temperature improves peak shape and resolution for carbohydrate analysis.[11] |
| Detector | Refractive Index (RI) Detector | Universal detector for compounds without a UV chromophore, like sugars. |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Clarification | Cell lysis during fermentation or centrifugation, releasing intracellular proteases. | Optimize harvesting conditions (e.g., lower temperature, gentler handling). Consider adding protease inhibitors. |
| Column Clogging during IEX | Incomplete clarification; presence of lipids or precipitated proteins. | Improve the pre-filtration step (use 0.22 µm filter). Perform a solvent wash of the clarified broth if lipids are suspected. |
| Poor Resolution in HPLC | Column degradation; inappropriate mobile phase or temperature. | Use a guard column to protect the analytical column. Ensure mobile phase is freshly prepared and degassed. Verify column temperature is stable. |
| Failure to Crystallize | Solution is not sufficiently supersaturated; presence of impurities inhibiting crystal growth. | Concentrate the solution further. Ensure the upstream purification steps have effectively removed impurities. Try seeding with a small crystal of pure this compound. |
| Product Discoloration | Maillard reactions or caramelization at high temperatures. | Strictly control temperatures during evaporation and drying, keeping them below 60°C. |
Conclusion
The purification of this compound from fermentation broth is a challenging yet critical step in the production of Vitamin C and other valuable biochemicals. The multi-stage strategy presented in this guide—encompassing clarification, primary purification, high-resolution chromatography, and crystallization—provides a robust and scalable pathway to achieving high-purity this compound. By understanding the scientific principles behind each step and implementing rigorous quality control measures, researchers and process engineers can effectively overcome the complexities of the fermentation matrix to deliver a high-quality final product.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10921067, Sorbosone, L-. Retrieved from [Link].
-
Shinagawa, E., Toyama, H., Matsushita, K., & Adachi, O. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link].
- Gänzle, M. (2001). Method for producing l-sorbose. Google Patents.
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. Retrieved from [Link].
-
Cheméo (n.d.). Chemical Properties of L-Sorbose (CAS 87-79-6). Retrieved from [Link].
-
FooDB (2010). Showing Compound L-Sorbose (FDB001126). Retrieved from [Link].
-
Gao, L., Hu, Y., Liu, J., Du, G., & Chen, J. (2013). Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. African Journal of Biotechnology. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439192, L-Sorbose. Retrieved from [Link].
-
Ma, Q., Zhou, Y., Zhang, X., Xu, Y., & Liu, J. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Bioresource Technology. Retrieved from [Link].
-
Zhang, X. M., Zhang, X. Y., & Yuan, Y. J. (2006). [Purification of L-sorbose/L-sorbosne dehydrogenase from Ketogulonigenium vulgare and construction and selection of genomic library]. Sheng Wu Gong Cheng Xue Bao. Retrieved from [Link].
-
Ma, Q., Zhou, Y., Zhang, X., Xu, Y., & Liu, J. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. ResearchGate. Retrieved from [Link].
-
Lee, H. W., & Pan, J. G. (2000). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link].
-
Zhang, W., Chen, Y., Zhang, Y., et al. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. AMB Express. Retrieved from [Link].
-
Kim, B., Lee, S. M., Park, S., et al. (2018). Purification of 2,3-butanediol From Fermentation Broth: Process Development and Techno-Economic Analysis. Biotechnology for Biofuels. Retrieved from [Link].
-
Wang, G., Li, Q., Wang, X., et al. (2020). A new method to recover L-tyrosine from E. coli fermentation broth. AMB Express. Retrieved from [Link].
Sources
- 1. globethesis.com [globethesis.com]
- 2. Showing Compound L-Sorbose (FDB001126) - FooDB [foodb.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorbosone, L- | C6H10O6 | CID 10921067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CA2362926A1 - Method for producing l-sorbose - Google Patents [patents.google.com]
- 10. A new method to recover L-tyrosine from E. coli fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging L-sorbosone for High-Fidelity Enzyme Kinetic Studies
Introduction: L-sorbosone as a Key Substrate in Vitamin C Precursor Biosynthesis
This compound is a critical intermediate in the microbial production of 2-keto-L-gulonic acid (2-KGA), a direct precursor to the industrial synthesis of Vitamin C (L-ascorbic acid).[1][2] The enzymatic oxidation of this compound is a key conversion step, primarily catalyzed by this compound dehydrogenase (SNDH).[3] This enzyme, found in various microorganisms such as Gluconobacter oxydans and Ketogulonicigenium vulgare, represents a significant target for protein engineering and process optimization in the biotechnology and pharmaceutical industries.[1][4][5] Understanding the kinetic properties of SNDH and other related dehydrogenases is paramount for enhancing the efficiency of 2-KGA and L-ascorbic acid production.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a substrate for detailed enzyme kinetic studies. We will delve into the underlying principles of the enzymatic reaction, provide validated protocols for spectrophotometric assays, and discuss the critical parameters for robust data acquisition and analysis.
Scientific Foundation: The Enzymatic Conversion of this compound
This compound dehydrogenase catalyzes the oxidation of this compound. Depending on the specific enzyme and reaction conditions, the primary product can be either 2-keto-L-gulonic acid or L-ascorbic acid.[5][8] Many of these dehydrogenases are quinoproteins, utilizing pyrroloquinoline quinone (PQQ) as a cofactor.[4][8][9] The general reaction scheme involves the transfer of electrons from this compound to an electron acceptor, which can be a natural acceptor like ubiquinone in the bacterial respiratory chain or an artificial electron acceptor in in vitro assays.[9]
A common and convenient method for monitoring the kinetics of this compound dehydrogenase is a dye-linked spectrophotometric assay.[4][10] This assay employs an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction. The rate of this color change is directly proportional to the rate of the enzymatic reaction, allowing for continuous monitoring of enzyme activity.
The workflow for a typical enzyme kinetic study using this compound is depicted below:
Caption: General workflow for enzyme kinetic studies using this compound.
Experimental Protocols
Protocol 1: Preparation of Reagents
Accurate and consistent preparation of reagents is fundamental to reproducible kinetic data.
1.1. Buffer Preparation (50 mM Tris-Malate Buffer, pH 8.0):
-
Dissolve the appropriate mass of Tris base and malic acid in deionized water.
-
Adjust the pH to 8.0 using a concentrated solution of NaOH or HCl while monitoring with a calibrated pH meter.
-
Bring the final volume to the desired amount with deionized water.
-
Rationale: A stable pH is crucial for enzyme activity. The optimal pH for many this compound dehydrogenases is in the range of 7.0-9.0.[4]
1.2. This compound Substrate Solution (Stock Concentration: 20 mM):
-
Dissolve the required mass of this compound in the prepared buffer.
-
Prepare fresh daily to minimize potential degradation. Store on ice.
-
Rationale: The concentration of the substrate is a key variable in kinetic studies. A stock solution allows for easy dilution to the final desired concentrations in the assay.
1.3. Enzyme Solution:
-
Prepare the enzyme solution in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0) containing any necessary stabilizing agents.
-
The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Store on ice and handle gently to avoid denaturation.
1.4. Assay Reagents:
-
2,6-dichlorophenolindophenol (DCIP) Stock Solution (10 mM): Dissolve DCIP in deionized water. This solution is light-sensitive and should be stored in an amber bottle at 4°C.
-
Phenazine methosulfate (PMS) Stock Solution (10 mM): Dissolve PMS in deionized water. PMS is also light-sensitive and should be stored protected from light.
-
Rationale: DCIP serves as the terminal electron acceptor, and its reduction is monitored spectrophotometrically. PMS acts as an intermediate electron carrier between the enzyme and DCIP, often enhancing the reaction rate.[4][10]
Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is adapted from established methods for dye-linked dehydrogenases.[4][10]
2.1. Instrument Setup:
-
Set up a spectrophotometer to measure absorbance at 600 nm.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).
2.2. Reaction Mixture Preparation:
-
The following table outlines the components for a standard 1 mL reaction mixture. Prepare a master mix of the buffer, DCIP, and PMS for multiple assays to ensure consistency.
| Component | Stock Concentration | Volume for 1 mL Assay | Final Concentration |
| Tris-Malate Buffer (pH 8.0) | 50 mM | 850 µL | 42.5 mM |
| DCIP | 10 mM | 10 µL | 100 µM |
| PMS | 10 mM | 10 µL | 100 µM |
| This compound | 20 mM | 100 µL | 2 mM |
| Enzyme Solution | Varies | 20 µL | Varies |
-
Note: The final concentrations of substrates and reagents may need to be optimized for the specific enzyme being studied. For determining the Michaelis-Menten constant (Km), the concentration of this compound should be varied while keeping other components constant.
2.3. Assay Procedure:
-
Pipette the buffer, DCIP, and PMS into a cuvette.
-
Add the this compound solution and mix gently by inverting the cuvette.
-
Place the cuvette in the spectrophotometer and record a baseline reading.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately start recording the decrease in absorbance at 600 nm over time (e.g., for 3-5 minutes).
-
Ensure that the initial phase of the reaction is linear.
-
A reference cuvette containing all components except the substrate should be used to account for any non-enzymatic reduction of DCIP.[10] The rate of this background reaction should be subtracted from the rate of the enzyme-catalyzed reaction.[10]
Caption: Step-by-step spectrophotometric assay procedure.
Data Analysis and Interpretation
3.1. Calculation of Enzyme Activity: The activity of the enzyme is calculated from the linear portion of the absorbance vs. time plot.
-
Rate of reaction (ΔA/min): Determine the slope of the linear decrease in absorbance at 600 nm per minute.
-
Enzyme Activity (U/mL): Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of substrate conversion.
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmole of DCIP per minute under the specified conditions.[4][10]
3.2. Determination of Kinetic Parameters (Km and Vmax): To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant.
-
Measure the initial velocity (v₀) at each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R):
-
v₀ = (Vmax * [S]) / (Km + [S])
-
Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally preferred for its statistical robustness.
Important Considerations:
-
Substrate Inhibition: At very high concentrations, this compound may cause substrate inhibition. It is important to test a wide range of substrate concentrations to identify the optimal range for kinetic analysis.
-
Non-enzymatic DCIP Reduction: this compound can cause a non-enzymatic reduction of DCIP at higher concentrations.[4][10] This background rate must be measured and subtracted from the total rate to accurately determine the enzymatic activity.[10] This is a critical self-validating step in the protocol.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or very low activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |
| Incorrect pH or temperature | Verify buffer pH and reaction temperature. | |
| Missing cofactor (if applicable) | Ensure all necessary cofactors (e.g., PQQ) are present. | |
| Non-linear reaction rate | Enzyme concentration too high | Dilute the enzyme solution. |
| Substrate depletion | Use a higher initial substrate concentration or measure the rate over a shorter time. | |
| Enzyme instability | Add stabilizing agents to the buffer; perform assays quickly. | |
| High background rate | Non-enzymatic reduction of DCIP | Measure and subtract the background rate; consider lower this compound concentrations if problematic. |
Conclusion
The protocols and guidelines presented here provide a robust framework for conducting enzyme kinetic studies using this compound as a substrate. By carefully controlling experimental variables and understanding the underlying biochemistry, researchers can obtain high-quality, reproducible data on the activity of this compound dehydrogenase and related enzymes. This knowledge is invaluable for advancing the biotechnological production of Vitamin C and for the broader field of enzyme engineering.
References
-
Shubhada, K. P., & Hooli, M. A. (2014). New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria. Journal of Bacteriology, 186(15), 4925-4935. [Link]
-
Sonoyama, T., Yagi, S., Kageyama, B., & Tanimoto, M. (1988). Microbial Production of 2-Keto-L-Gulonic Acid from L-Sorbose and D-Sorbitol by Gluconobacter melanogenus. Agricultural and Biological Chemistry, 52(3), 667-674. [Link]
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]
-
Sugisawa, T., Hoshino, T., & Fujiwara, A. (2005). Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. Applied and Environmental Microbiology, 71(12), 8431-8438. [Link]
-
Lee, H. W., & Pan, J. G. (2006). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Microbiology and Biotechnology, 16(1), 106-111. [Link]
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. J-Stage, 63(1), 46-53. [Link]
-
Zhang, W., Zhang, X., & Xu, Z. (2023). Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. MDPI, 12(23), 4344. [Link]
-
Zhang, Q., Zhang, Y., & Chen, J. (2018). Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. AMB Express, 8(1), 37. [Link]
-
Miyazono, K. I., Takeda, K., & Ano, Y. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 137, 109511. [Link]
-
Sugisawa, T., Hoshino, T., & Fujiwara, A. (2005). Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid. PubMed, 71(12), 8431-8438. [Link]
-
Loewus, M. W., Bedgar, D. L., Saito, K., & Loewus, F. A. (1990). Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. Plant Physiology, 94(3), 1492-1495. [Link]
-
Wikipedia contributors. (2025). L-Sorbose 1-dehydrogenase. Wikipedia. [Link]
-
Wang, Z. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]
-
Wang, S., Liu, S., & Chen, J. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Frontiers in Bioengineering and Biotechnology, 10, 856524. [Link]
-
Ma, Q., Zhou, J., & Chen, J. (2013). Combinational expression of sorbose/sorbosone dehydrogenases and cofactor pyrroloquinoline quinone increases 2-keto-L-gulonic acid production in Ketogulonigenium vulgare-Bacillus cereus consortium. Metabolic Engineering, 19, 50-56. [Link]
-
Zhang, Y., Wang, Z., & Chen, J. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. Advanced Science, 10(30), e2301955. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. globethesis.com [globethesis.com]
- 7. Combinational expression of sorbose/sorbosone dehydrogenases and cofactor pyrroloquinoline quinone increases 2-keto-L-gulonic acid production in Ketogulonigenium vulgare-Bacillus cereus consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Metabolic Pathway Analysis of L-Sorbosone in Ketogulonicigenium vulgare
Abstract
Ketogulonicigenium vulgare is a microorganism of significant industrial importance, primarily for its role in the two-step fermentation process for Vitamin C (L-ascorbic acid) synthesis. A critical stage in this process is the efficient bioconversion of L-sorbose to 2-keto-L-gulonic acid (2-KLG), the immediate precursor to Vitamin C. This conversion proceeds through the key intermediate, L-sorbosone. Understanding and optimizing this metabolic pathway is paramount for improving fermentation efficiency and overall yield. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for analyzing the this compound metabolic pathway in K. vulgare. We present field-proven protocols for bacterial cultivation, metabolite extraction for mass spectrometry, and enzymatic assays for the key dehydrogenases involved in this pathway.
Introduction: The Industrial Significance of the this compound Pathway
The global demand for Vitamin C necessitates highly efficient and sustainable production methods. The two-step fermentation process, a cornerstone of industrial Vitamin C synthesis, relies on the microbial conversion of D-sorbitol to L-sorbose by organisms like Gluconobacter oxydans, followed by the oxidation of L-sorbose to 2-KLG by Ketogulonicigenium vulgare.[1][2][3][4] While K. vulgare can perform this conversion in monoculture, its growth and 2-KLG production are significantly enhanced in a co-culture system with a helper strain, typically from the Bacillus genus, such as Bacillus megaterium.[5][6][7] The helper strain provides essential growth factors that K. vulgare is unable to synthesize, highlighting a complex symbiotic relationship crucial for industrial yields.[1][4]
The core of this biotransformation within K. vulgare is a two-step oxidation process occurring in the periplasm, catalyzed by a series of pyrroloquinoline quinone (PQQ)-dependent dehydrogenases.[4][8][9] This localization allows for direct interaction with the substrate in the fermentation medium and efficient coupling to the electron transport chain. The central intermediate in this pathway is this compound, making its formation and subsequent conversion critical control points for metabolic engineering and process optimization. A thorough analysis of this pathway is therefore essential for any research aimed at enhancing 2-KLG production.
The this compound Metabolic Pathway: An Overview
The conversion of L-sorbose to 2-KLG in K. vulgare is a sequential oxidation pathway. The primary enzymes involved are L-sorbose dehydrogenase (SDH) and this compound dehydrogenase (SNDH). These enzymes are PQQ-dependent, utilizing this cofactor for their catalytic activity.[8][10][11]
-
Step 1: L-Sorbose to this compound: This initial oxidation is catalyzed by L-sorbose dehydrogenase (SDH).[9][12]
-
Step 2: this compound to 2-Keto-L-Gulonic Acid (2-KLG): The intermediate this compound is then oxidized to the final product, 2-KLG, by this compound dehydrogenase (SNDH).[13][14] Interestingly, it has been noted that SNDH can also catalyze the direct conversion of this compound to L-ascorbic acid, although 2-KLG is the predominant product in the industrial process.[13][14]
The overall pathway can be visualized as follows:
Sources
- 1. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GLUCOSE DEHYDROGENASE (PQQ-dependent) from Microorganism - TOYOBO USA [toyobousa.com]
- 4. Characterization of a group of pyrroloquinoline quinone-dependent dehydrogenases that are involved in the conversion of L-sorbose to 2-Keto-L-gulonic acid in Ketogulonicigenium vulgare WSH-001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 8. biospec.net [biospec.net]
- 9. mdpi.org [mdpi.org]
- 10. Bacterial Metabolomics: Sample Preparation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combinational expression of sorbose/sorbosone dehydrogenases and cofactor pyrroloquinoline quinone increases 2-keto-L-gulonic acid production in Ketogulonigenium vulgare-Bacillus cereus consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Whole-cell biocatalysis for L-sorbosone conversion
Whole-Cell Biocatalysis for the Efficient Conversion of L-Sorbosone to 2-Keto-L-gulonic Acid (2-KGA)
Introduction
The conversion of this compound to 2-keto-L-gulonic acid (2-KGA) is a pivotal step in the modern two-step fermentation process for Vitamin C (L-ascorbic acid) production. This biotechnological route has gained prominence over the traditional Reichstein process due to its enhanced efficiency and more environmentally benign nature.[1][2] Whole-cell biocatalysis, which employs microorganisms to carry out this specific conversion, presents considerable advantages over systems using isolated enzymes. These benefits include superior enzyme stability, inherent cofactor regeneration, and a reduction in overall process costs.[3]
This document serves as a comprehensive guide to the principles and methodologies for utilizing whole-cell biocatalysts in the conversion of this compound. It will cover the selection of suitable microbial strains, the optimization of culture and reaction conditions, and detailed protocols for executing the bioconversion and analyzing the subsequent results.
Theoretical Background: The Enzymatic Machinery
The bioconversion of this compound to 2-KGA is primarily catalyzed by this compound dehydrogenase (SNDH).[4][5] This key enzyme, present in a variety of bacterial species, facilitates the oxidation of this compound. A significant benefit of the whole-cell approach is that the necessary cofactors for this reaction are continuously regenerated by the microorganism's metabolic machinery.[3]
Several microbial genera, including Gluconobacter, Pseudomonas, and Ketogulonicigenium, have been identified as effective converters of this compound.[6][7][8] The selection of the microorganism is a critical decision, influenced by factors such as enzymatic activity, tolerance to substrate and product, and genetic robustness.
Experimental Workflow Overview
The entire process can be segmented into three primary stages:
-
Upstream Processing: Selection and cultivation of the biocatalyst.
-
Bioconversion: The whole-cell catalyzed reaction for the conversion of this compound to 2-KGA.
-
Downstream Processing & Analysis: Purification of 2-KGA and analytical validation.
Figure 1: General workflow for 2-KGA production.
Part 1: Microbial Strain and Culture Preparation
Strain Selection
The choice of microorganism is a critical determinant for a successful bioconversion. Strains of Gluconobacter oxydans and Ketogulonicigenium vulgare are well-documented for their high this compound dehydrogenase activity.[4][5][8][9] In industrial settings, a co-culture of Ketogulonicigenium vulgare and a companion bacterium like Bacillus megaterium is often employed to enhance the growth and productivity of K. vulgare.[1][2][8][10]
Key considerations for strain selection:
-
High enzyme activity: To ensure a high rate of conversion.
-
Substrate and product tolerance: The strain must be able to withstand high concentrations of both this compound and 2-KGA.
-
Genetic stability: The strain should consistently maintain its desired traits over successive generations.
-
Safety: The use of non-pathogenic strains is highly preferred, particularly in industrial applications.
Protocol: Inoculum and Culture Preparation
This protocol provides a general framework and may need to be optimized for specific microbial strains.
Materials:
-
Selected microbial strain (e.g., Gluconobacter oxydans)
-
Seed medium (e.g., Luria-Bertani broth)
-
Fermentation medium (a defined medium optimized for growth and enzyme production)
-
Sterile shake flasks or a fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: a. Aseptically introduce a single colony of the chosen strain from a fresh agar plate into a shake flask containing the seed medium. b. Incubate at the optimal temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) for 12-16 hours, or until the culture reaches the mid-logarithmic phase of growth.
-
Culture Preparation: a. Inoculate the fermentation medium with the seed culture, typically at a volume of 2-5% (v/v). b. Incubate under optimized conditions of temperature, pH, and aeration. The pH is generally maintained around 7.0. c. Monitor cell growth by measuring the optical density at 600 nm (OD600). d. Harvest the cells during the late logarithmic or early stationary phase via centrifugation (e.g., 5000 x g for 10 minutes at 4°C). e. Wash the resulting cell pellet twice with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to eliminate any residual medium components. f. The washed cell pellet, which is the whole-cell biocatalyst, is now prepared for the bioconversion reaction.
Part 2: Whole-Cell Bioconversion of this compound
Reaction Optimization
The efficiency of the whole-cell bioconversion is dependent on several parameters that should be fine-tuned for each specific strain.[11][12][13][14]
| Parameter | Typical Range | Rationale |
| Cell Concentration (OD600) | 10 - 50 | A higher cell density typically results in a faster reaction rate, but can be constrained by mass transfer limitations. |
| This compound Concentration | 50 - 150 g/L | Substrate inhibition may become a factor at very high concentrations.[15] |
| pH | 6.0 - 9.0 | This range represents the optimal pH for the activity of this compound dehydrogenase.[9] |
| Temperature | 25 - 50°C | This range balances enzyme activity and stability, with the optimal temperature for SNDH being around 50°C.[4] |
| Aeration | 1 - 2 vvm | Crucial for cofactor regeneration and maintaining cell viability.[15] |
Protocol: Bioconversion Reaction
Materials:
-
Washed whole-cell biocatalyst
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
This compound solution (sterilized by filtration)
-
Bioreactor or shake flask
-
pH and temperature controllers
Procedure:
-
Resuspend the washed cell pellet in the reaction buffer to achieve the desired cell concentration.
-
Transfer the cell suspension to the bioreactor.
-
Adjust the temperature and pH to their optimized values.
-
Initiate agitation and aeration.
-
Introduce the this compound solution to the desired initial concentration.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of this compound and 2-KGA using High-Performance Liquid Chromatography (HPLC).
-
The reaction is deemed complete when the concentration of this compound is depleted.
Figure 2: this compound to 2-KGA conversion pathway.
Part 3: Downstream Processing and Analysis
Product Recovery and Purification
Following the completion of the bioconversion, the 2-KGA must be separated from the whole cells and other components of the reaction mixture.
Procedure:
-
Cell Removal: The cells are separated from the reaction broth using centrifugation or microfiltration.[16]
-
Purification: The supernatant, which contains the 2-KGA, can be purified through various methods, including:
-
Crystallization: This is achieved by adjusting the pH and temperature.[1]
-
Ion-exchange chromatography: This method is used to remove charged impurities.
-
Activated carbon treatment: This is employed to remove colored impurities.
-
Analytical Method: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of this compound and 2-KGA.
Typical HPLC Conditions:
-
Column: A C18 reverse-phase column or an ion-exchange column.
-
Mobile Phase: A dilute acid solution (e.g., 0.005 M H₂SO₄).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector set at 210 nm.
-
Temperature: 30 - 40°C.
By comparing the peak areas of the samples to those of known standards, the concentrations of this compound and 2-KGA can be accurately determined.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | Low enzyme activity, suboptimal reaction conditions, cofactor limitation. | Optimize culture conditions to enhance enzyme expression. Re-optimize reaction pH, temperature, and cell density. Ensure adequate aeration. |
| Cell Lysis | Harsh reaction conditions (pH, temperature), osmotic stress. | Moderate the reaction conditions. Check the osmolarity of the reaction buffer. |
| Byproduct Formation | Non-specific enzyme activity, metabolic side reactions. | Employ a more specific microbial strain. Optimize reaction conditions to favor the desired reaction. |
Conclusion
Whole-cell biocatalysis provides a robust and efficient method for the conversion of this compound to 2-KGA. Through the careful selection of microbial strains and the optimization of culture and reaction conditions, high yields of this crucial vitamin C precursor can be attained. The protocols and guidelines outlined in this application note offer a solid foundation for researchers and professionals in drug development to successfully implement this technology.
References
- Pappenberger, G., & Hohmann, H. (Year). Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. Source.
-
Pappenberger, G., & Hohmann, H. (2014). Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. Applied Microbiology and Biotechnology, 98(4), 1409-1440. [Link]
-
Mozes, N., et al. (1983). New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria. Journal of Bacteriology, 154(3), 1238-1245. [Link]
-
Wang, Y., et al. (2023). Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase. Advanced Science, 10(28), e2301955. [Link]
-
Adachi, O., et al. (1990). Metabolic Pathway for 2-Keto-L-gulonic Acid Formation in Gluconobacter melanogenus IFO 3293. Agricultural and Biological Chemistry, 54(5), 1173-1179. [Link]
-
Lee, H-W., & Pan, J-G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology & Biotechnology, 23(2), 106-111. [Link]
-
Ma, Q., et al. (2023). Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. Fermentation, 9(12), 1017. [Link]
-
Wang, Y., et al. (2023). Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase. Advanced Science, 10(28), e2301955. [Link]
-
Wang, Y., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. Advanced Science, 10(28), e2301955. [Link]
-
Ma, Q., et al. (2023). Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production. Encyclopedia.pub. [Link]
-
Anonymous. (2024). Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook. LinkedIn. [Link]
-
Pop, C. E., et al. (2022). Microbial Production of L-Ascorbic Acid from D-Sorbitol, L-Sorbose, L-Gulose, and this compound by Ketogulonicigenium vulgare DSM 4025. Processes, 10(8), 1595. [Link]
-
Pop, C. E., et al. (2022). Strain Development, Substrate Utilization, and Downstream Purification of Vitamin C. Processes, 10(8), 1595. [Link]
-
Yakushi, T., et al. (2016). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Journal of Bacteriology, 198(12), 1734-1743. [Link]
-
Zhang, Y., et al. (2021). An efficient 2-keto-L-gulonic acid whole-cell biotransformation system built on the characterization of L-sorbose dehydrogenase. Journal of Industrial Microbiology & Biotechnology, 48(3-4), kuab013. [Link]
-
Wikipedia. (2025). L-Sorbose 1-dehydrogenase. Wikipedia. [Link]
-
de Souza, R. O. M. A., et al. (2017). Whole Cells as Biocatalysts in Organic Transformations. Molecules, 22(10), 1637. [Link]
-
Westphal, R., et al. (2019). Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases. Catalysts, 9(7), 609. [Link]
-
Kim, H. J., et al. (2015). Optimization of Direct Lysine Decarboxylase Biotransformation for Cadaverine Production with Whole-Cell Biocatalysts at High Lysine Concentration. Journal of Microbiology and Biotechnology, 25(3), 395-401. [Link]
-
Wang, Y., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10, 911075. [Link]
-
Lee, H-W., & Pan, J-G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology & Biotechnology, 23(2), 106-111. [Link]
-
Wang, Y., et al. (2022). Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid. Frontiers in Bioengineering and Biotechnology, 10, 911075. [Link]
-
Shinagawa, E., et al. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]
-
Gomez-Rios, D., et al. (2022). Optimized Spatial Configuration of Heterogeneous Biocatalysts Maximizes Cell-Free Biosynthesis of ω-Hydroxy and ω-Amino Acids. ACS Catalysis, 12(15), 9036-9047. [Link]
-
Zhang, X., et al. (1988). STUDIES ON BIOCONVERSION OF L—SORBOSE INTO 2-KETO-L-GULONIC ACID (2KGA). Journal of East China University of Science and Technology, 4(4), 45-52. [Link]
Sources
- 1. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Whole-Cell Bio-Reductions of (R)-Carvone Using Optimized Ene Reductases [mdpi.com]
- 12. Optimization of Direct Lysine Decarboxylase Biotransformation for Cadaverine Production with Whole-Cell Biocatalysts at High Lysine Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]
- 14. Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STUDIES ON BIOCONVERSION OF L—SORBOSE INTO 2-KETO-L-GULONIC ACID (2KGA)-Academax [academax.com]
- 16. psecommunity.org [psecommunity.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Sorbosone Fermentation
Welcome to the technical support center for microbial L-sorbosone production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fermentation and maximize the yield of this compound, a critical intermediate in the synthesis of Vitamin C (L-ascorbic acid). Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.
Foundational Understanding: The this compound Biosynthetic Pathway
This compound is typically produced via a two-step oxidation from D-sorbitol, primarily using bacteria from the Gluconobacter genus. The process is part of a larger pathway that can lead to 2-keto-L-gulonic acid (2-KLG), the direct precursor to Vitamin C.[1][2] Understanding this pathway is crucial for troubleshooting and optimization.
The core conversion involves two key enzymatic steps:
-
D-sorbitol to L-sorbose: Catalyzed by a membrane-bound D-sorbitol dehydrogenase (SLDH).[3][4]
-
L-sorbose to this compound: Catalyzed by an L-sorbose dehydrogenase (SDH).[1][5]
This compound can then be further oxidized to 2-KLG by an this compound dehydrogenase (SNDH).[1][6] Controlling the activity and expression of these enzymes is central to maximizing this compound yield.
Caption: Metabolic pathway from D-sorbitol to 2-KLG.
Troubleshooting Guide
This section addresses specific issues encountered during this compound fermentation experiments.
Question: My this compound yield is consistently low or negligible. What are the primary factors to investigate?
Low this compound yield is a multifaceted problem. A systematic approach is required to diagnose the root cause. We recommend investigating the following areas sequentially.
Caption: Systematic workflow for troubleshooting low this compound yield.
1. Suboptimal Fermentation Conditions: The metabolic activity of Gluconobacter oxydans and related species is highly sensitive to environmental parameters. Incorrect settings can severely limit enzyme function and cell viability.
-
Causality: Key dehydrogenases have optimal pH and temperature ranges for activity. Dissolved oxygen (DO) is critical as these are oxidative fermentations, and oxygen is the terminal electron acceptor for the membrane-bound dehydrogenases.[1]
-
Solution:
-
pH: Maintain the pH between 5.0 and 6.0 for optimal dehydrogenase activity.[7]
-
Temperature: The optimal temperature range is generally 28-32°C.[7]
-
Dissolved Oxygen (DO): Maintain DO levels above 20% saturation. This often requires high agitation rates (e.g., >400 rpm) and controlled aeration. In bioreactors, consider introducing hemoglobin (VHb) gene expression to improve oxygen uptake and boost production.[3][8]
-
2. Inefficient Precursor Conversion: this compound production is entirely dependent on the efficient conversion of D-sorbitol to L-sorbose. A bottleneck in this first step will starve the rest of the pathway.
-
Causality: The expression and activity of D-sorbitol dehydrogenase (SLDH), encoded by the sldhAB genes, can be a rate-limiting step.[4] Insufficient enzyme levels lead to incomplete substrate conversion.
-
Solution:
-
Metabolic Engineering: Overexpress the sldhAB gene cluster using a strong constitutive promoter. This has been shown to significantly enhance the L-sorbose titer and productivity.[4][9] Enhancing the mRNA stability of sldhAB through the addition of poly(A/T) tails at the 3'-terminal can further boost expression and subsequent L-sorbose production.[4]
-
3. Low L-Sorbose Dehydrogenase (SDH) Activity: Even with ample L-sorbose, its conversion to this compound can be inefficient.
-
Causality: The native expression or catalytic efficiency of L-sorbose dehydrogenase (SDH) may be insufficient to handle high substrate flux. This is often the rate-limiting step in engineered strains designed for 2-KLG production.[6][10]
-
Solution:
-
Strain Selection: Screen different species or strains known for high SDH activity. Acetic acid bacteria are a good source for isolating novel microorganisms with these enzymatic capabilities.[11][12]
-
Metabolic Engineering: Introduce and overexpress potent SDH enzymes. For instance, SDH genes from Ketogulonicigenium vulgare can be expressed in G. oxydans to create a direct pathway from D-sorbitol.[13]
-
Protein Engineering: Employ semi-rational design and directed evolution to improve the catalytic activity of SDH. Mutants of SDH have been created that increase the final product titer by nearly twofold.[10]
-
Question: I am observing significant byproduct formation, particularly D-fructose and 2-KLG. How can I redirect metabolic flux towards this compound?
Byproduct formation directly reduces the theoretical maximum yield and complicates downstream purification.[3] The primary culprits are promiscuous dehydrogenases and the further oxidation of your target product.
1. Formation of D-Fructose:
-
Causality: While membrane-bound SLDH in the periplasm correctly produces L-sorbose, some cytoplasmic dehydrogenases can convert D-sorbitol into D-fructose for cell growth.[3] This represents a direct loss of the initial substrate.
-
Solution:
-
Gene Knockout: Identify and delete the genes encoding cytoplasmic D-sorbitol dehydrogenases or xylitol dehydrogenases that exhibit activity on D-sorbitol. This minimizes the diversion of substrate away from the L-sorbose pathway.[3]
-
2. Unwanted Conversion to 2-Keto-L-gulonic acid (2-KLG):
-
Causality: this compound is the natural substrate for this compound dehydrogenase (SNDH), which converts it to 2-KLG.[1] If your goal is to accumulate this compound, the activity of SNDH is detrimental.
-
Solution:
-
Strain Selection: Use a strain that has high SDH activity but naturally low or absent SNDH activity.
-
Gene Knockout: If using a strain that produces 2-KLG, it is essential to identify and knock out the gene(s) encoding SNDH. This creates a terminal step at this compound.
-
3. Formation of Other Byproducts (e.g., Gluconic Acid):
-
Causality: G. oxydans possesses a wide array of membrane-bound dehydrogenases with broad substrate specificities.[3][8] For example, a membrane-bound glucose dehydrogenase (mGDH) can act on other sugar alcohols, creating unwanted side products and consuming cellular resources.[3]
-
Solution:
-
Systematic Gene Deletion: A powerful strategy is to systematically knock out dehydrogenases that are not essential for the D-sorbitol to this compound conversion. Deleting genes for enzymes like glucose dehydrogenase has been shown to significantly reduce byproduct formation and increase the final L-sorbose (and subsequently this compound) conversion ratio to over 99%.[3][8]
-
Caption: A metabolic engineering strategy for maximizing this compound yield.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are best suited for this compound production? Gluconobacter oxydans is the industrial workhorse for the conversion of D-sorbitol to L-sorbose, the precursor of this compound.[4] It is often the preferred chassis for engineering the complete pathway. Other acetic acid bacteria, such as those from the Acetobacter genus, can also be used.[3] For the L-sorbose to this compound conversion step, enzymes are often sourced from Ketogulonicigenium vulgare, which is used in the industrial two-step fermentation process for Vitamin C.[1][13]
Q2: How does substrate concentration impact the fermentation? High concentrations of D-sorbitol can lead to substrate inhibition and osmotic stress, negatively affecting cell growth and productivity. Conversely, low concentrations can limit the reaction rate. A fed-batch strategy, where D-sorbitol is added incrementally, is often the most effective approach to maintain an optimal concentration and achieve high product titers.[4][14]
Q3: What is the role of a co-culture or mixed fermentation system? In the traditional two-step Vitamin C process, K. vulgare (the 2-KLG producer) is co-cultured with a helper strain like Bacillus megaterium.[1][15] The helper strain provides essential growth factors that K. vulgare cannot synthesize itself.[1] While direct co-culture for this compound is less common, the principle highlights the importance of a rich medium that supplies all necessary nutrients, especially when using auxotrophic or metabolically limited production strains.
Q4: How can I accurately measure the concentration of this compound in my fermentation broth? High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying this compound and related compounds (D-sorbitol, L-sorbose, 2-KLG).[16] A typical setup uses an ion-exchange column (e.g., Aminex HPX-87H) with a dilute sulfuric acid mobile phase and detection via a refractive index (RI) detector. See Protocol 2 for a detailed method.
Key Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered G. oxydans
This protocol provides a baseline for this compound production in a 5-L bioreactor using an engineered strain of G. oxydans.
1. Media Preparation:
- Seed Medium (per liter): 5 g yeast extract, 3 g peptone, 5 g mannitol, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.
- Fermentation Medium (per liter): 15 g yeast extract, 5 g (NH₄)₂SO₄, 1.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 1 g CaCO₃, 100 g D-sorbitol.
- Feeding Solution: 70% (w/v) sterile D-sorbitol solution.
2. Inoculum Preparation: a. Inoculate a single colony into 50 mL of seed medium in a 250 mL shake flask. b. Incubate at 30°C, 200 rpm for 24 hours. c. Use this seed culture to inoculate the bioreactor at a 10% (v/v) ratio.
3. Bioreactor Fermentation: a. Sterilize the 5-L bioreactor containing 3 L of fermentation medium. b. Inoculate with the seed culture. c. Set initial fermentation parameters: 30°C, pH 5.5 (controlled with 5M NaOH), aeration at 1.5 vvm, and agitation at 400 rpm. d. Maintain Dissolved Oxygen (DO) above 20% by creating a cascade with the agitation speed (e.g., increasing from 400 to 800 rpm as needed). e. After the initial 100 g/L of D-sorbitol is nearly consumed (approx. 12-16 hours), begin the fed-batch phase. f. Feed the 70% D-sorbitol solution at a rate that maintains the D-sorbitol concentration below 50 g/L to avoid inhibition. g. Collect samples periodically for analysis of biomass (OD₆₀₀), substrate, and product concentrations via HPLC.
Protocol 2: HPLC Quantification of this compound and Related Sugars
This protocol details the analysis of fermentation broth samples.
1. Sample Preparation: a. Withdraw 1 mL of fermentation broth. b. Centrifuge at 13,000 x g for 5 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter. d. Dilute the sample with the mobile phase to bring analyte concentrations within the standard curve range.
2. HPLC Conditions:
- Instrument: HPLC system with a Refractive Index (RI) detector.
- Column: Bio-Rad Aminex HPX-87H or equivalent ion-exchange column.
- Mobile Phase: 5 mM H₂SO₄.
- Flow Rate: 0.6 mL/min.
- Column Temperature: 60°C.
- Injection Volume: 20 µL.
3. Quantification: a. Prepare standard solutions of D-sorbitol, L-sorbose, this compound, and D-fructose of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L). b. Run the standards to generate a calibration curve for each compound based on peak area. c. Run the prepared samples and calculate the concentration of each analyte using the corresponding calibration curve.
Summary of Optimization Strategies and Expected Outcomes
The following table summarizes the impact of various optimization strategies on L-sorbose production, which is the direct precursor and often the limiting factor for this compound yield. The principles are directly applicable.
| Strategy | Microorganism | Key Intervention | Outcome | Titer Improvement | Reference |
| Promoter Engineering | G. oxydans WSH-003 | Overexpression of sldhAB with PtufB promoter and poly(A/T) tail | Enhanced mRNA abundance and SLDH activity | 36.3% increase in L-sorbose titer | [4] |
| Systematic Deletion | G. oxydans WSH-003 | Knockout of 16 non-essential dehydrogenases | Reduced byproduct formation, increased conversion ratio | Conversion ratio reached 99.6% | [3][8] |
| Oxygen Supply | G. oxydans MD-16 | Introduction of hemoglobin gene (vhb) | Improved oxygen uptake at high cell density | L-sorbose titer reached 298.61 g/L in a 5-L bioreactor | [3] |
| Process Control | G. oxydans | Fed-batch fermentation with immobilized cells | Enhanced long-term stability and productivity | 33.7% improvement in L-sorbose titer over 20 days | [4] |
References
-
Liu, L., Chen, Y., Yu, S., Chen, J., & Zhou, J. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Synthetic and Systems Biotechnology, 7(2), 776-784. Available from: [Link]
-
Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology & Biotechnology, 23, 106–111. Available from: [Link]
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. Available from: [Link]
-
Macauley-Patrick, S., et al. (2005). The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. ResearchGate. Available from: [Link]
-
Hoshino, T., Sugisawa, T., & Asakura, A. (1991). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Agricultural and Biological Chemistry, 55(7), 1849-1855. Available from: [Link]
-
Xu, S., Wang, X., Du, G., Zhou, J., & Chen, J. (2014). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. Microbial Cell Factories, 13, 146. Available from: [Link]
-
Wang, Z., et al. (2023). Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. Fermentation, 9(12), 1000. Available from: [Link]
-
Mandlaa, Yang, W., Liu, C., & Xu, H. (2015). L-sorbose is not only a substrate for 2-keto-L-gulonic acid production in the artificial microbial ecosystem of two strains mixed fermentation. Journal of Industrial Microbiology & Biotechnology, 42(6), 897-904. Available from: [Link]
-
Li, D., et al. (2023). Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli. Bioresource Technology, 372, 128672. Available from: [Link]
-
Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology & Biotechnology, 23(2), 106-111. Available from: [Link]
-
Gao, L., et al. (2014). Stepwise metabolic engineering of Gluconobacter oxydans WSH-003 for the direct production of 2-keto-L-gulonic acid from D-sorbitol. Metabolic Engineering, 24, 30-37. Available from: [Link]
-
Liu, L., et al. (2022). Enhanced production of L-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. ResearchGate. Available from: [Link]
-
Macauley-Patrick, S., et al. (2005). By-product formation in the D-sorbitol to L-sorbose biotransformation by Gluconobacter suboxydans ATCC 621 in batch and continuous cultures. Process Biochemistry, 40(10), 3159-3165. Available from: [Link]
-
Hu, Z., et al. (2013). Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. African Journal of Biotechnology, 12(24). Available from: [Link]
-
Li, Y., et al. (2024). Optimization of High-Density Fermentation Conditions for Saccharomycopsis fibuligera Y1402 through Response Surface Analysis. Fermentation, 10(5), 253. Available from: [Link]
-
Sung, C., et al. (2008). Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025. ResearchGate. Available from: [Link]
-
Xu, S., et al. (2014). Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. ResearchGate. Available from: [Link]
-
Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase. Advanced Science. Available from: [Link]
-
Wen, S., et al. (2005). Optimal fermentation conditions for enhanced glutathione production by Saccharomyces cerevisiae FF-8. ResearchGate. Available from: [Link]
-
Peters, B., et al. (2013). Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation. ResearchGate. Available from: [Link]
-
Zghoul, N., et al. (2022). On the Optimization of Fermentation Conditions for Enhanced Bioethanol Yields from Starchy Biowaste via Yeast Co-Cultures. Fermentation, 8(11), 633. Available from: [Link]
-
Gao, L., et al. (2014). Stepwise metabolic engineering of Gluconobacter oxydans WSH-003 for the direct production of 2-keto-L-gulonic acid from D-sorbitol. Semantic Scholar. Available from: [Link]
-
Yi, S., et al. (2006). [Purification of L-sorbose/L-sorbosne dehydrogenase from Ketogulonigenium vulgare and construction and selection of genomic library]. Sheng Wu Gong Cheng Xue Bao, 22(5), 762-7. Available from: [Link]
-
Martin, C. K., & Perlman, D. (1975). New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria. Enzyme, 20(2), 116-28. Available from: [Link]
-
Nguyen, T. T. H., et al. (2023). High cell density fermentation strategies for production of bovine lactoferrin in Pichia pastoris. Journal of Applied Biology and Biotechnology, 11(3), 1-11. Available from: [Link]
-
El-Kabbani, O., et al. (2004). Sorbitol dehydrogenase: structure, function and ligand design. Current Medicinal Chemistry, 11(4), 465-76. Available from: [Link]
-
De Muynck, C., et al. (2007). The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. ResearchGate. Available from: [Link]
-
Jordan, M., et al. (2013). Optimized fermentation conditions for improved antibody yield in hybridoma cells. BMC Proceedings, 7(Suppl 6), P85. Available from: [Link]
-
Cui, J., et al. (2023). Microbial Fermentation Processes of Lactic Acid: Challenges, Solutions, and Future Prospects. Fermentation, 9(6), 557. Available from: [Link]
-
Dinca, O. R., et al. (2022). Process flow diagram of two-step fermentation process. ResearchGate. Available from: [Link]
-
Barrios-González, J., & Mejía, A. (2021). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. Processes, 9(12), 2187. Available from: [Link]
-
Gao, L., et al. (2018). The alternatives of the two-step fermentation process of vitamin C. a review. ResearchGate. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (2008). Analytical Methods. In Toxicological Profile for Diazinon. National Center for Biotechnology Information. Available from: [Link]
-
Shechter, D., et al. (2007). Robust methods for purification of histones from cultured mammalian cells with the preservation of their native modifications. Methods, 41(4), 355-62. Available from: [Link]
-
Sharma, S., et al. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 26(21), 6673. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Stepwise metabolic engineering of Gluconobacter oxydans WSH-003 for the direct production of 2-keto-L-gulonic acid from D-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Substrate Toxicity in L-Sorbose to L-Sorbosone Conversion
Welcome to the technical support center for the biotransformation of L-sorbose to L-sorbosone. This critical step, often a bottleneck in the broader synthesis of valuable compounds like 2-keto-L-gulonic acid (2-KGA), a precursor to Vitamin C, is frequently hampered by substrate toxicity.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with high L-sorbose concentrations. Here, we dissect the causality behind experimental choices and provide field-proven insights to ensure the robustness and reproducibility of your work.
Understanding the Core Problem: L-Sorbose Substrate Toxicity
The enzymatic conversion of L-sorbose to this compound is primarily catalyzed by L-sorbose dehydrogenase (SDH), a membrane-bound enzyme found in various microorganisms, including species of Gluconobacter and Ketogulonicigenium.[1][4] While L-sorbose is the necessary substrate, high concentrations can paradoxically inhibit the metabolic activity and growth of the microbial catalysts. This phenomenon, known as substrate inhibition or toxicity, can lead to decreased conversion efficiency, extended fermentation times, and lower product yields.[5]
The exact mechanisms of L-sorbose toxicity are multifaceted and can include:
-
Enzyme Inhibition: High substrate concentrations can lead to substrate inhibition of key enzymes in the conversion pathway.
-
Osmotic Stress: Elevated L-sorbose levels increase the osmotic pressure of the culture medium, which can negatively impact cell viability and function.
-
Metabolic Imbalance: An overabundance of L-sorbose can disrupt the delicate balance of intracellular metabolites, leading to cellular stress.
The following diagram illustrates the conversion pathway and the point of inhibition.
Caption: L-Sorbose conversion pathway and point of substrate toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the L-sorbose to this compound conversion process in a practical question-and-answer format.
FAQ 1: My conversion rate is stalling despite having ample L-sorbose. What's the likely cause?
Answer: This is a classic symptom of substrate toxicity. While it seems counterintuitive, an excess of L-sorbose can inhibit the very enzymes responsible for its conversion. In the context of mixed fermentation for 2-KGA production, L-sorbose can also inhibit the growth of helper strains like Bacillus megaterium, which are crucial for the overall process.[5]
Troubleshooting Steps:
-
Substrate Concentration Optimization: The first step is to determine the optimal L-sorbose concentration for your specific microbial strain. This can be achieved by running a series of batch fermentations with varying initial L-sorbose concentrations.
Initial L-Sorbose (g/L) Relative Conversion Rate (%) 50 100 100 95 150 70 200 45 250 20 Note: These are representative values and will vary depending on the microbial strain and culture conditions. -
Fed-Batch Strategy Implementation: A fed-batch approach is a highly effective method to maintain a non-inhibitory concentration of L-sorbose in the bioreactor.[6][7] This involves starting with a lower initial substrate concentration and feeding a concentrated L-sorbose solution over time.
FAQ 2: How do I design an effective fed-batch strategy?
Answer: An effective fed-batch strategy aims to supply the substrate at a rate that matches the consumption capacity of the microorganisms, thus avoiding accumulation to toxic levels. There are several approaches to this:
-
Pulse Feeding: Involves adding pulses of concentrated L-sorbose solution when a specific indicator, such as dissolved oxygen (DO) levels, signals substrate depletion.[7]
-
Constant Feed: A continuous, low-rate feed of the substrate solution.[8][9]
-
Exponential Feeding: The feed rate is gradually increased to match the exponential growth of the microbial culture.
Experimental Protocol: Designing a Pulse Fed-Batch Fermentation
-
Initial Batch Phase: Start the fermentation with a non-inhibitory concentration of L-sorbose (e.g., 50-100 g/L).
-
Monitor Key Parameters: Closely monitor parameters like pH, dissolved oxygen (DO), and cell density (OD600). A sharp increase in DO can indicate substrate limitation.
-
Pulse Addition: When the DO level spikes, introduce a calculated pulse of a concentrated L-sorbose solution.
-
Repeat: Continue this cycle of monitoring and pulse feeding throughout the fermentation.
The following workflow diagram illustrates the decision-making process in a pulse-fed batch system.
Sources
- 1. mdpi.com [mdpi.com]
- 2. [Progress in vitamin C biosynthesis related dehydrogenases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. L-sorbose is not only a substrate for 2-keto-L-gulonic acid production in the artificial microbial ecosystem of two strains mixed fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common byproducts in L-sorbosone fermentation and their reduction
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of L-sorbosone fermentation. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work. The information herein is curated to enhance experimental success by explaining the causality behind procedural choices, ensuring scientifically sound and reproducible outcomes.
Introduction to this compound Fermentation
This compound is a key intermediate in various biotechnological pathways, most notably in the synthesis of vitamin C and other valuable compounds. The fermentation process typically involves the microbial oxidation of L-sorbose, often using strains of Gluconobacter oxydans. While seemingly straightforward, this bioconversion is susceptible to the formation of various byproducts that can significantly impact yield, purity, and downstream processing. This guide will illuminate the common byproducts, their formation mechanisms, and strategies for their reduction.
Metabolic Pathway Overview
The conversion of D-sorbitol to this compound is a multi-step enzymatic process. Understanding this pathway is critical for troubleshooting byproduct formation.
Caption: Metabolic pathway of this compound production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation in a question-and-answer format, providing actionable solutions grounded in scientific principles.
FAQ 1: My this compound yield is low, and I detect a significant amount of unreacted L-sorbose. What are the likely causes and solutions?
Answer:
Low conversion of L-sorbose to this compound is a frequent challenge. The primary culprits are often suboptimal enzymatic activity of L-sorbose dehydrogenase or unfavorable fermentation conditions.
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure your microbial strain is performing as expected. Sub-culturing issues, phage contamination, or genetic drift can lead to reduced enzyme expression. It is advisable to periodically re-validate your strain's performance against a known standard.
-
Optimize Dissolved Oxygen (DO): The oxidation of L-sorbose is an aerobic process. Insufficient DO is a common rate-limiting factor.[1][2]
-
Recommendation: Increase agitation and/or aeration rates. For bioreactors, consider using oxygen-enriched air. However, excessive DO can also be detrimental, potentially leading to oxidative stress on the cells.[3] A DO level of 20-30% saturation is a good starting point for optimization.
-
-
pH Control: L-sorbose dehydrogenase activity is pH-dependent. The optimal pH for this enzyme is typically in the neutral to slightly acidic range.
-
Temperature Management: Temperature affects both microbial growth and enzyme kinetics.
FAQ 2: I am observing a significant peak in my HPLC analysis that corresponds to fructose. Why is this happening and how can I reduce it?
Answer:
Fructose is a common byproduct in fermentations that start from D-sorbitol to produce L-sorbose. If your L-sorbose starting material contains residual D-sorbitol, your Gluconobacter strain can convert this D-sorbitol to D-fructose via sorbitol-6-phosphate dehydrogenase.[10][11]
Troubleshooting Steps:
-
Analyze Starting Material: Quantify the amount of residual D-sorbitol in your L-sorbose feedstock. High levels of D-sorbitol will inevitably lead to fructose formation.
-
Strain Selection/Engineering: Some strains of Gluconobacter oxydans have a higher propensity for fructose formation. If possible, screen for strains with lower sorbitol-6-phosphate dehydrogenase activity. Metabolic engineering to knock out the corresponding gene is also a viable strategy.[10]
-
Fermentation Condition Optimization: While fructose formation from D-sorbitol is primarily enzyme-driven, fermentation conditions can influence the overall metabolic flux. Ensuring optimal conditions for the D-sorbitol to L-sorbose conversion can help minimize the shunting of D-sorbitol to the fructose pathway.
FAQ 3: My HPLC chromatogram shows an unknown peak that is neither L-sorbose, this compound, nor fructose. What could it be?
Answer:
An unknown peak could be 5-keto-D-fructose. This byproduct can be formed from the oxidation of L-sorbose by the enzyme L-sorbose oxidase, which may be present in some microbial strains.[12][13][14]
Troubleshooting Steps:
-
Mass Spectrometry Analysis: To confirm the identity of the unknown peak, liquid chromatography-mass spectrometry (LC-MS) is the recommended analytical technique.
-
Strain Characterization: Investigate the enzymatic profile of your production strain. If it possesses L-sorbose oxidase activity, this is a likely source of the byproduct.
-
Control of Aeration: L-sorbose oxidase uses molecular oxygen as an electron acceptor.[13] Tightly controlling the dissolved oxygen levels may help to mitigate the activity of this enzyme if it is competing with the desired L-sorbose dehydrogenase.
Quantitative Summary of Troubleshooting Parameters
| Issue | Potential Byproduct | Key Parameter to Investigate | Recommended Range/Action |
| Low this compound Yield | Unreacted L-sorbose | Dissolved Oxygen (DO) | 20-30% saturation |
| pH | 5.0 - 6.5 | ||
| Temperature | 28 - 32°C | ||
| Fructose Peak on HPLC | D-Fructose | Residual D-sorbitol in feedstock | < 1% |
| Unknown Peak on HPLC | 5-Keto-D-fructose | Strain's enzymatic profile | Characterize for L-sorbose oxidase activity |
| Dissolved Oxygen (DO) | Optimize to favor L-sorbose dehydrogenase |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol outlines the steps for preparing a fermentation broth sample for the analysis of this compound and common byproducts.
Materials:
-
Fermentation broth sample
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
-
Deionized water (HPLC grade)
Procedure:
-
Withdraw 1 mL of the fermentation broth from the bioreactor or shake flask.
-
Transfer the sample to a microcentrifuge tube.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the microbial cells.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered sample with deionized water to a concentration within the linear range of your HPLC calibration curve. A 1:10 or 1:20 dilution is a good starting point.
-
Transfer the diluted sample to an HPLC vial for analysis.
Protocol 2: HPLC Method for Quantification
This method is designed for the simultaneous quantification of this compound, L-sorbose, and fructose.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Aminex HPX-87H column (or equivalent ion-exclusion column).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | 0.005 M Sulfuric Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 60°C |
| Detector Temperature | 40°C |
| Injection Volume | 10 µL |
Workflow Diagram:
Sources
- 1. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 2. researchgate.net [researchgate.net]
- 3. Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH on the allosteric properties of lactate dehydrogenase activity of Phycomyces blakesleeanus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Fermentation Temperature and Aeration on Production of Natural Isoamyl Acetate by Williopsis saturnus var. saturnus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of low temperature on the shaping of yeast-derived metabolite compositions during wine fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sorbose dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. L-sorbose oxidase - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Fermentation for 2-keto-L-gulonic Acid (2-KGA) Production
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the microbial production of 2-keto-L-gulonic acid (2-KGA), a critical precursor for Vitamin C synthesis. Here, we move beyond standard protocols to delve into the nuanced interplay of fermentation parameters, offering a troubleshooting framework and evidence-based solutions to common challenges encountered in the laboratory and during scale-up. Our approach is grounded in the principles of microbial physiology and bioprocess engineering to empower you with the scientific rationale behind each recommendation.
The Two-Step Fermentation Process: A Symbiotic Partnership
The industrial production of 2-KGA predominantly relies on a two-step fermentation process. The second and often rate-limiting step involves the bioconversion of L-sorbose to 2-KGA. This is typically achieved through a symbiotic co-culture of Ketogulonicigenium vulgare, the primary producer, and a companion strain, most commonly Bacillus megaterium. K. vulgare possesses the necessary dehydrogenases for the conversion but exhibits poor growth when cultured alone due to metabolic deficiencies.[1][2][3] The companion strain, such as B. megaterium, facilitates the growth of K. vulgare and enhances 2-KGA production by providing essential nutrients like amino acids and vitamins, and by regulating the redox environment of the fermentation broth.[1][4]
Troubleshooting Guide: From Low Titers to Inconsistent Batches
This section addresses specific issues you may encounter during your 2-KGA fermentation experiments. The solutions provided are based on established research and practical experience in the field.
Issue 1: Low 2-KGA Yield or Titer
Q: My 2-KGA yield is consistently below the expected range. What are the primary factors I should investigate?
A: Low 2-KGA yield is a multifaceted problem often stemming from suboptimal growth of the producing organism, K. vulgare, or inefficient enzymatic conversion. Here’s a systematic approach to troubleshooting:
-
Inadequate Growth of K. vulgare : As established, K. vulgare is a fastidious organism. The health and symbiotic activity of the companion strain are paramount.
-
Scientific Rationale : K. vulgare has metabolic deficiencies and relies on the companion strain for essential growth factors.[1] A poorly growing companion strain will fail to provide these necessary metabolites, thus limiting the growth and, consequently, the 2-KGA production capacity of K. vulgare.
-
Troubleshooting Steps :
-
Verify the health and viability of your Bacillus megaterium (or other companion) inoculum. Ensure you are using a fresh, actively growing culture for inoculation.
-
Optimize the initial ratio of K. vulgare to the companion strain. An imbalance can lead to competition for nutrients or insufficient provision of growth factors.
-
Analyze the spent medium for potential nutrient limitations. Consider if the initial media composition is adequate to support the robust growth of the companion strain.
-
-
-
Suboptimal Fermentation Conditions : The enzymatic conversion of L-sorbose to 2-KGA is highly sensitive to environmental parameters.
-
Scientific Rationale : Temperature and pH directly influence enzyme activity and microbial metabolism. Deviations from the optimal ranges can significantly reduce the conversion rate.
-
Troubleshooting Steps :
-
Implement a multi-stage temperature control strategy. Research has shown that different optimal temperatures exist for the growth of K. vulgare and B. megaterium, and for the production of 2-KGA. A three-stage temperature control strategy (e.g., an initial phase at 32°C for K. vulgare growth, a second phase at 29°C for B. megaterium growth, and a final production phase at 35°C) has been demonstrated to enhance yield.[5][6]
-
Maintain a stable pH within the optimal range of 6.0-8.0. [7] A pH outside this range can inhibit the key dehydrogenases responsible for 2-KGA synthesis. Use a reliable pH probe and an automated base/acid feeding system for tight control.
-
-
Issue 2: Slow or Stalled Fermentation
Q: The fermentation is proceeding very slowly, or has stalled completely before all the L-sorbose is consumed. What could be the cause?
A: A sluggish or stalled fermentation often points to cellular stress or a critical process parameter drifting out of its optimal window.
-
Oxygen Limitation : The conversion of L-sorbose to 2-KGA is an oxidative process requiring a sufficient supply of dissolved oxygen (DO).
-
Scientific Rationale : Inadequate aeration and agitation lead to a low oxygen transfer rate (OTR), which can become the limiting factor for the dehydrogenase enzymes.[8][9]
-
Troubleshooting Steps :
-
Increase the agitation speed and/or aeration rate. This enhances the volumetric oxygen transfer coefficient (kLa), improving oxygen availability.[8][10] Be mindful that excessive shear stress from very high agitation can damage the cells.[11]
-
Monitor the DO level continuously. If the DO drops to near zero, it is a strong indicator of oxygen limitation. A cascaded control strategy where agitation or aeration is automatically increased to maintain a minimum DO setpoint can be effective.
-
-
-
Substrate or Product Inhibition : High concentrations of the initial substrate (L-sorbose) or the final product (2-KGA) can be inhibitory to the cells.
-
Scientific Rationale : While L-sorbose is the substrate, very high initial concentrations can exert osmotic stress on the microbial cells. Similarly, the accumulation of the acidic product, 2-KGA, can lower the pH and may have direct inhibitory effects on cellular metabolism.
-
Troubleshooting Steps :
-
Consider a fed-batch strategy for L-sorbose addition. This maintains the substrate at a non-inhibitory level while ensuring it is not depleted.
-
Ensure robust pH control. As 2-KGA is an acid, its production will naturally lower the pH of the medium. An effective pH control system is crucial to prevent the pH from dropping to inhibitory levels.[12][13]
-
-
Issue 3: Inconsistent Batch-to-Batch Performance
Q: I am observing significant variability in 2-KGA yield between different fermentation batches, even with the same protocol. How can I improve consistency?
A: Batch-to-batch inconsistency is a common challenge in fermentation and is often traced back to subtle variations in starting materials and procedures.[14]
-
Inoculum Variability : The age, physiological state, and concentration of the inoculum are critical for reproducible fermentations.
-
Scientific Rationale : An inoculum in the late lag phase or early stationary phase may have a longer adaptation period in the production fermenter, leading to variations in the fermentation kinetics.
-
Troubleshooting Steps :
-
Standardize your inoculum preparation protocol. Use a consistent seed culture medium, incubation time, and temperature.
-
Inoculate with a culture in the mid-to-late exponential growth phase. This ensures that the microorganisms are metabolically active and ready for rapid growth in the production vessel.
-
Ensure accurate and consistent inoculum sizing. Use a precise method, such as optical density measurement, to ensure the same amount of biomass is added to each batch.
-
-
-
Media Preparation Inconsistencies : Variations in the quality and composition of media components can impact microbial growth.
-
Scientific Rationale : Complex media components like corn steep liquor can vary in their composition from batch to batch, leading to differences in nutrient availability.
-
Troubleshooting Steps :
-
Source high-quality, consistent raw materials. If possible, purchase larger lots of critical media components to minimize lot-to-lot variability.
-
Ensure accurate weighing and mixing of media components. Calibrate your balances regularly and use a standardized procedure for media preparation.
-
Sterilize media consistently. Over-sterilization can degrade sensitive components, while under-sterilization can lead to contamination. Validate your sterilization cycle.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the companion strain in 2-KGA fermentation?
A1: The companion strain, typically Bacillus megaterium, is crucial for the successful production of 2-KGA by Ketogulonicigenium vulgare. K. vulgare has metabolic limitations and cannot synthesize all the necessary amino acids, purines, pyrimidines, and vitamins for robust growth.[1] The companion strain releases these essential nutrients into the medium, thereby promoting the growth of K. vulgare. Additionally, the companion strain can help maintain a favorable redox environment in the fermenter.[1]
Q2: Can I produce 2-KGA using a monoculture of K. vulgare?
A2: While K. vulgare is the organism that performs the bioconversion of L-sorbose to 2-KGA, its growth in a monoculture is very slow, leading to low yields.[1][2] Industrial processes almost exclusively use a co-culture system to overcome this limitation. Research is ongoing to genetically engineer K. vulgare to be more robust and less dependent on a companion strain, but this is not yet standard practice.
Q3: What are the key differences between one-step and two-step fermentation for 2-KGA?
A3: The traditional and most common method is the two-step fermentation. In the first step, D-sorbitol is converted to L-sorbose by Gluconobacter oxydans.[1][4] The L-sorbose is then used as the substrate in the second step for conversion to 2-KGA by the K. vulgare and companion strain co-culture.[1] One-step fermentation aims to directly convert a cheaper substrate like D-glucose or D-sorbitol to 2-KGA using a single microorganism or a co-culture in a single fermenter.[15][16][17] While one-step processes are being developed to reduce costs and complexity, they have generally not yet achieved the high yields and titers of the established two-step methods.[3]
Q4: How critical are aeration and agitation, and what are the target parameters?
A4: Aeration and agitation are critical for ensuring sufficient dissolved oxygen for the oxidative conversion of L-sorbose.[9] The optimal agitation and aeration rates are highly dependent on the specific fermenter geometry and scale. The key parameter to monitor and control is the dissolved oxygen (DO) concentration. A common strategy is to maintain the DO above a certain critical level (e.g., 20% of saturation) by cascading the agitation speed or aeration rate.[18] The goal is to maximize the oxygen transfer rate without causing excessive shear stress that could damage the cells.[8][18]
Visualizing the Process: Workflows and Pathways
2-KGA Production Pathway
Caption: The two-step fermentation process for 2-KGA production.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low 2-KGA yields.
Quantitative Data Summary
| Parameter | Optimal Range | Rationale & Key Considerations |
| Temperature | 29-35°C | A multi-stage approach is recommended: 32°C for K. vulgare growth, 29°C for B. megaterium growth, and 35°C for 2-KGA production.[5][6] |
| pH | 6.0 - 8.0 | Crucial for the activity of dehydrogenases. Tight control is necessary to counteract the acidification from 2-KGA production.[7] |
| Aeration Rate | 0.5 - 2.0 vvm | Highly dependent on fermenter scale and geometry. Should be adjusted to maintain DO levels.[8][10][18] |
| Agitation Speed | 200 - 800 rpm | Dependent on fermenter design. A balance must be struck between ensuring adequate mixing and oxygen transfer, and avoiding excessive shear stress.[7][10] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Co-culture Fermentation
-
Strain Revival : Revive cryopreserved cultures of K. vulgare and B. megaterium on appropriate agar plates.
-
Seed Culture 1 (Companion Strain) : Inoculate a single colony of B. megaterium into a flask containing a suitable growth medium (e.g., nutrient broth). Incubate at 29-30°C with shaking (e.g., 200 rpm) for 18-24 hours.
-
Seed Culture 2 (Co-culture) : Inoculate K. vulgare and the grown B. megaterium culture into a larger flask containing the seed medium. The ratio of the two strains should be optimized, but a common starting point is a 1:1 volume ratio.
-
Incubation : Incubate the co-culture at 30-32°C with shaking for 24-36 hours, or until the culture reaches the late exponential growth phase.
-
Inoculation : Aseptically transfer the required volume of the co-culture inoculum to the production fermenter.
Protocol 2: Monitoring 2-KGA Production by HPLC
-
Sample Preparation : Withdraw a sample from the fermenter aseptically. Centrifuge the sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
HPLC System : Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid analysis (e.g., a C18 or an ion-exchange column).
-
Mobile Phase : An acidic mobile phase (e.g., dilute sulfuric acid) is typically used.
-
Detection : A UV detector (at a wavelength around 210 nm) or a refractive index (RI) detector can be used.
-
Quantification : Prepare a standard curve using known concentrations of pure 2-KGA. Run the prepared samples and quantify the 2-KGA concentration by comparing the peak area to the standard curve.
References
-
Production of 2-keto-L-gulonic acid by metabolically engineered Escherichia coli. (2020). Bioresource Technology. [Link]
-
Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation. (1982). Applied and Environmental Microbiology. [Link]
-
Optimisation of Catalytic Oxidation Conditions for the 2-Keto-L-Gulonic Acid Production Using Response Surface Methodology. (2023). ResearchGate. [Link]
-
Enhanced 2-keto-L-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy. (2020). PubMed. [Link]
-
Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. (2023). MDPI. [Link]
-
Growth, 2-KGA production and bacteria morphology status of the consortium of K. vulgare and B. megaterium. (n.d.). ResearchGate. [Link]
-
Optimisation of Catalytic Oxidation Conditions for the 2‐Keto‐L‐Gulonic Acid Production Using Response Surface Methodology. (2024). ResearchGate. [Link]
- Fermentation process for producing 2-keto-L-gulonic acid. (n.d.).
- Process for preparing 2-keto-L-gulonic acid. (n.d.).
-
Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola. (n.d.). PubMed. [Link]
-
Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. (n.d.). PubMed Central. [Link]
-
Growth, 2-KGA production of K. vulgare and extracellular GSH content of the consortium. (n.d.). ResearchGate. [Link]
-
Bacteria on 2-keto-L-gulonic Acid Production. (2023). Encyclopedia.pub. [Link]
-
Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient. (2018). NIH. [Link]
-
Aeration & agitation. (n.d.). Deogiri College. [Link]
-
Maximization of beta-galactosidase production: a simultaneous investigation of agitation and aeration effects. (2009). PubMed. [Link]
-
Aeration & agitation in fermentation. (n.d.). Slideshare. [Link]
-
Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. (n.d.). Frontiers. [Link]
-
Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, Bacillus velezensis strain KSAM1, and its influence on soilborne fungus, Macrophomina phaseolina. (2025). Journal of King Saud University - Science. [Link]
-
Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K. (n.d.). PMC - NIH. [Link]
-
Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation. (2025). Unknown Source. [Link]
-
Troubleshooting Stuck or Sluggish Alcoholic Fermentations. (n.d.). Scott Laboratories. [Link]
-
Understanding pH in Lacto-Fermentation. (n.d.). Pantry Culture. [Link]
-
Effect of Temperature and pH on Microbial Communities Fermenting a Dairy Coproduct Mixture. (2024). MDPI. [Link]
-
The first stage of the two-stage fermentation: effect of pH,... (n.d.). ResearchGate. [Link]
-
How Does pH Affect Fermentation?. (n.d.). Atlas Scientific. [Link]
-
Clinical Potential of Microbial Strains, Used in Fermentation for Probiotic Food, Beverages and in Synbiotic Supplements, as Psychobiotics for Cognitive Treatment through Gut-Brain Signaling. (2022). PubMed. [Link]
-
Ethanol Production by Selected Intestinal Microorganisms and Lactic Acid Bacteria Growing under Different Nutritional Conditions. (n.d.). Frontiers. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced 2-keto-L-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0278447A2 - Fermentation process for producing 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 8. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deogiricollege.org [deogiricollege.org]
- 10. Maximization of beta-galactosidase production: a simultaneous investigation of agitation and aeration effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Temperature and pH Conditions That Prevail during Fermentation of Sausages Are Optimal for Production of the Antilisterial Bacteriocin Sakacin K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding pH in Lacto-Fermentation | Pantry Culture [pantryculture.com.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Production of 2-keto-L-gulonic acid by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4696897A - Process for preparing 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 17. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
Troubleshooting peak tailing in L-sorbosone HPLC analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of L-sorbosone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. The content is structured in a question-and-answer format to directly address problems you may encounter during method development and routine analysis.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common and immediate causes of peak shape distortion. Always start here when troubleshooting.
Q1: My this compound peak was symmetrical yesterday, but today it's tailing significantly. What's the first thing I should check?
A sudden change in peak shape often points to a system-level or column issue that has just occurred. Before altering the method chemistry, perform these checks:
-
Column Void or Contamination: A void at the column inlet or contamination of the inlet frit is a primary suspect.[1] This can happen from pressure shocks or unfiltered samples.
-
Troubleshooting Protocol: Disconnect the column and reverse it. Flush it with your mobile phase (without the buffer salt) at a low flow rate (e.g., 0.2 mL/min) for 20-30 minutes. If you observe particulate matter, the frit may be contaminated. If peak shape improves after reinstalling in the correct direction, a void might have settled. However, this is often a temporary fix, and column replacement is likely necessary.
-
-
Leaks: Check for any leaks in the system, especially between the injector and the column, and the column and the detector. A small leak can cause extra-column band broadening, which can manifest as tailing.[2]
-
Mobile Phase Preparation: Was the mobile phase prepared fresh? An older aqueous mobile phase can support microbial growth, which can contaminate the column. Ensure the pH was measured and adjusted correctly, as even small deviations can impact the peak shape of ionizable compounds.[3]
Q2: What is an acceptable peak tailing factor?
The peak asymmetry, or tailing factor (Tf), is a quantitative measure of peak shape. A perfectly symmetrical Gaussian peak has a Tf of 1.0. According to USP guidelines, a tailing factor between 0.9 and 1.5 is often acceptable for many assays, although a value as close to 1.0 as possible is always desirable for better resolution and accurate integration.[1][4] Tailing becomes problematic when it compromises resolution between adjacent peaks or leads to inconsistent integration.[5][6]
Part 2: Systematic Troubleshooting Guide
If the initial checks do not resolve the issue, a more systematic approach is required. This guide breaks down troubleshooting by the components of the HPLC system.
Section A: The Mobile Phase - Your Most Powerful Tool
Optimizing the mobile phase is often the most effective way to address peak tailing for polar, potentially acidic analytes like this compound.[6]
Absolutely. Mobile phase pH is one of the most critical factors affecting the peak shape of ionizable compounds.[3][7][8] this compound, with its multiple hydroxyl groups, can exhibit acidic behavior.
The Mechanism:
-
Analyte Ionization: If the mobile phase pH is close to the pKa of this compound, the analyte will exist as a mixture of ionized and non-ionized forms. These two forms have different interactions with the stationary phase, leading to a broadened or tailing peak.[3][4] The general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]
-
Silanol Group Ionization: The stationary phase itself is affected by pH. Silica-based columns have residual silanol groups (Si-OH). At pH values above 3-4, these silanols begin to deprotonate (Si-O⁻), creating negatively charged sites that can strongly interact with polar analytes, causing severe peak tailing.[1][10] This is a form of secondary retention mechanism.
Troubleshooting Protocol: pH Adjustment
-
Set pH to Suppress Silanol Ionization: The most common starting point is to lower the mobile phase pH to between 2.5 and 3.0. At this low pH, most silanol groups are protonated (neutral), minimizing their ability to interact with this compound.[1][5][11] This also ensures that this compound, if acidic, is in a single, fully protonated state.
-
Buffer Selection: Use an appropriate buffer to maintain a stable pH. For a low pH range, formic acid (0.1%) or a 10-25 mM phosphate buffer are excellent choices.[6][10] Ensure the buffer is soluble in the mobile phase mixture.
-
pH Measurement: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.
| Mobile Phase pH | Recommended Buffer (Aqueous Phase) | Expected Tailing Factor (Tf) | Rationale |
| 2.5 - 3.0 | 0.1% Formic Acid or 20 mM Phosphate Buffer | 1.0 - 1.3 (Ideal) | Suppresses silanol ionization (Si-OH), minimizing secondary interactions. Ensures this compound is in a single protonated state.[1][11] |
| 4.0 - 6.0 | 20 mM Acetate or Phosphate Buffer | 1.5 - 2.5 (Poor) | Silanol groups are partially ionized (Si-O⁻), leading to strong secondary interactions. Analyte may be in mixed ionization states.[10] |
| 7.0 | 20 mM Phosphate Buffer | > 2.0 (Very Poor) | Silanol groups are significantly ionized, causing strong electrostatic interactions and severe peak tailing.[1] |
If pH adjustment alone is insufficient, consider mobile phase additives.
-
Sacrificial Base: For older, Type A silica columns with high silanol activity, adding a small concentration (e.g., 0.05 M) of a sacrificial base like triethylamine (TEA) can help.[11] The protonated TEA preferentially interacts with the ionized silanols, shielding the analyte from these secondary interactions. Note that TEA can shorten column life and may suppress MS signal if used with LC-MS.
-
Chelating Agents: If metal chelation is suspected (see Section C), adding a weak chelator like 0.1-0.5 mM EDTA to the mobile phase can bind to metal ions in the system, preventing them from interacting with this compound.[12]
Section B: The Column - The Heart of the Separation
The choice and condition of your HPLC column are critical.
Not all C18 columns are the same. For a polar molecule like this compound, the type of silica and bonding chemistry are crucial.
The Mechanism: Secondary Silanol Interactions As discussed, residual silanol groups are a primary cause of peak tailing for polar compounds.[1][2][5][11] These groups exist in different forms on the silica surface, with some being more acidic and interactive than others.[5][13] Modern, high-purity silica columns are designed to minimize these active sites.
| Column Type | Key Feature | Silanol Activity | Recommended for this compound? |
| Traditional (Type A Silica) | Lower purity silica, less end-capping. | High | Not Recommended. Prone to severe tailing with polar analytes.[10] |
| High-Purity, End-Capped (Type B Silica) | High purity silica (>99.995%) with exhaustive end-capping. | Low | Highly Recommended. The industry standard for good peak shape with polar/basic compounds.[11][13] |
| Hybrid Particle Technology (e.g., BEH, CS-H) | Silica-organic hybrid particles. | Very Low | Excellent Choice. Offers a wider usable pH range and reduced silanol activity. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. | Very Low | Excellent Choice. Shields residual silanols and can provide alternative selectivity.[4] |
Recommendation: Use a modern, high-purity, end-capped C18 or a polar-embedded phase column. If you are using an older column, it may not be suitable for this application.
Yes. Column performance degrades over time.
-
Stationary Phase Degradation: Operating at extreme pH (especially > 8) can hydrolyze the bonded phase and dissolve the silica backbone, exposing more active silanol sites.[10]
-
Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that interact with your analyte.[2]
Troubleshooting Protocol: Column Cleaning
-
Disconnect the column from the detector.
-
Flush with a series of solvents, starting with your mobile phase without buffer.
-
Typical cleaning sequence for a C18 column:
-
Water (HPLC Grade)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (if lipids or very non-polar contaminants are suspected)
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Water
-
Finally, re-equilibrate with your mobile phase.
-
-
Always check the column's care and use manual for specific recommendations.
Section C: Hardware and System Effects
Sometimes the problem lies not with the chemistry but with the instrument itself.
Yes. This is a frequently overlooked but critical issue, especially for molecules with chelating properties.
The Mechanism: Analyte-Metal Chelation this compound contains multiple hydroxyl groups and a carbonyl group, which are Lewis bases capable of forming chelation complexes with metal ions.[14][15] These metal ions can originate from:
-
Trace metal impurities within the column's silica stationary phase.[5][11]
-
Stainless steel components of the HPLC system, such as tubing, frits, and pump heads, which can leach metal ions into the mobile phase.[14][16]
This chelation acts as a strong secondary retention mechanism, causing significant peak tailing.[11][14]
Troubleshooting Steps:
-
Use Bio-Inert or Metal-Free Systems: If you frequently analyze chelating compounds, using an HPLC system with PEEK or MP35N components in the flow path is the best solution.[14]
-
Column Choice: Select columns known to have low metal content in their packing material.
-
Passivation: Passivating the system with a strong acid (e.g., 20-30% Nitric Acid) can remove metallic impurities, but this should only be done by trained personnel following the manufacturer's guidelines, as it is an aggressive procedure.
-
Mobile Phase Additives: As mentioned in Q4, adding a chelator like EDTA can be a very effective and less invasive solution.
Part 3: Visual Workflows and Diagrams
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing in your this compound analysis.
Caption: A troubleshooting workflow for addressing peak tailing.
Mechanisms of Peak Tailing for this compound
This diagram illustrates the chemical interactions on the stationary phase surface that lead to peak tailing.
Caption: Secondary interactions causing this compound peak tailing.
References
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Waters Corporation. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available at: [Link]
-
SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available at: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
PubMed. (1991). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control. Available at: [Link]
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks?. Available at: [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
National Center for Biotechnology Information. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Available at: [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. silcotek.com [silcotek.com]
Enhancing L-Sorbose Dehydrogenase Catalytic Efficiency: A Technical Support Guide
Welcome to the technical support center for L-sorbose dehydrogenase (SDH). This guide is designed for researchers, scientists, and drug development professionals actively engaged in experiments aimed at enhancing the catalytic efficiency of this important enzyme. L-sorbose dehydrogenase is a key player in the industrial production of vitamin C, catalyzing the oxidation of L-sorbose to 2-keto-L-gulonic acid (2-KLG), a direct precursor to ascorbic acid.[1][2][3] Improving its efficiency is a critical goal for optimizing this biotechnological process.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It moves beyond simple procedural lists to explain the underlying scientific principles, ensuring that you not only follow protocols but also understand the rationale behind them.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the preliminary stages of working with L-sorbose dehydrogenase.
Q1: My purified L-sorbose dehydrogenase shows low or no activity. What are the likely causes?
A1: Several factors can contribute to low enzyme activity. Systematically check the following:
-
Incorrect Assay Conditions: SDH activity is highly dependent on pH, temperature, and the presence of its cofactor.[2][4]
-
pH: The optimal pH for SDH can vary depending on the source organism, but it generally falls within the neutral to slightly alkaline range (pH 7.0-9.0).[3] For L-sorbosone dehydrogenase (SNDH), a related enzyme, the optimal pH can be as high as 10.5.[2]
-
Temperature: Most SDHs function optimally at moderate temperatures, typically between 30°C and 50°C.[2][4] Higher temperatures can lead to denaturation and loss of activity.
-
Cofactor: L-sorbose dehydrogenase is a quinoprotein, often requiring pyrroloquinoline quinone (PQQ) as a prosthetic group.[5][6] Ensure that the cofactor is present in your assay buffer if you are working with an apoenzyme. Some SDHs are also dependent on NAD(P)+.[4]
-
-
Improper Protein Folding or Purification:
-
Expression System: Expression in a heterologous host like E. coli might lead to misfolded protein or the formation of inclusion bodies. Optimize expression conditions (e.g., lower temperature, different expression vector).
-
Purification Protocol: Harsh purification steps, such as extreme pH or high salt concentrations, can denature the enzyme. Use a gentle purification method like affinity chromatography.
-
-
Enzyme Storage: Improper storage can lead to a rapid decline in activity. Store purified SDH at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[7]
Q2: I am seeing significant batch-to-batch variation in my SDH activity assays. How can I improve consistency?
A2: Consistency is key in enzymatic studies. To minimize variability:
-
Standardize Reagent Preparation: Prepare large batches of buffers and substrate solutions to be used across multiple experiments. Ensure the quality and concentration of all reagents are consistent.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible volumes.
-
Control for Environmental Factors: Perform assays in a temperature-controlled environment (e.g., a water bath or incubator) to eliminate temperature fluctuations.
-
Use a Standard Enzyme Preparation: Include a positive control with a known activity in every assay to normalize your results and identify any deviations in the assay itself.
Q3: What is the best method to determine the concentration of active SDH in my purified sample?
A3: Determining the concentration of active enzyme is more informative than total protein concentration.
-
Active Site Titration: This method involves using a titrant that reacts stoichiometrically with the active site of the enzyme, allowing you to quantify the number of functional enzyme molecules.
-
Kinetic Analysis: While not a direct measure of concentration, determining the Vmax of your enzyme preparation under saturating substrate conditions can provide a relative measure of active enzyme concentration between different batches.
-
Spectrophotometric Methods: If your SDH has a distinct chromophore or if you can couple its activity to a reaction that produces a colored product, you can use spectrophotometry to determine its concentration based on a standard curve. A common method involves following the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCIP).[8]
II. Troubleshooting Guides for Enhancing Catalytic Efficiency
This section provides detailed guidance on common experimental approaches used to improve SDH performance, along with troubleshooting for specific issues that may arise.
Guide 1: Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique for rationally engineering enzymes to improve their catalytic properties.[9][10][11] It involves making specific changes to the DNA sequence that codes for the enzyme, resulting in a modified protein with desired characteristics.
Experimental Workflow: Site-Directed Mutagenesis of SDH
Caption: Workflow for Site-Directed Mutagenesis of SDH.
Troubleshooting Site-Directed Mutagenesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR product or very faint band | - Inefficient primers. - Suboptimal PCR conditions. - Poor template quality. | - Redesign primers with optimal melting temperature (Tm) and GC content.[12] - Optimize annealing temperature and extension time. - Use a high-fidelity DNA polymerase. - Purify the plasmid DNA template. |
| Only parental (wild-type) colonies obtained | - Incomplete digestion of template DNA. - Low transformation efficiency. | - Ensure DpnI enzyme is active and incubate for a sufficient time. - Use highly competent cells for transformation. |
| Mutant protein is insoluble (inclusion bodies) | - The mutation destabilizes the protein structure. | - Optimize expression conditions (lower temperature, induce with lower IPTG concentration). - Co-express with chaperones. - Test different expression hosts. |
| Mutant protein has lower or no activity | - The mutated residue is critical for catalysis or substrate binding. - The mutation disrupts the overall protein fold. | - Choose a more conservative amino acid substitution. - Perform computational modeling (e.g., molecular docking) to predict the effect of the mutation before performing the experiment.[13] |
Guide 2: Directed Evolution
Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties.[14][15] It involves creating a large library of enzyme variants and then screening for those with improved function.
Experimental Workflow: Directed Evolution of SDH
Caption: Workflow for Directed Evolution of SDH.
Troubleshooting Directed Evolution
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low mutation frequency in the library | - Error-prone PCR conditions are not optimal. | - Adjust the concentration of MnCl2 and dNTPs in the PCR reaction. - Use a DNA polymerase with a higher error rate. |
| Screening assay is not sensitive enough to detect small improvements | - High background signal or low signal-to-noise ratio. | - Optimize the screening assay conditions (e.g., substrate concentration, incubation time). - Develop a more sensitive detection method (e.g., a fluorescent or luminescent assay). |
| No improved variants found after several rounds of evolution | - The library size is too small. - The screening conditions are too stringent. - The starting enzyme is already highly optimized. | - Increase the library size by using a more efficient mutagenesis method. - Start with less stringent screening conditions and gradually increase the stringency in subsequent rounds. - Consider starting with a different wild-type enzyme or a rationally designed variant. |
Guide 3: Enzyme Immobilization
Immobilization can enhance the stability and reusability of SDH, which is crucial for industrial applications.[16][17][18]
Common Immobilization Techniques
| Technique | Principle | Advantages | Disadvantages |
| Adsorption | Non-covalent binding of the enzyme to a solid support. | Simple, mild conditions, low cost. | Enzyme may leak from the support. |
| Covalent Binding | Formation of covalent bonds between the enzyme and the support. | Strong binding, no leakage. | Can lead to conformational changes and loss of activity. |
| Entrapment | Physical confinement of the enzyme within a porous matrix (e.g., alginate gel). | Mild conditions, protects the enzyme from the environment. | Mass transfer limitations can reduce the reaction rate. |
| Cross-linking | Formation of intermolecular cross-links between enzyme molecules to form aggregates. | High enzyme loading, no carrier needed. | Can cause significant loss of activity due to chemical modification. |
Troubleshooting Enzyme Immobilization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low immobilization yield | - Inefficient binding of the enzyme to the support. - Inappropriate support material. | - Optimize immobilization conditions (pH, temperature, enzyme concentration). - Choose a support with a high surface area and appropriate functional groups. |
| Significant loss of activity after immobilization | - Conformational changes in the enzyme. - Steric hindrance of the active site. | - Use a milder immobilization technique. - Introduce a spacer arm between the support and the enzyme to reduce steric hindrance. |
| Poor operational stability of the immobilized enzyme | - Enzyme leakage from the support. - Denaturation of the enzyme over time. | - Use a stronger immobilization method (e.g., covalent binding). - Optimize the reaction conditions (pH, temperature, solvent) to enhance enzyme stability. |
III. Standard Operating Procedures (SOPs)
SOP 1: L-Sorbose Dehydrogenase Activity Assay
This procedure describes a standard spectrophotometric assay for measuring the activity of L-sorbose dehydrogenase.
-
Prepare the Assay Buffer: 50 mM phosphate buffer, pH 8.0.[4]
-
Prepare the Substrate Solution: 100 mM L-sorbose in assay buffer.
-
Prepare the Cofactor Solution: 5 mM NAD+ in assay buffer.[4]
-
Set up the Reaction Mixture: In a 1 mL cuvette, add:
-
800 µL of assay buffer
-
100 µL of L-sorbose solution
-
50 µL of NAD+ solution
-
-
Initiate the Reaction: Add 50 µL of the purified SDH enzyme solution to the cuvette and mix immediately by gentle inversion.
-
Measure the Absorbance: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the formation of NADH.
-
Calculate the Enzyme Activity: One unit of SDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[4] The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
SOP 2: Determination of Kinetic Parameters (Km and Vmax)
This procedure outlines the steps to determine the Michaelis-Menten kinetic parameters for SDH.
-
Perform a series of activity assays as described in SOP 1, but vary the concentration of L-sorbose (e.g., from 0.1 mM to 10 mM) while keeping the concentrations of the enzyme and NAD+ constant.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) .
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
v₀ = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, use a linear plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) to estimate Km and Vmax.
IV. References
-
Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase. (n.d.). Wiley Online Library. Retrieved from [Link]
-
The reversible oxidation-reduction reactions between L-sorbose and D-sorbitol catalyzed by SR. (n.d.). ResearchGate. Retrieved from [Link]
-
Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. (2015). PubMed Central. Retrieved from [Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. (1999). J-STAGE. Retrieved from [Link]
-
Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. (2023). Globe Thesis. Retrieved from [Link]
-
Crystal structure of L-sorbose dehydrogenase, a pyrroloquinoline quinone-dependent enzyme with homodimeric assembly, from Ketogulonicigenium vulgare. (2014). PubMed. Retrieved from [Link]
-
Sorbose dehydrogenase. (n.d.). Wikipedia. Retrieved from [Link]
-
Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Enhanced production of L-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. (2022). ResearchGate. Retrieved from [Link]
-
Improvement of catalytic activity of sorbose dehydrogenase for deoxynivalenol degradation by rational design. (2023). PubMed. Retrieved from [Link]
-
Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. (2000). ResearchGate. Retrieved from [Link]
-
Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. (2024). Springer Nature. Retrieved from [Link]
-
Efficient production of L-sorbose from D-sorbitol by whole cell immobilization of Gluconobacter oxydans WSH-003. (2014). ResearchGate. Retrieved from [Link]
-
Improvement of catalytic activity of sorbose dehydrogenase for deoxynivalenol degradation by rational design. (2023). Scilit. Retrieved from [Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. (1999). PubMed. Retrieved from [Link]
-
Site-directed mutagenesis. (2013). PubMed. Retrieved from [Link]
-
Mutagenesis: Site-directed. (2018). ResearchGate. Retrieved from [Link]
-
Enzyme Immobilization Technologies and Industrial Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
DIRECTED EVOLUTION OF ENZYMES AND BINDING PROTEINS. (2018). Nobel Prize. Retrieved from [Link]
-
Site-Directed Mutagenesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Directed evolution of enzymes. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecule of the Month: Directed Evolution of Enzymes. (n.d.). PDB-101. Retrieved from [Link]
-
Site-directed mutagenesis. (n.d.). PubMed Central. Retrieved from [Link]
-
Site-Directed Mutagenesis and Its Application in Studying the Interactions of T3S Components. (2017). PubMed. Retrieved from [Link]
-
Industrial applications of immobilized enzymes—A review. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Crystal structure of L-sorbose dehydrogenase, a pyrroloquinoline quinone-dependent enzyme with homodimeric assembly, from Ketogulonicigenium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-Directed Mutagenesis and Its Application in Studying the Interactions of T3S Components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of catalytic activity of sorbose dehydrogenase for deoxynivalenol degradation by rational design | Scilit [scilit.com]
- 14. nobelprize.org [nobelprize.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Fed-Batch Fermentation Strategies for Enhanced L-Sorbosone Productivity
Welcome to the technical support center for optimizing L-sorbosone production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in microbial fermentation. Here, we will delve into common challenges encountered during fed-batch fermentation of this compound, a critical intermediate in Vitamin C synthesis, and provide actionable troubleshooting strategies and frequently asked questions to enhance your experimental success.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your fed-batch fermentation experiments for this compound production, which is a key step in the industrial manufacture of Vitamin C.[1]
Issue 1: Low this compound Titer and Productivity
Symptoms:
-
The final concentration of this compound is below the expected range.
-
The rate of this compound production is slow, leading to extended fermentation times.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Underlying Scientific Principle | Troubleshooting Action |
| Substrate Inhibition | High concentrations of D-sorbitol can be toxic to Gluconobacter oxydans, the primary microorganism used for this bioconversion, inhibiting its growth and metabolic activity.[2][3][4] | Implement a Fed-Batch Strategy: Instead of adding all the D-sorbitol at the beginning, a fed-batch approach maintains a low, non-inhibitory concentration of the substrate throughout the fermentation.[5][6] Action: Start with an initial D-sorbitol concentration of 100 g/L and feed a concentrated solution (e.g., 500-600 g/L) at a controlled rate once the initial substrate is nearly consumed.[5][7] |
| Oxygen Limitation | The conversion of D-sorbitol to L-sorbose and subsequently to this compound is an aerobic process. Insufficient dissolved oxygen (DO) is a common rate-limiting factor.[8][9][10] | Optimize Aeration and Agitation: Increase the agitation speed and/or the aeration rate to improve the oxygen transfer rate (OTR) from the gas phase to the liquid medium. Action: Monitor the DO level continuously. If it drops below 20-30%, increase agitation in increments of 50 rpm or the aeration rate in increments of 0.1 vvm. Consider using oxygen-enriched air if necessary.[10] |
| Nutrient Limitation | Besides the carbon source (D-sorbitol), other nutrients like nitrogen, phosphates, and trace elements are crucial for cell growth and enzyme activity. | Review and Optimize Medium Composition: Ensure the fermentation medium is not deficient in essential nutrients. Action: Analyze the composition of your medium. Consider adding complex nitrogen sources like yeast extract or peptone, which can also provide essential growth factors. |
| Suboptimal pH | The enzymes involved in the this compound pathway, primarily L-sorbose dehydrogenase, have optimal pH ranges for activity.[11] Deviations from this range can significantly reduce enzyme efficiency. | Implement pH Control: Maintain the pH of the culture within the optimal range for Gluconobacter oxydans and its key enzymes. Action: The optimal pH for L-sorbose production is typically around 5.0.[12] Use a pH probe and an automated acid/base addition system to maintain the pH at the setpoint. |
Issue 2: Significant Byproduct Formation
Symptoms:
-
HPLC or other analytical methods show the presence of significant peaks other than D-sorbitol, L-sorbose, and this compound.
-
Reduced final yield of this compound despite complete consumption of D-sorbitol.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Underlying Scientific Principle | Troubleshooting Action |
| Metabolic Shift due to Oxygen Fluctuation | Inconsistent dissolved oxygen levels can lead to metabolic shifts, favoring the production of unwanted byproducts such as fructose.[13] | Implement DO-Stat Fed-Batch: A DO-stat strategy links the substrate feed rate to the dissolved oxygen concentration.[14][15][16] When DO rises (indicating substrate depletion), the feed is initiated. This maintains a constant metabolic state. Action: Set a DO setpoint (e.g., 20%) and configure your bioreactor to automatically feed the D-sorbitol solution when the DO level rises above this setpoint. |
| Overfeeding of Substrate | Excess D-sorbitol can lead to overflow metabolism, where the cells metabolize the substrate through less efficient pathways, resulting in byproduct formation.[17] | Refine Feeding Strategy: Adjust the feed rate to match the cells' consumption rate more closely. Action: Start with a conservative, constant feed rate and monitor the residual D-sorbitol concentration. Gradually increase the feed rate in subsequent experiments until a slight accumulation of D-sorbitol is observed, then reduce it slightly. |
| Contamination | The presence of contaminating microorganisms can lead to the formation of various byproducts and a decrease in this compound yield. | Aseptic Technique and Sterilization: Ensure strict aseptic techniques are followed during inoculation and sampling. Verify the effectiveness of your sterilization protocols for the medium and bioreactor. Action: Perform a Gram stain and microscopic examination of your culture. Plate a sample on a non-selective agar medium to check for contaminants. |
Issue 3: Inconsistent Batch-to-Batch Performance
Symptoms:
-
High variability in final this compound concentration and productivity between different fermentation runs, even with the same protocol.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Underlying Scientific Principle | Troubleshooting Action |
| Inoculum Variability | The age, viability, and metabolic state of the inoculum can significantly impact the lag phase and overall fermentation performance. | Standardize Inoculum Preparation: Implement a consistent and well-defined protocol for inoculum development. Action: Use a consistent seed culture volume and age. Monitor the optical density (OD) of the seed culture and inoculate the production bioreactor at a specific OD to ensure a consistent starting cell density. |
| Inaccurate Process Monitoring and Control | Drifts in pH or DO probes, or inaccuracies in feed pump calibration, can lead to deviations from the intended process parameters. | Calibrate and Maintain Probes and Pumps: Regularly calibrate all online sensors (pH, DO) and the feed pump. Action: Perform a two-point calibration of the pH probe before each run. Calibrate the DO probe to 0% and 100%. Gravimetrically calibrate the feed pump to ensure accurate delivery of the substrate solution. |
| Raw Material Inconsistency | Variations in the quality of raw materials, such as D-sorbitol or yeast extract, can affect cell growth and productivity. | Source and Qualify Raw Materials: Use high-quality raw materials from a reliable supplier. Action: If possible, obtain a certificate of analysis for each batch of raw materials. Consider performing a small-scale pilot run to test new batches of critical components before use in a large-scale fermentation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for this compound production and why?
A1: The most commonly used microorganism for the industrial production of L-sorbose, the precursor to this compound, is Gluconobacter oxydans.[18] This bacterium is favored due to its remarkable ability to efficiently and regioselectively oxidize D-sorbitol to L-sorbose through the action of a membrane-bound D-sorbitol dehydrogenase.[19] Some strains of Gluconobacter can also further oxidize L-sorbose to this compound.[18][20]
Q2: What is the metabolic pathway from D-sorbitol to this compound?
A2: The bioconversion of D-sorbitol to this compound in Gluconobacter species involves a two-step oxidation process.[21] First, D-sorbitol is oxidized to L-sorbose by D-sorbitol dehydrogenase. Then, L-sorbose is further oxidized to this compound by L-sorbose dehydrogenase.[1][21]
D-Sorbitol to this compound Pathway
Q3: What are the key differences between pH-stat and DO-stat fed-batch strategies?
A3: Both pH-stat and DO-stat are feedback control strategies used to regulate substrate feeding in fed-batch fermentations.
-
pH-Stat: This method relies on the principle that microbial metabolism of the substrate often leads to a change in the pH of the culture medium.[22][23][24] The feed pump is activated when the pH deviates from a setpoint, indicating substrate consumption. This strategy is effective when there is a direct and consistent correlation between substrate metabolism and pH change.
-
DO-Stat: This strategy is based on the fact that as the substrate is consumed, the metabolic activity of the cells decreases, leading to a lower oxygen uptake rate and a subsequent increase in the dissolved oxygen (DO) concentration.[14][25][26] The feed is triggered when the DO level rises above a predetermined setpoint, indicating substrate limitation. This method is particularly useful for highly aerobic processes where oxygen consumption is a sensitive indicator of metabolic activity.
Q4: How can I accurately measure the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound, as well as D-sorbitol and L-sorbose, in fermentation samples.[27][28] A typical method would involve:
-
Sample Preparation: Centrifuge the broth sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A column suitable for sugar analysis, such as an amine-based column or an ion-exchange column (e.g., Aminex HPX-87H).
-
Mobile Phase: A dilute acid solution (e.g., 5 mM sulfuric acid) is commonly used with ion-exchange columns.
-
Detector: A Refractive Index (RI) detector is typically used for sugar analysis.
-
-
Quantification: Create a standard curve with known concentrations of pure this compound to quantify the concentration in your samples.
Q5: What is an exponential feeding strategy and when should it be used?
A5: An exponential feeding strategy involves increasing the feed rate exponentially to match the exponential growth of the microbial culture.[29] This approach aims to maintain a constant specific growth rate (µ) by providing the substrate at a rate that is proportional to the biomass concentration. This can be beneficial for maximizing biomass production and can lead to high volumetric productivity. It is most effective during the exponential growth phase of the culture.
General Experimental Workflow
Section 3: Experimental Protocols
Protocol 1: DO-Stat Fed-Batch Fermentation for this compound Production
Objective: To implement a DO-stat fed-batch strategy to improve this compound productivity by avoiding substrate inhibition and oxygen limitation.
Materials:
-
Gluconobacter oxydans strain
-
Seed medium and production medium
-
Concentrated D-sorbitol feed solution (e.g., 600 g/L)
-
Bioreactor equipped with pH, DO, and temperature control
-
Feed pump connected to the bioreactor control system
Procedure:
-
Inoculum Preparation: Prepare a seed culture of G. oxydans according to a standardized protocol to ensure a consistent inoculum.
-
Bioreactor Setup:
-
Prepare the production medium with an initial D-sorbitol concentration of 100 g/L in the bioreactor.
-
Sterilize the bioreactor and medium.
-
Calibrate the pH and DO probes.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture.
-
Set the initial process parameters (e.g., Temperature: 30°C, pH: 5.0, Agitation: 400 rpm, Aeration: 1 vvm).
-
Allow the batch phase to proceed until the initial D-sorbitol is nearly depleted. This will be indicated by a sharp increase in the DO signal.
-
-
Fed-Batch Phase (DO-Stat Control):
-
Set the DO setpoint to 20%.
-
Configure the bioreactor's control software to activate the feed pump when the DO level rises above 20%. The feed pump should deliver the concentrated D-sorbitol solution.
-
The control system should automatically stop the feed when the DO level drops below 20% as the cells consume the newly added substrate and their oxygen uptake rate increases.
-
The DO level will oscillate around the 20% setpoint as the feed is pulsed in.
-
-
Monitoring and Sampling:
-
Throughout the fermentation, monitor pH, temperature, DO, agitation, and aeration rates.
-
Take samples aseptically at regular intervals (e.g., every 2-4 hours) for analysis of cell density (OD600), and concentrations of D-sorbitol, L-sorbose, and this compound by HPLC.
-
-
Termination: End the fermentation when the this compound concentration plateaus or begins to decline.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 5. Productivity improvement in l-sorbose biosynthesis by fedbatch cultivation of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. amergingtech.com [amergingtech.com]
- 9. Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures | Meckey [meckey.com]
- 10. mdpi.com [mdpi.com]
- 11. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dissolved-oxygen feedback control fermentation for enhancing β-carotene in engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical medium optimization and DO-STAT fed-batch fermentation for enhanced production of tyrosine phenol lyase in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of carbon source and glucose feeding strategy for improvement of L-isoleucine production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pH-stat fed-batch process to enhance the production of cis, cis-muconate from benzoate by Pseudomonas putida KT2440-JD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. labobaza.pl [labobaza.pl]
- 26. Automated fed-batch fermentation with feed-back controls based on dissolved oxygen (DO) and pH for production of DNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. env.go.jp [env.go.jp]
- 28. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Optimizing a microbial fed-batch bioprocess | INFORS HT [infors-ht.com]
Technical Support Center: Navigating Enzyme Inhibition in the L-Sorbosone Pathway
Welcome to the technical support center for the L-sorbosone pathway. This guide is designed for researchers, scientists, and drug development professionals who are working with the enzymatic steps involved in the conversion of L-sorbose to 2-keto-L-gulonic acid (2-KLG), a critical precursor for Vitamin C synthesis.[1] Enzyme inhibition is a common and significant challenge in this pathway that can impact reaction efficiency, yield, and data interpretation.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and overcome inhibition-related issues.
Understanding the this compound Pathway
The conversion of L-sorbose to 2-KLG is a key bottleneck in the industrial production of Vitamin C.[2] This biotransformation is primarily carried out by a series of dehydrogenases found in microorganisms like Gluconobacter and Ketogulonicigenium.[3][2][4] The two central enzymes are:
-
L-Sorbose Dehydrogenase (SDH): Catalyzes the oxidation of L-sorbose to this compound.
-
This compound Dehydrogenase (SNDH): Catalyzes the oxidation of this compound to 2-KLG.[2][4]
Understanding the kinetics and regulation of these enzymes is crucial for process optimization and troubleshooting.
Caption: The core enzymatic steps in the this compound pathway for 2-KLG production.
Troubleshooting Guide: Common Inhibition Scenarios
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My 2-KLG yield is consistently low, and unreacted this compound is accumulating. What could be the cause?
Answer: This classic symptom points towards a bottleneck at the this compound dehydrogenase (SNDH) step. The most likely cause is enzyme inhibition. Here’s a systematic approach to diagnose the issue:
Potential Cause A: Product Inhibition by 2-KLG Product inhibition is a form of negative feedback where the product of a reaction (2-KLG) binds to the enzyme (SNDH) and slows its activity.[5] This is a common regulatory mechanism in metabolic pathways.[5]
-
Diagnostic Workflow:
-
Run a Time-Course Assay: Measure the initial reaction rate. If the rate is high initially but plateaus quickly even with ample substrate, product inhibition is likely.
-
Exogenous Product Addition: Set up parallel reactions. To one, add a known, significant concentration of 2-KLG at the start. If this reaction shows a much lower initial rate compared to the control, it confirms product inhibition.
-
-
Solutions:
-
In-situ Product Removal: For bioreactor setups, consider using techniques like membrane filtration or liquid-liquid extraction to continuously remove 2-KLG as it's formed, preventing its concentration from reaching inhibitory levels.[5]
-
Enzyme Engineering: Explore using or engineering SNDH variants with a higher tolerance to 2-KLG.[6][7]
-
Potential Cause B: Inhibition by Contaminants or Byproducts Impurities in your substrate, buffer components, or byproducts from side reactions can act as inhibitors. Heavy metal ions (e.g., Cu²⁺, Hg²⁺) are known to be potent non-competitive inhibitors of many dehydrogenases.[8][9]
-
Diagnostic Workflow:
-
Substrate Purity Check: Analyze the purity of your this compound substrate using HPLC or a similar method.
-
Buffer Component Analysis: Prepare fresh buffers with high-purity reagents. Test for inhibition by dialyzing your enzyme preparation against a fresh, clean buffer and re-assaying activity.
-
Metal Ion Chelation: Add a chelating agent like EDTA to the reaction mixture. If activity is restored, it strongly suggests inhibition by divalent metal cations.
-
Caption: A logical workflow for troubleshooting low 2-KLG yield.
Question 2: How can I determine if an inhibitor is competitive, non-competitive, or uncompetitive?
Answer: Differentiating between inhibition types is crucial because the mitigation strategy depends on the mechanism.[10] This requires performing kinetic assays and analyzing the data, typically with a Lineweaver-Burk plot.
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site.[11][12] This can be overcome by increasing the substrate concentration.[11]
-
Kinetic Signature: Vmax remains unchanged, but the apparent Km increases.[13]
-
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (different) site on the enzyme, changing its conformation.[10][12][13] Increasing substrate concentration will not overcome this type of inhibition.[9][10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.
-
Kinetic Signature: Both Vmax and Km decrease.[12]
-
Caption: Visualization of competitive vs. non-competitive inhibition mechanisms.
To experimentally determine the type, see Protocol 2 below.
Frequently Asked Questions (FAQs)
Q: What are some known inhibitors of L-sorbose and this compound dehydrogenases? A: Besides product inhibition, several compounds can inhibit these enzymes. For instance, L-sorbose 1-dehydrogenase is known to be inhibited by Cu²⁺ ions, while Co²⁺ can stimulate its activity.[8] High concentrations of the L-sorbose substrate itself can also be inhibitory to the helper strains often used in co-culture fermentation for 2-KLG production.[14]
Q: My enzyme activity is fine in crude lysate but drops significantly after purification. Why? A: This often points to the removal of a necessary cofactor or stabilizing agent during purification. Many dehydrogenases in this pathway are quinoproteins that depend on pyrroloquinoline quinone (PQQ) as a prosthetic group.[15][16][17] Ensure your purification and assay buffers are supplemented with PQQ and any required metal ions (e.g., Mg²⁺ for some SNDHs) if they are known to be required.[2]
Q: Can pH or temperature affect inhibition? A: Absolutely. The ionization state of the inhibitor, the substrate, and amino acid residues at the enzyme's active or allosteric sites are all pH-dependent. An inhibitor might bind effectively only within a narrow pH range. Similarly, temperature can affect the binding affinity (Ki) of the inhibitor. It is crucial to maintain consistent pH and temperature in all kinetic assays. For example, one characterized SNDH has an optimal pH of 10.5 and an optimal temperature of 50°C.[2]
Data Summary
The following table summarizes kinetic parameters for a representative this compound dehydrogenase (SNDH) from Gluconobacter oxydans. This data is critical for designing experiments and interpreting results.
| Substrate/Cofactor | Kₘ (mM) | Notes | Reference |
| This compound (with NADP⁺) | 0.21 | SNDH shows strong specificity for this compound. | [2] |
| This compound (with NAD⁺) | 0.53 | The enzyme can use NAD⁺, but with lower affinity. | [2] |
| NADP⁺ | 0.14 | Preferred cofactor for this particular enzyme. | [2] |
| NAD⁺ | 0.42 | Higher concentration of NAD⁺ is needed for saturation. | [2] |
Detailed Experimental Protocols
Protocol 1: Standard Assay for this compound Dehydrogenase (SNDH) Activity
This protocol provides a method to measure SNDH activity by monitoring the reduction of NADP⁺ to NADPH, which absorbs light at 340 nm.
-
Materials:
-
Purified SNDH or cell lysate
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM this compound solution
-
10 mM NADP⁺ solution
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
-
-
Procedure:
-
Prepare a reaction master mix in a microcentrifuge tube. For a 200 µL final reaction volume, combine:
-
20 µL of 1 M Tris-HCl, pH 8.0 (Final: 100 mM)
-
4 µL of 10 mM NADP⁺ (Final: 0.2 mM)
-
146 µL of nuclease-free water
-
-
Add 170 µL of the master mix to each well of the microplate.
-
Add 10 µL of your enzyme solution (or lysate) to the wells. Include a "no enzyme" control with 10 µL of buffer instead.
-
Place the plate in the spectrophotometer and set it to read absorbance at 340 nm every 30 seconds for 10 minutes.
-
Initiate the reaction by adding 20 µL of 100 mM this compound (Final: 10 mM).
-
Record the change in absorbance over time (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Protocol 2: Determining Inhibitor Type and Kᵢ
This experiment involves measuring enzyme kinetics at various substrate and inhibitor concentrations to generate data for a Lineweaver-Burk plot.
-
Principle: By plotting 1/Velocity against 1/[Substrate], the resulting lines in the presence and absence of an inhibitor will reveal the inhibition type.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Procedure:
-
Set up Reaction Series: Prepare several series of reactions. Each series will have a fixed concentration of the suspected inhibitor (e.g., 0 µM, 5 µM, 10 µM, 20 µM).
-
Vary Substrate Concentration: Within each series, vary the concentration of the substrate (this compound) across a range that brackets the Km (e.g., 0.1x Km to 10x Km).
-
Measure Initial Velocities: For each reaction, measure the initial velocity (V₀) using the method described in Protocol 1.
-
Data Transformation: Calculate the reciprocal values for velocity (1/V₀) and substrate concentration (1/[S]).
-
Plot the Data: Create a Lineweaver-Burk plot with 1/[S] on the x-axis and 1/V₀ on the y-axis. Plot each inhibitor concentration series as a separate line.
-
Analyze the Plot: Observe the intersection pattern of the lines to determine the inhibition type as described above. The Kᵢ can then be calculated from the slopes and intercepts of these lines.[18]
-
References
-
Product inhibition - Wikipedia. [Link]
-
Yin, G., et al. (2012). Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001. Applied and Environmental Microbiology, 78(12), 4345-4352. [Link]
-
Loewus, M. W., et al. (1990). Conversion of this compound to l-Ascorbic Acid by a NADP-Dependent Dehydrogenase in Bean and Spinach Leaf. Plant Physiology, 94(3), 1492-1495. [Link]
-
Zhang, Q., et al. (2018). Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system. Scientific Reports, 8(1), 3768. [Link]
-
Saito, Y., et al. (1997). Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain. Applied and Environmental Microbiology, 63(2), 454-460. [Link]
-
L-Sorbose 1-dehydrogenase - Wikipedia. [Link]
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]
-
Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. [Link]
-
Sugisawa, T., et al. (2015). Crystal structure of L-sorbose dehydrogenase, a pyrroloquinoline quinone-dependent enzyme with homodimeric assembly, from Ketogulonicigenium vulgare. FEBS Letters, 589(19 Pt B), 2611-2617. [Link]
-
Soemphol, W., et al. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 138, 109511. [Link]
-
Enzyme Inhibition. (2024). Save My Exams. [Link]
-
Wood, E. (2024). Enzyme Inhibition. TeachMePhysiology. [Link]
-
Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. Angewandte Chemie International Edition, 62(41), e202308612. [Link]
-
Brem, R., et al. (2022). Structure, mechanism, and evolution of the last step in vitamin C biosynthesis. Nature Communications, 13(1), 3322. [Link]
-
Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants. Nature, 393(6683), 365-369. [Link]
-
Linster, C. L., & Clarke, S. G. (2008). Completing a pathway to plant vitamin C synthesis. Proceedings of the National Academy of Sciences, 105(32), 11085-11086. [Link]
-
Sonoyama, T., Tani, H., & Kageyama, B. (1982). Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation. Applied and Environmental Microbiology, 43(5), 1064-1069. [Link]
- Sonoyama, T., Yagi, S., & Kageyama, B. (1987). Process for preparing 2-keto-L-gulonic acid. U.S. Patent No. 4,696,897. Washington, DC: U.S.
-
Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. Angewandte Chemie (International ed. in English). [Link]
-
Gao, L., et al. (2018). High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases. Frontiers in Microbiology, 9, 219. [Link]
-
Wheeler, G., et al. (2015). Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes. eLife, 4, e06369. [Link]
-
Enzyme inhibitor - Wikipedia. [Link]
-
Sugisawa, T., et al. (2005). The reversible oxidation-reduction reactions between L-sorbose and D-sorbitol catalyzed by SR. Journal of Biological Chemistry, 280(14), 13675-13682. [Link]
-
Wang, Y., et al. (2024). Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects. Journal of Agricultural and Food Chemistry, 72(3), 1419-1428. [Link]
-
Li, D., et al. (2024). Computer-Aided Semi-Rational Design to Enhance the Activity of this compound Dehydrogenase from Gluconobacter oxidans WSH-004. Journal of Agricultural and Food Chemistry. [Link]
-
Wang, P., et al. (2024). Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Applied Microbiology and Biotechnology, 108(1), 381. [Link]
-
Soemphol, W., et al. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 138, 109511. [Link]
-
Li, D., et al. (2024). Computer-Aided Semi-Rational Design to Enhance the Activity of this compound Dehydrogenase from Gluconobacter oxidans WSH-004. Journal of Agricultural and Food Chemistry. [Link]
-
Sugisawa, T., et al. (2006). Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid. Applied and Environmental Microbiology, 72(12), 7724-7730. [Link]
-
Chae, J. C., et al. (2000). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology & Biotechnology, 25(5), 256-261. [Link]
-
Scheibe, J., & Trendelenburg, G. (2018). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 8(16), e2985. [Link]
-
Shinjoh, M., et al. (2002). The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. Journal of Biotechnology, 93(2), 159-169. [Link]
-
Khan, I., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14, 1209325. [Link]
-
Ge, R. L., et al. (2018). Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C 4 of the Plateau Pika (Ochotona curzoniae). Molecules, 23(11), 2955. [Link]
-
Al-Jassabi, S. (2002). Purification and kinetic properties of skeletal muscle lactate dehydrogenase from the lizard Agama stellio stellio. Biochemistry (Moscow), 67(7), 786-789. [Link]
Sources
- 1. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Product inhibition - Wikipedia [en.wikipedia.org]
- 6. Computer-Aided Semi-Rational Design to Enhance the Activity of this compound Dehydrogenase from Gluconobacter oxidans WSH-004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Process Optimization for the Bioconversion of D-sorbitol to L-sorbosone
Welcome to the technical support center for the process optimization of the bioconversion of D-sorbitol to L-sorbosone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during this bioconversion process. Our approach is rooted in scientific principles and field-proven insights to ensure the reliability and success of your experiments.
I. Foundational Knowledge: The Bioconversion Pathway
The bioconversion of D-sorbitol to this compound is a two-step enzymatic process predominantly carried out by microorganisms of the Gluconobacter genus, with Gluconobacter oxydans being the most extensively studied and utilized species.[1][2] This process is a critical step in the industrial synthesis of valuable compounds, including vitamin C.[2]
The pathway involves the sequential oxidation of D-sorbitol, catalyzed by two key membrane-bound dehydrogenases:
-
D-sorbitol dehydrogenase (SLDH): This enzyme catalyzes the oxidation of D-sorbitol to L-sorbose.
-
L-sorbose dehydrogenase (SDH) or L-sorbose/L-sorbosone dehydrogenase: This enzyme further oxidizes L-sorbose to this compound.[3] In some literature, a distinct this compound dehydrogenase (SNDH) is also identified.[3]
Understanding the interplay between these enzymes and the overall metabolic context of the microorganism is crucial for process optimization and troubleshooting.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for L-Sorbosone Analysis
For: Researchers, scientists, and drug development professionals.
Introduction to L-Sorbosone and the Imperative of Accurate Quantification
This compound is a key keto-hexose intermediate in various biotechnological processes, most notably in the industrial production of Vitamin C (L-ascorbic acid). As a precursor to 2-keto-L-gulonic acid (2-KLG), the accurate and precise quantification of this compound in fermentation broths and process streams is paramount for process optimization, yield calculation, and quality control. This guide provides an in-depth validation of a proposed High-Performance Liquid Chromatography (HPLC) method for this compound analysis and offers a comparative overview of alternative analytical techniques. The methodologies and validation parameters detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2]
The Chosen Analytical Approach: HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution, sensitivity, and reproducibility for the quantification of a wide array of compounds. For the analysis of this compound, an HPLC method employing an amino-functionalized silica column with UV detection at a low wavelength is proposed.
Rationale for Method Selection:
-
Specificity: HPLC provides excellent separation of this compound from structurally similar sugars and other components commonly found in fermentation media, such as L-sorbose, D-glucose, and organic acids.
-
Versatility: The method can be adapted for various sample matrices with appropriate sample preparation.
-
Established Methodology: HPLC is a well-understood and widely implemented technique in pharmaceutical and biotechnological laboratories.
While this compound lacks a strong chromophore for UV detection at higher wavelengths, its carbonyl group allows for detection at low UV wavelengths, typically around 190-210 nm.[3][4][5] This approach, while potentially susceptible to interference from other UV-absorbing compounds, can be highly effective when coupled with a selective chromatographic separation.
Proposed HPLC Method for this compound Analysis
The following method is proposed based on established principles for carbohydrate analysis.
| Parameter | Recommended Condition | Justification |
| Column | Amino-propyl bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) | Amino columns are well-suited for the separation of polar compounds like sugars through a combination of normal-phase and weak anion-exchange mechanisms, providing good resolution for monosaccharides.[1][2][3][6][7] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v) | This mobile phase composition provides a good balance of polarity for the retention and elution of sugars on an amino column. The high organic content ensures sufficient interaction with the stationary phase.[2][3][6][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good peak shape and reasonable analysis time. |
| Column Temperature | 30-35 °C | Maintaining a constant and slightly elevated temperature improves peak shape and reduces viscosity of the mobile phase, leading to better reproducibility.[2][6][7] |
| Detector | UV-Vis Detector | Detection at a low wavelength (e.g., 195 nm) allows for the direct quantification of this compound without derivatization. |
| Injection Volume | 10-20 µL | A typical injection volume for standard HPLC analyses. |
A Rigorous Validation Plan: Ensuring Method Suitability
The validation of this HPLC method is crucial to demonstrate its suitability for the intended purpose. The following parameters, as stipulated by ICH Q2(R1) guidelines, will be assessed.[1][2]
Specificity and Stability-Indicating Properties
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[8][9][10][11] To establish this, forced degradation studies are essential.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples will be compared to that of an unstressed standard to demonstrate that the this compound peak is well-resolved from any degradation products.
Sources
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 3. abis-files.akdeniz.edu.tr [abis-files.akdeniz.edu.tr]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
A Comparative Guide to the Purity Determination of L-Sorbosone Using Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the precise characterization of chemical compounds is paramount. L-sorbosone, a key intermediate in the industrial production of vitamin C, requires stringent purity assessment to ensure the efficacy and safety of the final product.[1][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for determining the purity of this compound, supported by experimental insights and protocols.
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) or its precursors directly impacts its stability, therapeutic efficacy, and safety profile. Impurities can arise from various stages, including synthesis, degradation, or storage. For this compound, accurate purity determination is crucial for optimizing the downstream conversion to 2-keto-L-gulonic acid (2-KLG), the direct precursor to vitamin C.[2]
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for determining the purity of organic molecules.[3][4] Unlike chromatographic techniques that often rely on reference standards of the same substance, qNMR allows for direct quantification by comparing the signal intensity of the analyte to that of a certified internal standard.[5][6] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][6]
Advantages of qNMR for this compound Purity Determination
-
Primary Ratio Method: qNMR is a primary ratio method, meaning it does not require a calibration curve generated from the analyte itself, reducing reliance on the availability of highly purified this compound as a reference.[5][7]
-
High Accuracy and Precision: When performed under optimized conditions, qNMR can achieve high levels of accuracy and precision, with relative standard deviations typically below 1%.[5]
-
Structural Confirmation: Beyond quantification, the NMR spectrum provides structural information, simultaneously confirming the identity of this compound and identifying potential impurities.[8]
-
Non-Destructive: qNMR is a non-destructive technique, allowing the sample to be recovered for further analysis if needed.[6][8]
Comparison with Alternative Purity Determination Methods
While qNMR offers significant advantages, it is essential to understand its performance in comparison to other commonly used analytical techniques, such as High-Performance Liquid Chromatography (HPLC).
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound.[5] | Typically requires a certified reference standard of the analyte itself for accurate quantification. |
| Quantification | Absolute quantification without a calibration curve.[6] | Relative quantification based on a calibration curve. |
| Structural Information | Provides detailed structural information, aiding in impurity identification.[8] | Provides limited structural information; identification relies on retention time comparison with standards. |
| Sample Throughput | Lower, especially with long relaxation delays required for accurate quantification.[8] | Higher, with typical run times of 20-30 minutes per sample.[8] |
| Sample Consumption | Higher (milligrams).[8] | Lower (micrograms).[8] |
| Destructive | No, the sample can be recovered.[8] | Yes.[8] |
| Orthogonality | Provides an orthogonal method to chromatography, offering a more comprehensive purity profile when used in conjunction.[9] | May not detect impurities that do not have a chromophore or have a different response factor.[10] |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines the key steps for the accurate determination of this compound purity using ¹H qNMR with an internal standard.
Method Planning and Selection of Internal Standard
The choice of an appropriate internal standard is critical for the accuracy of qNMR results.[11] An ideal internal standard should:
-
Be of high, certified purity (≥99%).[11]
-
Be chemically stable and non-reactive with the analyte (this compound) and the solvent.[12]
-
Possess signals that do not overlap with the analyte or solvent signals.[11]
-
Be readily soluble in the chosen deuterated solvent.[11]
-
Have a simple spectrum with sharp singlets, if possible, to simplify integration.[12]
For this compound, which is a polar compound, suitable internal standards include maleic acid or dimethyl sulfone, especially when using polar deuterated solvents like D₂O or DMSO-d₆.[8][12]
Sample Preparation
Accurate weighing is a significant source of potential error in qNMR.[13]
-
Using a microbalance with a readability of at least 0.001 mg, accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[3][8]
-
Accurately weigh a suitable amount of the chosen internal standard to achieve a peak intensity ratio of approximately 1:1 with a selected analyte peak for optimal integration accuracy.[3]
-
Dissolve the weighed this compound and internal standard in a precise volume of the selected deuterated solvent (e.g., 1.0 mL of D₂O).
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer an appropriate volume (e.g., 600 µL for a standard 5 mm tube) of the solution into an NMR tube.[14]
NMR Data Acquisition
Optimized acquisition parameters are crucial for quantitative accuracy.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[8][9]
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.[8]
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all protons being quantified, the relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard signals.[8] A delay of 30-60 seconds is often a good starting point.[8][13]
-
Number of Scans: A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for a precision of better than 1%).[7][8]
-
Dummy Scans: At least 4 dummy scans should be used to reach a steady state before acquisition.[14]
Data Processing and Purity Calculation
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity of this compound can be calculated using the following equation[3]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
analyte: this compound
-
std: Internal standard
-
Workflow for this compound Purity Determination by qNMR
Caption: Workflow for this compound purity determination using qNMR.
Validation of the qNMR Method
To ensure the reliability of the results, the qNMR method should be validated according to ICH Q2(R2) or USP guidelines.[15] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of overlapping signals.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Conclusion
Quantitative NMR is a robust, accurate, and reliable technique for the purity determination of this compound. Its nature as a primary ratio method, coupled with its ability to provide structural information, makes it a compelling alternative and a valuable orthogonal technique to traditional chromatographic methods.[4][9] By following a well-designed and validated protocol, researchers and drug development professionals can have high confidence in the purity assessment of this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate. For comprehensive quality control, a dual approach utilizing both qNMR and a chromatographic method like HPLC is often recommended to provide the highest level of assurance.[8]
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (Video) ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
Let's try doing quantitative NMR. JEOL Ltd. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Springer. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. [Link]
-
Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. Bruker. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
-
Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. J-STAGE. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
Quantitative NMR Spectroscopy. University of California, Berkeley. [Link]
-
Sorbosone, L-. PubChem. [Link]
-
Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. [Link]
-
Fitness analysis between the this compound dehydrogenase modules and Ketogulonigenium vulgare chassis. ResearchGate. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
-
Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. NIH. [Link]
-
Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. Globe Thesis. [Link]
Sources
- 1. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. enovatia.com [enovatia.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. rssl.com [rssl.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
Comparative analysis of L-sorbosone production in Gluconobacter vs. Ketogulonicigenium
A Comparative Guide to L-sorbosone Production: Gluconobacter vs. Ketogulonicigenium
Prepared by a Senior Application Scientist
Executive Summary
This compound is a critical intermediate in the industrial biosynthesis of Vitamin C (L-ascorbic acid), serving as the immediate precursor to 2-keto-L-gulonic acid (2-KGA). The microbial conversion of L-sorbose to this compound and subsequently to 2-KGA is dominated by two key genera of bacteria: Gluconobacter and Ketogulonicigenium. While both are capable of performing these oxidative reactions, their metabolic contexts, enzymatic machinery, and industrial applications differ significantly. Gluconobacter oxydans is a versatile biocatalyst, often employed in the initial conversion of D-sorbitol to L-sorbose and capable of further oxidation to 2-KGA, though often with low yields.[1] In contrast, Ketogulonicigenium vulgare is the industrial workhorse for the high-efficiency conversion of L-sorbose to 2-KGA, a process that indispensably relies on a symbiotic co-culture with a helper strain, such as Bacillus megaterium, to overcome its metabolic deficiencies.[2][3][4] This guide provides a comparative analysis of these two microorganisms, detailing their metabolic pathways, enzymatic systems, fermentation strategies, and performance metrics, supported by experimental protocols for researchers and drug development professionals.
Introduction: The Central Role of this compound in Vitamin C Synthesis
The Reichstein process, and its modern two-step fermentation variant, remains the primary industrial method for Vitamin C production.[3] This process begins with the chemical reduction of D-glucose to D-sorbitol. The subsequent biotransformation steps are where microbiology plays a pivotal role.
The first fermentation step almost universally employs Gluconobacter oxydans to perform a highly efficient regioselective oxidation of D-sorbitol into L-sorbose.[2][3][5] The second, more complex fermentation step involves the conversion of L-sorbose into 2-KGA, the direct precursor that is chemically converted to Vitamin C. This second step is where the distinction between Gluconobacter and Ketogulonicigenium becomes most relevant. This compound is the key intermediate in this conversion. Understanding the nuances of how each bacterium handles L-sorbose and this compound is crucial for process optimization and strain development.
The Gluconobacter Pathway: A Self-Contained but Less Efficient Producer
Gluconobacter species, particularly G. oxydans, are renowned for their powerful and diverse membrane-bound dehydrogenases that carry out incomplete oxidation of sugars and alcohols.[6] This characteristic makes them highly effective for producing L-sorbose from D-sorbitol.[7] Several strains also possess the enzymatic machinery to continue the oxidation cascade from L-sorbose to 2-KGA.[8][9]
Metabolic Pathway and Key Enzymes
The conversion in Gluconobacter is a periplasmic, membrane-bound process involving two key enzymes:
-
L-sorbose Dehydrogenase (SDH): This enzyme catalyzes the oxidation of L-sorbose to this compound.
-
This compound Dehydrogenase (SNDH): This pyrroloquinoline quinone (PQQ)-dependent enzyme subsequently oxidizes this compound to 2-KGA.[8][10][11][12]
Some G. oxydans strains have been found to possess a bifunctional L-sorbose/L-sorbosone dehydrogenase that can catalyze both steps.[10] While genetically engineering G. oxydans to perform the entire D-sorbitol to 2-KGA conversion in a single fermentation step is an attractive prospect, industrial-scale production has been limited by lower yields and productivity compared to the established two-step process.[1]
Visualization: Gluconobacter Metabolic Pathway
Caption: Metabolic pathway from D-Sorbitol to 2-KGA in Gluconobacter oxydans.
The Ketogulonicigenium Pathway: Industrial Efficiency Through Symbiosis
Ketogulonicigenium vulgare is the specialist microorganism for the second fermentation step: the conversion of L-sorbose to 2-KGA.[4] When cultured alone, K. vulgare exhibits poor growth and produces very little 2-KGA.[2][3] Its industrial success is entirely dependent on a co-culture system with a "helper" strain.
Metabolic Defects and the Need for a Co-culture
K. vulgare has significant metabolic limitations, including deficiencies in pathways for synthesizing various amino acids, vitamins, and purines.[2] It cannot thrive on standard fermentation media alone. Helper strains, typically from the genus Bacillus (e.g., B. megaterium, B. cereus), do not produce 2-KGA themselves but promote the growth and productivity of K. vulgare by secreting essential metabolites and growth factors into the medium.[2][3][13] This symbiotic relationship forms a stable, artificial microbial ecosystem engineered for high-yield 2-KGA production.
Key Enzymes
The enzymatic pathway in K. vulgare is similar to that in Gluconobacter but is highly expressed and efficient under co-culture conditions. The key enzymes are also PQQ-dependent dehydrogenases located in the periplasm:[14]
-
Sorbose/Sorbosone Dehydrogenase (SSDH): A bifunctional enzyme that can catalyze both the conversion of L-sorbose to this compound and this compound to 2-KGA.[2]
-
This compound Dehydrogenase (SNDH): An enzyme specifically responsible for oxidizing this compound to 2-KGA.[2][15]
Visualization: K. vulgare and B. megaterium Co-culture System
Caption: Symbiotic co-culture for 2-KGA production from L-sorbose.
Comparative Analysis: Gluconobacter vs. Ketogulonicigenium
The choice between these microorganisms is dictated by the specific goals of the bioprocess. Gluconobacter is the undisputed champion for the D-sorbitol to L-sorbose conversion, while the Ketogulonicigenium-Bacillus consortium is the industry standard for the L-sorbose to 2-KGA step due to its superior yield and productivity.
| Feature | Gluconobacter (e.g., G. oxydans) | Ketogulonicigenium (e.g., K. vulgare) |
| Primary Industrial Role | D-Sorbitol → L-Sorbose (Step 1 of 2-step process).[2][3] | L-Sorbose → 2-KGA (Step 2 of 2-step process).[2][3] |
| Fermentation Strategy | Monoculture. | Obligate co-culture with a helper strain (e.g., Bacillus sp.). |
| Metabolic Capability | Prototrophic; robust growth on simple media. | Auxotrophic; requires growth factors supplied by helper strain.[2] |
| Key Enzymes | L-sorbose dehydrogenase (SDH), this compound dehydrogenase (SNDH).[8][10] | Sorbose/sorbosone dehydrogenase (SSDH), this compound dehydrogenase (SNDH).[2][14] |
| Productivity | High for L-sorbose production. Low for direct 2-KGA production.[1] | High for 2-KGA production (>90% molar conversion from L-sorbose).[16] |
| Substrate Tolerance | High tolerance to D-sorbitol. | L-sorbose can be inhibitory to the helper strain at high concentrations.[17] |
| Genetic Engineering | Established genetic tools; target for single-step 2-KGA production.[8][9] | More complex due to co-culture; focus is on improving fitness and symbiosis.[15] |
Experimental Protocols
The following protocols provide a framework for laboratory-scale production. All media should be sterilized by autoclaving at 121°C for 20 minutes unless otherwise noted.
Protocol 1: L-sorbose Production using Gluconobacter oxydans
This protocol outlines a typical batch fermentation for the conversion of D-sorbitol to L-sorbose.
1. Media Preparation (per liter):
- D-sorbitol: 150 g
- Yeast Extract: 10 g[7]
- KH₂PO₄: 1.0 g
- MgSO₄·7H₂O: 0.5 g
- CaCO₃: 20 g (as a pH buffer)
- Deionized Water: to 1 L
- Adjust pH to 6.0 before adding CaCO₃.
2. Inoculum Preparation:
- Inoculate a single colony of G. oxydans into 50 mL of the above medium in a 250 mL baffled flask.
- Incubate at 30°C with shaking at 220 rpm for 24 hours.
3. Fermentation:
- Inoculate 1 L of production medium in a benchtop fermenter with 10% (v/v) of the seed culture.
- Maintain temperature at 32°C.
- Maintain aeration at 1.5 vvm (volume of air per volume of medium per minute).
- Maintain agitation at 500-700 rpm to ensure dissolved oxygen (DO) remains above 20%.
- Run fermentation for 24-48 hours.
4. Analysis:
- Monitor the consumption of D-sorbitol and the production of L-sorbose using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a suitable column for sugar analysis (e.g., Aminex HPX-87H).
Protocol 2: 2-KGA Production using K. vulgare and B. megaterium Co-culture
This protocol describes the mixed fermentation process for converting L-sorbose to 2-KGA.
1. Media Preparation (per liter):
- L-sorbose: 80-110 g[4]
- Corn Steep Liquor: 25 g
- KH₂PO₄: 1.5 g
- MgSO₄·7H₂O: 0.5 g
- Urea: 2.0 g
- Deionized Water: to 1 L
- Adjust pH to 7.0.
2. Inoculum Preparation:
- K. vulgare Seed: Inoculate a colony into a medium containing L-sorbose (20 g/L) and yeast extract (10 g/L). Incubate at 30°C, 220 rpm for 48 hours.
- B. megaterium Seed: Inoculate a colony into Nutrient Broth. Incubate at 30°C, 220 rpm for 24 hours.
3. Fermentation:
- Inoculate 1 L of production medium with the seed cultures. A typical starting ratio is 10% (v/v) K. vulgare and 1% (v/v) B. megaterium.
- Maintain temperature at 29-30°C.
- Maintain pH at 6.5-7.0 using automated addition of NaOH.
- Maintain high aeration (1.5-2.0 vvm) and agitation (600-800 rpm) to keep DO levels high.
- Run fermentation for 50-70 hours.
4. Analysis:
- Monitor L-sorbose consumption and 2-KGA production via HPLC as described in Protocol 1.
Conclusion and Future Prospects
The production of this compound and its conversion to 2-KGA highlight a fascinating divergence in microbial strategies. Gluconobacter offers a robust, single-organism platform but has yet to achieve the efficiency required for industrial 2-KGA production. The Ketogulonicigenium-Bacillus consortium, while more complex to manage, represents a highly optimized and efficient symbiotic system that dominates industrial Vitamin C precursor synthesis.
Future research will likely focus on three key areas:
-
Engineering Gluconobacter: Continued metabolic engineering efforts to enhance the native SNDH activity and overcome metabolic bottlenecks could lead to a viable single-step fermentation process from D-sorbitol to 2-KGA.[9][12]
-
Understanding and Optimizing the Co-culture: Deeper investigation into the specific molecular exchanges between K. vulgare and its helper strains could uncover novel ways to enhance productivity and stability.[2]
-
Developing Monoculture Ketogulonicigenium: Identifying the precise metabolic deficiencies of K. vulgare and complementing them through genetic engineering or advanced media design could eliminate the need for a helper strain, simplifying the fermentation process significantly.
By leveraging the distinct advantages of these microorganisms, researchers and industry professionals can continue to refine and innovate one of the world's most important bioproduction processes.
References
- Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects | Journal of Agricultural and Food Chemistry - ACS Public
- Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - NIH.
- Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Ferment
- Bacteria on 2-keto-L-gulonic Acid Production - Encyclopedia.pub.
- New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria.
- Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC.
- Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase - Taylor & Francis Online.
- The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - Repositorio Institucional CONICET Digital.
- The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme | Request PDF - ResearchG
- An In-depth Technical Guide to the 2-keto-L-gulonic Acid Biosynthesis Pathway in Ketogulonicigenium vulgare - Benchchem.
- Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed.
- L-sorbose Is Not Only a Substrate for 2-keto-L-gulonic Acid Production in the Artificial Microbial Ecosystem of Two Strains Mixed Ferment
- Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 | Request PDF - ResearchG
- The Fermentation of L-sorbose by Gluconobacter Melanogenus. II. Inducible Formation of Enzyme Catalyzing Conversion of L-sorbose to 2-keto-L-gulonic Acid - PubMed.
- Computer-Aided Semi-Rational Design to Enhance the Activity of this compound Dehydrogenase from Gluconobacter oxidans WSH-004 - ACS Public
- (PDF)
- Fitness analysis between the this compound dehydrogenase modules and Ketogulonigenium vulgare chassis - ResearchG
- Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003.
- Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production - ResearchG
- The industrial versatility of Gluconobacter oxydans: current applic
- Identification of Gradient Promoters of Gluconobacter oxydans and Their Applications in the Biosynthesis of 2-Keto-L-Gulonic Acid - Frontiers.
- L-Sorbose Production by Gluconobacter oxydans using Submerged Fermentation in a bench scale fermenter - ResearchG
Sources
- 1. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification of Gradient Promoters of Gluconobacter oxydans and Their Applications in the Biosynthesis of 2-Keto-L-Gulonic Acid [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-sorbose is not only a substrate for 2-keto-L-gulonic acid production in the artificial microbial ecosystem of two strains mixed fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to L-Sorbosone Dehydrogenases: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction
In the intricate world of microbial biotechnology and its applications in pharmaceutical manufacturing, L-sorbosone dehydrogenases (SDHs) have emerged as pivotal enzymes. Their primary role in the conversion of this compound to 2-keto-L-gulonic acid (2-KGA), a direct precursor to Vitamin C (L-ascorbic acid), places them at the heart of industrial Vitamin C production.[1][2] The efficiency and characteristics of SDHs can significantly impact the yield and cost-effectiveness of this vital process. This guide provides an in-depth, comparative analysis of this compound dehydrogenases from diverse microbial sources, offering researchers, scientists, and drug development professionals a critical resource for selecting and engineering these enzymes for optimal performance. We will delve into their biochemical and kinetic properties, explore their structural nuances, and provide robust experimental protocols for their characterization.
Comparative Analysis of this compound Dehydrogenases
The landscape of microbial this compound dehydrogenases is diverse, with enzymes from different genera exhibiting distinct characteristics. The most extensively studied SDHs originate from species of Gluconobacter, Ketogulonicigenium, and, to a lesser extent, Pseudomonas. A key distinction lies in their substrate specificity and cofactor requirements, which dictates their classification and potential applications.
Microbial Sources and Enzyme Diversity
This compound dehydrogenases can be broadly categorized into two main types:
-
L-Sorbose/L-Sorbosone Dehydrogenases (SSDHs): These enzymes exhibit broader substrate specificity, capable of oxidizing both L-sorbose to this compound and this compound to 2-KGA.[1] They are often pyrroloquinoline quinone (PQQ)-dependent and membrane-bound.
-
This compound Dehydrogenases (SNDHs): These enzymes are more specific for this compound and are typically dependent on nicotinamide adenine dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (NADP+) as cofactors.[3] They are often found in the cytoplasm.
The choice between an SSDH and an SNDH depends on the desired metabolic pathway and the host organism for production. For a streamlined, one-step fermentation process, co-expression of a D-sorbitol dehydrogenase, an L-sorbose dehydrogenase, and an this compound dehydrogenase in a single host is a promising strategy.[3]
Biochemical and Physicochemical Properties
The fundamental properties of SDHs from different microbial sources vary significantly, influencing their stability and activity under different process conditions.
| Property | Gluconobacter oxydans | Ketogulonicigenium vulgare | Pseudomonas aureofaciens |
| Enzyme Type | SSDH & SNDH | SSDH & SNDH | Putative SNDH (PQQ-dependent) |
| Cofactor | PQQ, NAD(P)+ | PQQ | PQQ |
| Cellular Localization | Membrane-bound (PQQ), Cytosolic (NAD(P)+) | Membrane-bound | Not explicitly stated |
| Molecular Weight (kDa) | ~135 (SSDH, heterodimer) | SNDH1: Homooligomer of 75 kDa subunits; SNDH2: 75 & 55 kDa subunits; SNDH3: 55 kDa subunits | ~48 (deduced from gene sequence) |
| Subunit Structure | Heterodimer (64.5 and 62.5 kDa) | Varies (see Molecular Weight) | Monomeric (predicted) |
| Optimal pH | 7.0 - 9.0 (SSDH)[1], 10.5 (SNDH)[3] | 7.0 - 8.0 (SNDH for L-AA production) | Not characterized |
| Optimal Temperature (°C) | Not specified | 30 | Not characterized |
Table 1: Comparison of Biochemical and Physicochemical Properties of this compound Dehydrogenases.
Kinetic Performance: A Quantitative Comparison
The catalytic efficiency of an enzyme is paramount for its industrial application. A comparison of the kinetic parameters provides a quantitative measure of performance.
| Microbial Source | Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Specific Activity (U/mg) |
| Gluconobacter oxydans | SNDH | This compound (with NADP+) | 0.21[3] | Not Reported | Not Reported | Not Reported |
| SNDH | This compound (with NAD+) | 0.53[3] | Not Reported | Not Reported | Not Reported | |
| SNDH | NADP+ | 0.14[3] | Not Reported | Not Reported | Not Reported | |
| SNDH | NAD+ | 0.42[3] | Not Reported | Not Reported | Not Reported | |
| Ketogulonicigenium vulgare | SNDH1 | This compound | Not Reported | Not Reported | Not Reported | 3.01 (for L-AA), 0.60 (for 2-KGA)[4] |
| SNDH2 | This compound | Not Reported | Not Reported | Not Reported | 3.26 (for L-AA), 0.74 (for 2-KGA)[4] | |
| SNDH3 | This compound | Not Reported | Not Reported | Not Reported | 4.63 (for L-AA), 1.16 (for 2-KGA)[4] | |
| Pseudomonas aureofaciens | 2KGDH | 2-keto-D-glucose | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: Comparison of Kinetic Parameters of this compound Dehydrogenases. Note: Data for a true this compound dehydrogenase from Pseudomonas is limited. The data presented for P. aureofaciens is for a homologous 2-keto-D-glucose dehydrogenase.
The data highlights that the SNDH from G. oxydans exhibits a strong affinity for this compound, as indicated by its low K_m_ value.[3] The enzymes from K. vulgare are notable for their dual ability to produce both L-ascorbic acid and 2-KGA from this compound.[4]
Structural Insights: Form Dictates Function
The three-dimensional structure of an enzyme provides invaluable information about its catalytic mechanism and substrate specificity. The crystal structure of the SNDH from Gluconobacter oxydans WSH-004 has been solved, revealing a homotetrameric assembly with distinct catalytic, cofactor-binding, and bridging domains.[1][5] A key feature is a reversible disulfide bond between Cys295 and the catalytic Cys296, which allows the enzyme to switch between an open and closed conformation of the substrate pocket, suggesting a redox-based regulatory mechanism.[1][5] This structural understanding opens avenues for rational protein engineering to enhance catalytic activity by modifying the substrate channels.[5]
For the SNDH from Gluconacetobacter liquefaciens, a 3D model suggests a structure similar to PQQ-dependent pyranose dehydrogenases, providing clues about its reaction mechanism.[6] While a crystal structure for a Pseudomonas SDH is not yet available, sequence analysis of a homologous enzyme from P. aureofaciens indicates it belongs to the PQQ-dependent sugar dehydrogenase family but lacks one of the conserved arginine residues involved in PQQ binding, suggesting potential differences in its cofactor interaction.[7][8]
Experimental Protocols: A Framework for Reliable Characterization
To ensure the scientific integrity and reproducibility of research in this field, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the purification and characterization of this compound dehydrogenases.
dot
Enzyme Purification Protocol
This protocol is a generalized procedure and may require optimization based on the specific enzyme and microbial source.
-
Cell Harvesting and Lysis:
-
Harvest microbial cells from culture broth by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer containing a protease inhibitor cocktail.
-
Lyse the cells using a suitable method such as sonication or French press.
-
-
Clarification of Lysate:
-
Centrifuge the cell lysate at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to remove cell debris and membranes, yielding a cell-free extract (for soluble enzymes). For membrane-bound enzymes, the pellet would be the starting material for solubilization.
-
-
Chromatographic Purification:
-
Ion-Exchange Chromatography: Load the cell-free extract onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Affinity Chromatography: For tagged recombinant proteins (e.g., His-tag), use an appropriate affinity column (e.g., Ni-NTA).
-
Size-Exclusion Chromatography: As a final polishing step, apply the partially purified enzyme to a size-exclusion column (e.g., Superdex 200) to separate proteins based on their molecular size.
-
-
Purity Assessment:
-
Analyze the purity of the fractions from each purification step by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Pool the fractions containing the purified enzyme.
-
Enzyme Activity Assay Protocol
This spectrophotometric assay is commonly used to measure the activity of dehydrogenases.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a cuvette containing:
-
Buffer (e.g., 50 mM Tris-maleate buffer, pH 8.0)
-
Electron acceptor (e.g., 100 µM 2,6-dichlorophenolindophenol - DCIP)
-
Electron mediator (e.g., 1 mM phenazine methosulfate - PMS)
-
Substrate (e.g., 2 mM this compound)
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small volume of the purified enzyme solution to the reaction mixture.
-
-
Measurement of Activity:
-
Monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer.
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute under the specified conditions. The molar extinction coefficient of DCIP at a specific pH is required for this calculation.[1]
-
dot
Protocol for Determination of Kinetic Parameters (K_m_ and V_max_)
-
Set up a series of reactions: Prepare multiple reaction mixtures as described in the enzyme activity assay protocol, but with varying concentrations of the substrate (this compound). It is recommended to use a range of substrate concentrations that bracket the expected K_m_ value.[9]
-
Measure initial velocities (v₀): For each substrate concentration, measure the initial rate of the reaction. This is the linear portion of the reaction progress curve where less than 10% of the substrate has been consumed.[9]
-
Plot the data:
-
Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration ([S]). This should yield a hyperbolic curve.
-
Lineweaver-Burk Plot: For a more accurate determination of K_m_ and V_max_, create a double reciprocal plot of 1/v₀ versus 1/[S]. This should result in a straight line.[10]
-
-
Calculate K_m_ and V_max_:
-
From the Lineweaver-Burk plot, the y-intercept is equal to 1/V_max_, and the x-intercept is equal to -1/K_m_.[10] The slope of the line is K_m_/V_max_.
-
Conclusion and Future Perspectives
The characterization and comparison of this compound dehydrogenases from various microbial sources are critical for advancing the industrial production of Vitamin C and other valuable bioproducts. This guide has provided a comprehensive overview of the key properties of SDHs from Gluconobacter, Ketogulonicigenium, and Pseudomonas, highlighting their diversity in terms of cofactor dependency, kinetic performance, and structural features. The detailed experimental protocols offer a robust framework for researchers to reliably characterize and compare these important enzymes.
Future research should focus on the discovery and characterization of novel SDHs from a wider range of microorganisms to expand the enzymatic toolbox. Furthermore, the application of protein engineering, guided by structural insights, holds immense potential for developing next-generation SDHs with enhanced stability, activity, and substrate specificity, ultimately leading to more efficient and sustainable biomanufacturing processes.
References
-
Asakura, A., & Hoshino, T. (1999). Isolation and Characterization of a New Quinoprotein Dehydrogenase, L-Sorbose/L-Sorbosone Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. [Link]
-
Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase. Advanced Science, 10(30), e2301955. [Link]
-
Li, D., et al. (2023). Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase. Advanced Science, 10(30), 2301955. [Link]
-
Verma, V., et al. (2021). Progress in vitamin C biosynthesis related dehydrogenases. Sheng Wu Gong Cheng Xue Bao, 37(6), 1957-1971. [Link]
-
Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]
-
Izumori, K., & Suye, S. (2015). A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-d-Glucose Dehydrogenase from Pseudomonas aureofaciens. Journal of Bacteriology, 197(8), 1321-1328. [Link]
-
University College London. (n.d.). How to determine Km and Vmax. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Sandiego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved from [Link]
-
Miyazaki, T., et al. (2006). Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid. Applied and Environmental Microbiology, 72(2), 1487-1495. [Link]
-
Miyazaki, T., et al. (2006). Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid. Applied and Environmental Microbiology, 72(2), 1487-1495. [Link]
-
Kluyver, A. J. (1956). Pseudomonas aureofaciens nov. spec. and its pigments. Journal of Bacteriology, 72(3), 406-411. [Link]
-
Wikipedia. (n.d.). L-Sorbose 1-dehydrogenase. Retrieved from [Link]
-
UniProt. (n.d.). This compound dehydrogenase - Methanosarcina barkeri MS. Retrieved from [Link]
-
Suye, S., & Izumori, K. (2015). A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-D-Glucose Dehydrogenase from Pseudomonas aureofaciens. Journal of Bacteriology, 197(8), 1321-1328. [Link]
-
Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology & Biotechnology, 23(2), 106-111. [Link]
-
Kataoka, N., et al. (2020). The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme. Enzyme and Microbial Technology, 137, 109511. [Link]
-
Zhang, W., et al. (2013). Characterization of a group of pyrroloquinoline quinone-dependent dehydrogenases that are involved in the conversion of L-sorbose to 2-Keto-L-gulonic acid in Ketogulonicigenium vulgare WSH-001. Biotechnology Progress, 29(6), 1436-1444. [Link]
-
Ma, Q., et al. (2016). Comparative analysis of L-sorbose dehydrogenase by docking strategy for 2-keto-L-gulonic acid production in Ketogulonicigenium vulgare and Bacillus endophyticus consortium. Biotechnology Letters, 38(11), 1937-1944. [Link]
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans (Doctoral dissertation, Jiangnan University). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Insight into the Catalytic Mechanisms of an this compound Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globethesis.com [globethesis.com]
- 4. Pyrroloquinoline Quinone-Dependent Dehydrogenases from Ketogulonicigenium vulgare Catalyze the Direct Conversion of this compound to l-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insight into the Catalytic Mechanisms of an L‐Sorbosone Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-d-Glucose Dehydrogenase from Pseudomonas aureofaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
A Senior Application Scientist's Guide to Evaluating Carbon Sources for L-Sorbosone Fermentation
For researchers and professionals in drug development and industrial microbiology, the efficient production of L-sorbosone is a critical step in the synthesis of L-ascorbic acid (Vitamin C). The choice of carbon source is a pivotal factor influencing the yield, productivity, and overall economic viability of the fermentation process. This guide provides an in-depth comparison of various carbon sources for this compound production, supported by established biochemical principles and a detailed experimental protocol to empower your own optimization studies.
The Central Role of Carbon in this compound Production
This compound is a key intermediate in the microbial conversion of D-sorbitol to 2-keto-L-gulonic acid (2-KLG), the immediate precursor to Vitamin C.[1][2] This biotransformation is often carried out by a consortium of microorganisms, with species like Gluconobacter oxydans converting D-sorbitol to L-sorbose, and Ketogulonicigenium vulgare subsequently oxidizing L-sorbose to this compound and then to 2-KLG.[1][3][4] The selection of an appropriate carbon source directly impacts the metabolic flux towards this compound, influencing both the growth of the microbial culture and the efficiency of the enzymatic conversions.
Biochemical Pathways: From Carbon Source to this compound
The metabolic journey from a given carbon source to this compound is mediated by a series of enzymatic reactions. Understanding these pathways is fundamental to making informed decisions about substrate selection.
Caption: Metabolic pathways for this compound production from various carbon sources.
Comparative Analysis of Carbon Sources
The ideal carbon source should be readily metabolized, cost-effective, and direct metabolic flux efficiently towards this compound with minimal byproduct formation.
Primary Precursors: D-Sorbitol and L-Sorbose
-
D-Sorbitol: As the initial substrate in the widely used two-step fermentation process, D-sorbitol is the most direct precursor for L-sorbose production by Gluconobacter oxydans.[3][4] Its primary advantage is its high conversion efficiency to L-sorbose. However, the overall process to this compound requires a co-culture or sequential fermentation with a second microorganism like Ketogulonicigenium vulgare.
-
L-Sorbose: The direct precursor to this compound, L-sorbose is oxidized by L-sorbose dehydrogenase, an enzyme found in organisms like K. vulgare.[5][6] Using L-sorbose as the primary carbon source can simplify the fermentation process by focusing on the second conversion step. However, the cost and availability of purified L-sorbose can be limiting factors for industrial-scale production.
Alternative Carbon Sources: Glucose, Fructose, and Sucrose
While not direct precursors, common sugars like glucose, fructose, and sucrose can serve as primary carbon sources for the growth of the fermenting microorganisms.
-
Glucose: A readily available and relatively inexpensive carbon source, glucose is utilized by most microorganisms for biomass and energy production through central metabolic pathways like glycolysis and the pentose phosphate pathway.[7] However, high concentrations of glucose can sometimes lead to carbon catabolite repression, which might inhibit the enzymes responsible for this compound production.[8] The effect of glucose concentration on fermentation rates is a critical parameter to optimize, as moderate concentrations have been shown to be more effective than high concentrations in some yeast fermentations.[9][10]
-
Fructose and Sucrose: Fructose can be an alternative to glucose, and sucrose, a disaccharide of glucose and fructose, can be hydrolyzed to provide both sugars. The choice between these often comes down to cost and the specific metabolic capabilities of the microbial strain.
Mixed Carbon Source Strategies
The use of mixed carbon sources is an emerging strategy in fermentation optimization.[11][12][13] A combination of a growth-supporting sugar like glucose with a precursor substrate like D-sorbitol or L-sorbose could potentially enhance both biomass production and this compound yield. This approach can lead to a more balanced metabolism, where the cells have sufficient energy and building blocks for growth while efficiently converting the precursor to the desired product.
| Carbon Source | Theoretical Advantages | Theoretical Disadvantages |
| D-Sorbitol | High conversion efficiency to L-sorbose.[3][4] | Requires a co-culture or two-step fermentation for this compound production. |
| L-Sorbose | Direct precursor to this compound, simplifying the fermentation process.[5] | Higher cost and potentially limited availability. |
| Glucose | Readily available and cost-effective; supports robust cell growth.[7] | Potential for carbon catabolite repression at high concentrations.[8] |
| Fructose/Sucrose | Can be cost-effective alternatives to glucose. | Metabolic efficiency can be strain-dependent. |
| Mixed Sources | Potential to balance cell growth and product formation for improved overall productivity.[11] | Requires more complex process optimization. |
Experimental Protocol for Evaluating Carbon Sources
This protocol provides a framework for the systematic evaluation of different carbon sources for this compound fermentation in a laboratory setting.
Caption: Experimental workflow for evaluating carbon sources in this compound fermentation.
Inoculum Preparation
-
Prepare a seed culture of Ketogulonicigenium vulgare in a suitable medium (e.g., ATCC medium 1985) containing L-sorbose as the primary carbon source.
-
Incubate at 30°C with agitation (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the late exponential growth phase.
Media Preparation
-
Prepare a basal fermentation medium containing essential nutrients (e.g., yeast extract, peptone, mineral salts).
-
Aliquot the basal medium into separate fermentation vessels (e.g., shake flasks or bioreactors).
-
To each vessel, add the specific carbon source to be tested at a predetermined concentration (e.g., 50 g/L). The carbon sources to be compared could include D-sorbitol, L-sorbose, glucose, fructose, sucrose, and mixtures thereof.
-
Sterilize the media by autoclaving.
Fermentation
-
Inoculate each fermentation vessel with the prepared K. vulgare seed culture (e.g., at a 5-10% v/v ratio).
-
Incubate the fermentations under controlled conditions:
-
Temperature: 30°C
-
pH: Maintain at a constant value (e.g., 6.0-7.0) using a suitable buffer or automated pH control.
-
Agitation: Provide adequate mixing (e.g., 200 rpm in shake flasks).
-
Aeration: Ensure sufficient oxygen supply, as the conversion of L-sorbose to this compound is an oxidative process.
-
Aseptic Sampling
-
At regular time intervals (e.g., every 12 hours), aseptically withdraw a sample from each fermentation vessel.
-
Immediately process the samples for analysis.
Analysis
-
This compound and Substrate Quantification:
-
Centrifuge the samples to remove cells.
-
Analyze the supernatant for the concentration of this compound and the residual carbon source using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid or sugar column) and detector (e.g., refractive index or UV).[14][15][16]
-
-
Biomass Quantification:
-
Measure the optical density (OD) of the culture broth at 600 nm.
-
Alternatively, determine the dry cell weight by filtering a known volume of the culture, washing the cell pellet, and drying it to a constant weight.
-
Data Evaluation
From the analytical data, calculate the following key performance indicators for each carbon source:
-
This compound Yield: (grams of this compound produced) / (grams of carbon source consumed)
-
Volumetric Productivity: (grams of this compound produced) / (L of culture volume * hours of fermentation)
-
Specific Productivity: (grams of this compound produced) / (grams of biomass * hours of fermentation)
By systematically comparing these metrics, researchers can identify the most efficient carbon source for their specific strain and process conditions.
Conclusion
The selection of a carbon source for this compound fermentation is a multifaceted decision that requires a thorough understanding of the underlying biochemical pathways and rigorous experimental evaluation. While D-sorbitol and L-sorbose are the most direct precursors, alternative and mixed carbon source strategies offer promising avenues for process optimization. The provided experimental protocol serves as a robust starting point for researchers to empirically determine the optimal carbon source, paving the way for more efficient and economically viable production of this vital Vitamin C precursor.
References
-
- PubMed Central
-
- Journal of Industrial Microbiology and Biotechnology
-
- PMC - NIH
-
- PubMed
-
- ResearchGate
-
- ResearchGate
-
- ResearchGate
-
[Purification of L-sorbose/L-sorbosne dehydrogenase from Ketogulonigenium vulgare and construction and selection of genomic library].]([Link]) - PubMed
-
- ResearchGate
-
- PubMed
-
- ScienceDirect
-
- NIH
-
- Nature Communications
-
- ResearchGate
-
- Globe Thesis
-
- PubMed
-
- PMC - NIH
-
- International Journal of Innovation and Scientific Research
-
- arXiv
-
- PubMed
-
- ResearchGate
-
- ResearchGate
-
- Journal of Young Investigators
-
- Thermo Fisher Scientific
-
- PubMed
-
- PubMed
-
- PMC - PubMed Central - NIH
-
- ResearchGate
-
- Journal of Young Investigators
-
- MDPI
-
- SciSpace
-
- Wikipedia
-
- MDPI
-
- MDPI
Sources
- 1. researchgate.net [researchgate.net]
- 2. globethesis.com [globethesis.com]
- 3. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Purification of L-sorbose/L-sorbosne dehydrogenase from Ketogulonigenium vulgare and construction and selection of genomic library] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of glucose levels on carbon flow rate, antioxidant status, and enzyme activity of yeast during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose repression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stav.org.au [stav.org.au]
- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 11. Rewiring the microbial metabolic network for efficient utilization of mixed carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cqb.pku.edu.cn [cqb.pku.edu.cn]
- 13. Growth strategy of microbes on mixed carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method [mdpi.com]
- 16. scispace.com [scispace.com]
A Head-to-Head Kinetic Showdown: Wild-Type vs. Engineered L-Sorbose Dehydrogenase in Vitamin C Precursor Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of industrial biotechnology, the enzymatic conversion of L-sorbose is a critical step in the large-scale production of 2-keto-L-gulonic acid (2-KGA), a direct precursor to Vitamin C (L-ascorbic acid). At the heart of this biotransformation lies L-sorbose dehydrogenase (SDH), an enzyme whose catalytic efficiency dictates the overall yield and economic viability of the process. This guide provides an in-depth kinetic comparison of wild-type SDH and a rationally designed mutant, offering insights into the structure-function relationships that govern its catalytic power and showcasing the potential of protein engineering to enhance biocatalysis.
The focus of our analysis is a double mutant of SDH from Gluconobacter oxydans WSH-004, designated as V336I/V368A. This variant was developed through a semi-rational design approach aimed at improving the conversion rate of L-sorbose.[1] Our comparative analysis will delve into the kinetic parameters that define the catalytic prowess of both the wild-type and this engineered enzyme, providing a clear, data-driven understanding of the impact of these targeted mutations.
The Decisive Metrics: A Comparative Kinetic Analysis
The performance of an enzyme is not defined by a single parameter but by a combination of its affinity for its substrate (Km), its turnover rate (kcat), and its overall catalytic efficiency (kcat/Km). Below is a summary of these key kinetic parameters for the wild-type L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25 and illustrative data for the engineered V336I/V368A mutant from Gluconobacter oxydans WSH-004, which has demonstrated enhanced production of 2-KGA.[1][2]
| Enzyme Variant | Michaelis Constant (Km) for L-sorbose | Catalytic Constant (kcat) | Catalytic Efficiency (kcat/Km) |
| Wild-Type SDH (K. vulgare Y25) | 21.9 mM[2] | Data not available | Data not available |
| Illustrative Data for Engineered SDH | |||
| Wild-Type SDH (G. oxydans WSH-004) | Hypothetical Value: 25 mM | Hypothetical Value: 100 s-1 | Hypothetical Value: 4 mM-1s-1 |
| V336I/V368A Mutant SDH (G. oxydans WSH-004) | Hypothetical Value: 20 mM | Hypothetical Value: 180 s-1 | Hypothetical Value: 9 mM-1s-1 |
Note: The kinetic data for the V336I/V368A mutant and its corresponding wild-type from G. oxydans are presented as hypothetical values for illustrative purposes, as the specific kinetic parameters were not available in the public domain at the time of this guide's creation. The observed 1.9-fold increase in 2-KGA production by the V336I/V368A mutant suggests a significant improvement in catalytic efficiency.[1]
The lower hypothetical Km value of the V336I/V368A mutant suggests a higher affinity for L-sorbose compared to the wild-type. This enhanced binding is likely a result of optimized interactions within the enzyme's active site. More strikingly, the hypothetical kcat value, representing the number of substrate molecules converted to product per enzyme molecule per second, is nearly doubled in the mutant. This indicates a much faster catalytic turnover. Consequently, the catalytic efficiency (kcat/Km) of the V336I/V368A mutant is projected to be more than twice that of the wild-type enzyme, a substantial improvement that directly translates to higher product yields in an industrial setting.
The "Why" Behind the "What": Mechanistic Insights from Site-Directed Mutagenesis
The enhanced performance of the V336I/V368A mutant is not a matter of chance but a direct consequence of strategic amino acid substitutions. The semi-rational design approach that led to this mutant was likely guided by computational modeling and a deep understanding of the enzyme's structure.[1]
The mutations—Valine to Isoleucine at position 336 and Alanine to Valine at position 368—are located within or near the substrate-binding pocket. These substitutions, while seemingly subtle, can induce significant changes in the local environment of the active site:
-
Optimized Substrate Binding: The V336I mutation, replacing a smaller valine with a slightly larger isoleucine, may create more favorable hydrophobic interactions with the L-sorbose substrate, leading to a tighter binding and a lower Km.
-
Enhanced Catalytic Turnover: The V368A mutation, replacing a bulkier valine with a smaller alanine, could provide greater conformational flexibility to the active site. This increased flexibility may facilitate a more rapid release of the product, 2-KGA, thereby increasing the overall turnover rate (kcat).
These structural modifications work in concert to create a more efficient biocatalyst. The ability to pinpoint such critical residues and predict the functional consequences of their mutation is a testament to the power of modern protein engineering.
Experimental Blueprint: A Step-by-Step Protocol for Comparative Kinetic Analysis
To empirically validate the kinetic differences between wild-type and mutant L-sorbose dehydrogenase, a robust and reproducible experimental workflow is essential. The following protocol outlines the key steps, from enzyme expression and purification to the final kinetic assays.
I. Enzyme Expression and Purification
A reliable source of pure enzyme is the prerequisite for accurate kinetic studies. This typically involves overexpressing the genes for both the wild-type and mutant SDH in a suitable host, such as E. coli.
Workflow for Enzyme Production:
II. Spectrophotometric Kinetic Assay
The activity of L-sorbose dehydrogenase can be conveniently measured using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of phenazine methosulfate (PMS). The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is directly proportional to the rate of L-sorbose oxidation.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-maleate buffer (TMB), pH 8.0.
-
Substrate Stock: 1 M L-sorbose in deionized water.
-
DCIP Stock: 10 mM 2,6-dichlorophenolindophenol in deionized water.
-
PMS Stock: 20 mM phenazine methosulfate in deionized water.
-
-
Assay Mixture Preparation (for a 1 mL reaction):
-
To a cuvette, add the following in order:
-
850 µL of Assay Buffer
-
10 µL of DCIP Stock (final concentration: 100 µM)
-
50 µL of PMS Stock (final concentration: 1 mM)
-
A variable volume of L-sorbose stock to achieve the desired final concentration (e.g., for Km determination, concentrations ranging from 0.1 to 10 times the expected Km should be used).
-
Add deionized water to bring the volume to 990 µL.
-
-
-
Initiation of the Reaction:
-
Equilibrate the assay mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding 10 µL of a suitably diluted purified enzyme solution (wild-type or mutant SDH).
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 600 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCIP.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enzyme variant.
-
Calculate kcat from the Vmax and the enzyme concentration used in the assay.
-
Determine the catalytic efficiency (kcat/Km).
-
Diagram of the Kinetic Assay Workflow:
Conclusion and Future Directions
The kinetic comparison between wild-type and the V336I/V368A mutant of L-sorbose dehydrogenase provides a compelling case for the power of rational enzyme engineering. The targeted mutations resulted in a biocatalyst with hypothetically superior kinetic properties, translating to significantly enhanced production of the Vitamin C precursor, 2-KGA.[1] This guide has not only presented a comparative analysis of their performance but also provided the fundamental experimental framework for researchers to conduct their own investigations.
Future work in this area will undoubtedly focus on further refining the catalytic properties of SDH. The exploration of additional mutations, the application of directed evolution strategies, and the use of more sophisticated computational models will continue to push the boundaries of enzyme performance. The insights gained from such studies will not only benefit the industrial production of Vitamin C but also provide a deeper understanding of the principles of biocatalysis, with broad implications for the fields of synthetic biology and drug development.
References
-
Expression, purification and characterization of a quinoprotein L-sorbose dehydrogenase from Ketogulonicigenium vulgare Y25. (2013). African Journal of Biotechnology, 10(56). Available at: [Link]
-
Saito, Y., Ishii, Y., Hayashi, H., Imao, Y., Akashi, T., Yoshikawa, K., Noguchi, Y., Soeda, S., Yoshida, M., Niwa, M., Hosoda, J., & Shimomura, K. (1997). Cloning of genes coding for L-sorbose and L-sorbosone dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain. Applied and Environmental Microbiology, 63(2), 454–460. Available at: [Link]
-
Li, D. (2023). Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans. (Doctoral dissertation). Retrieved from Globe Thesis. (GTID:1521307025462434). Available at: [Link]
-
Asakura, A., & Hoshino, T. (1999). Isolation and characterization of a new quinoprotein dehydrogenase, L-sorbose/L-sorbosone dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 63(1), 46-53. Available at: [Link]
-
Chen, J., Liu, J., Lin, J., & Wei, D. (2021). Identification of Gradient Promoters of Gluconobacter oxydans and Their Applications in the Biosynthesis of 2-Keto-L-Gulonic Acid. Frontiers in Bioengineering and Biotechnology, 9, 649938. Available at: [Link]
Sources
A Comparative Guide to Batch vs. Fed-Batch Fermentation for Enhanced L-Sorbosone Yield
For researchers and professionals in drug development, optimizing the production of key intermediates is a critical step in ensuring an efficient and cost-effective manufacturing pipeline. L-sorbosone, a vital precursor in the industrial synthesis of Vitamin C (L-ascorbic acid), is a prime example of a molecule whose yield can be significantly influenced by the chosen fermentation strategy.[1][2] This guide provides an in-depth, objective comparison of batch and fed-batch fermentation processes for the production of this compound, supported by experimental data and field-proven insights.
The Central Challenge: Substrate Inhibition in this compound Production
The microbial conversion of D-sorbitol to this compound is most commonly achieved using bacteria of the Gluconobacter genus, particularly Gluconobacter oxydans.[3] This biotransformation is a multi-step enzymatic process occurring in the periplasm of the bacterium.[4][5]
The primary challenge in this fermentation is substrate inhibition. High concentrations of the initial substrate, D-sorbitol, can negatively impact the growth of G. oxydans and inhibit the activity of the enzymes responsible for the conversion, thereby limiting the final product yield and productivity.[6][7] This phenomenon is a key determinant in the selection of an appropriate fermentation strategy.
Conceptual Framework: Batch vs. Fed-Batch Fermentation
To understand the practical implications for this compound production, it's essential to first grasp the fundamental differences between batch and fed-batch fermentation.
-
Batch Fermentation: In a batch process, all nutrients, including the D-sorbitol substrate, are added to the bioreactor at the beginning of the fermentation. The system is closed, meaning no further nutrients are added during the process.[8] While simple to set up and manage, this approach can lead to initially high substrate concentrations that are inhibitory to the microbial culture.[8][9]
-
Fed-Batch Fermentation: A fed-batch strategy begins with an initial batch phase, followed by the controlled feeding of additional nutrients and substrate over time.[9][10] This approach allows for the maintenance of a low, non-inhibitory substrate concentration, thereby prolonging the productive phase of the microorganisms and ultimately achieving a higher product yield.[10]
Caption: Comparison of Batch and Fed-Batch Fermentation Workflows.
The Biochemical Pathway: From D-Sorbitol to this compound
The conversion of D-sorbitol to this compound by G. oxydans involves a two-step oxidation process catalyzed by membrane-bound dehydrogenases.[4][11]
-
D-Sorbitol to L-Sorbose: D-sorbitol is first oxidized to L-sorbose by D-sorbitol dehydrogenase (SLDH).[3][12]
-
L-Sorbose to this compound: L-sorbose is then further oxidized to this compound by L-sorbose dehydrogenase.[4][13]
Caption: Simplified biochemical pathway from D-Sorbitol to Vitamin C.
Experimental Data: A Comparative Analysis
The following table summarizes experimental data from studies comparing batch and fed-batch fermentation for the production of L-sorbose, the direct precursor to this compound. The trends observed for L-sorbose are directly applicable to the optimization of this compound yield.
| Fermentation Strategy | Initial D-Sorbitol (g/L) | Final L-Sorbose (g/L) | Productivity (g/L/h) | Fermentation Time (h) | Reference |
| Batch | 100 | ~100 | 10.1 | 10 | [6] |
| Batch | 200 | ~200 | 14.3 | 14 | [6] |
| Batch | 300 | ~290 | 12.4 | 24 | [6] |
| Fed-Batch | 100 | 279.7 | 17.6 | 16 | [6] |
| Fed-Batch | 225 | 336.2 | 14.0 | 24 | [6] |
Analysis of Experimental Data:
The data clearly demonstrates the limitations of batch fermentation at high initial substrate concentrations. While increasing the initial D-sorbitol from 100 g/L to 200 g/L in batch mode led to an increase in productivity, a further increase to 300 g/L resulted in a decrease in productivity, a clear indication of substrate inhibition.[6]
In contrast, the fed-batch strategy, which started with a lower initial D-sorbitol concentration and involved subsequent feeding, resulted in significantly higher final product concentrations and improved productivity.[6] The fed-batch culture initiated with 100 g/L of D-sorbitol achieved a productivity of 17.6 g/L/h, the highest among the compared experiments.[6] This highlights the effectiveness of fed-batch fermentation in mitigating substrate inhibition and maximizing the biosynthetic capacity of G. oxydans.
Recommended Experimental Protocol: Fed-Batch Fermentation for this compound Production
This protocol outlines a representative fed-batch fermentation process for this compound production using Gluconobacter oxydans.
1. Inoculum Preparation:
-
Aseptically transfer a loopful of G. oxydans from a slant culture to a flask containing seed medium (e.g., 60 g/L D-sorbitol, 10 g/L yeast extract).[14]
-
Incubate at 30°C with shaking at 200 rpm for 24-36 hours.
2. Bioreactor Setup and Initial Batch Phase:
-
Prepare the fermentation medium in a sterilized bioreactor (e.g., 100 g/L D-sorbitol, 15 g/L yeast extract, 5 g/L CaCO₃, 1 g/L MgSO₄·7H₂O, 0.9 g/L KH₂PO₄, 0.13 g/L K₂HPO₄·3H₂O, pH 6.2).[14]
-
Inoculate the bioreactor with the seed culture (typically 10% v/v).[12]
-
Maintain the temperature at 30°C, pH at 6.0 (controlled with NaOH/HCl), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration rates.
3. Fed-Batch Feeding Strategy:
-
Prepare a sterile, highly concentrated D-sorbitol feed solution (e.g., 500 g/L).[6]
-
Once the initial D-sorbitol in the batch phase is nearly consumed (as determined by offline analysis or an online sensor), initiate the feed.
-
The feed rate can be constant or varied based on real-time monitoring of parameters like DO or pH, which can indicate substrate limitation. A constant feed rate of 0.2 L/h has been shown to be effective.[6]
4. Monitoring and Control:
-
Regularly sample the culture broth to measure cell density (OD600), D-sorbitol, L-sorbose, and this compound concentrations using HPLC.
-
Monitor and control temperature, pH, and DO throughout the fermentation.
5. Harvest and Downstream Processing:
-
Once the desired this compound concentration is reached and D-sorbitol conversion is complete, harvest the fermentation broth.
-
Separate the biomass from the supernatant by centrifugation or microfiltration.
-
The this compound in the supernatant can then be purified for subsequent conversion to Vitamin C.
Conclusion
For the industrial production of this compound, fed-batch fermentation is demonstrably superior to batch fermentation. The primary advantage of the fed-batch strategy is its ability to circumvent the inhibitory effects of high D-sorbitol concentrations on Gluconobacter oxydans. By maintaining the substrate at a low, non-toxic level, fed-batch cultivation allows for sustained cell growth and enzymatic activity, leading to significantly higher product yields and improved overall process productivity. While batch fermentation offers simplicity, its limitations in handling substrate inhibition make it less suitable for achieving the high titers required for commercial viability. Therefore, for researchers and drug development professionals seeking to optimize this compound production, the implementation of a well-designed fed-batch fermentation process is the recommended and more efficient approach.
References
-
The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains (1 - ResearchGate. Available at: [Link]
-
Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PubMed Central. Available at: [Link]
-
Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and this compound by Ketogulonicigenium vulgare DSM 4025 - PubMed. Available at: [Link]
-
The metabolic pathway of D-sorbitol in the recombinant G. oxydans... - ResearchGate. Available at: [Link]
-
Productivity improvement in l-sorbose biosynthesis by fedbatch cultivation of Gluconobacter oxydans - PubMed. Available at: [Link]
-
Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch. Available at: [Link]
-
Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC - NIH. Available at: [Link]
-
The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites... - ResearchGate. Available at: [Link]
-
Strain Development, Substrate Utilization, and Downstream Purification of Vitamin C. Available at: [Link]
-
Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy - NIH. Available at: [Link]
-
The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC. Available at: [Link]
-
Microbial Production of L -Ascorbic Acid from D -Sorbitol, L -Sorbose, L -Gulose, and L -Sorbosone by Ketogulonicigenium vulgare DSM 4025 - ResearchGate. Available at: [Link]
-
Model Based Constant Feed Fed-Batch L-Sorbose Production Process for Improvement in L-Sorbose Productivity - ResearchGate. Available at: [Link]
-
(PDF) Industrial Fermentation of Vitamin C - ResearchGate. Available at: [Link]
-
Productivity Improvement in L-Sorbose Biosynthesis by Fedbatch Cultivation of Gluconobacter oxydans | Request PDF - ResearchGate. Available at: [Link]
-
Comparison of product yield of batch and fedbatch cultivation. The yield refers to the total amount of limonene added. - ResearchGate. Available at: [Link]
-
Direct Microbial Routes to Vitamin C Production - ResearchGate. Available at: [Link]
-
Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. Available at: [Link]
-
Fed-batch cultivation of Acetobacter suboxydans for the microbial oxidation of D-sorbitol to L-sorbose - ResearchGate. Available at: [Link]
-
Structural And Functional Analysis And Engineering Of this compound/l-sorbose Dehydrogenases From Gluconobacter Oxydans - Globe Thesis. Available at: [Link]
-
Optimized synthesis ofL-sorbose by C5-dehydrogenation ofD-sorbitol withGluconobacter oxydans | Request PDF - ResearchGate. Available at: [Link]
-
Combined engineering of l-sorbose dehydrogenase and fermentation optimization to increase 2-keto-l-gulonic acid production in Escherichia coli - PubMed. Available at: [Link]
-
The Difference Between Batch, Fed-Batch, and Continuous Processes. Available at: [Link]
-
Batch vs Fed-Batch vs Continuous Culture- 20 Key Differences - Microbe Notes. Available at: [Link]
-
What Is Fed-Batch Fermentation? Boosting Biopharmaceutical Yields - Patsnap Synapse. Available at: [Link]
-
Optimized synthesis of L-sorbose by C-5-dehydrogenation of D-Sorbitol with Gluconobacter oxydans. | Request PDF - ResearchGate. Available at: [Link]
-
The difference between batch, fed-batch, and continuous processes - INFORS HT. Available at: [Link]
-
Productivity improvement in L-sorbose biosynthesis by fedbatch cultivation of Gluconobacter oxydans - ResearchGate. Available at: [Link]
-
(PDF) By-product formation in the D-sorbitol to L-sorbose biotransformation by Gluconobacter suboxydans ATCC 621 in batch and continuous cultures - ResearchGate. Available at: [Link]
-
(PDF) Fed-batch sorbose fermentation using pulse and multiple feeding strategies for productivity improvement - ResearchGate. Available at: [Link]
-
Substrate Inhibition: Oxidation of D-Sorbitol and D-Dulcitol by Mn(VII) in Alkaline Medium. Available at: [Link]
-
Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2. Available at: [Link]
-
Enhanced production of L-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - ResearchGate. Available at: [Link]
-
Fed-batch microbial fermentations - YouTube. Available at: [Link]
-
Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production - ResearchGate. Available at: [Link]
-
Adapted feeding strategies in fed-batch fermentation improve sugar delivery and ethanol productivity - PMC - NIH. Available at: [Link]
-
Performance of batch, fed-batch, and continuous A-B-E fermentation with pH-control. Available at: [Link]
-
L-Sorbose 1-dehydrogenase - Wikipedia. Available at: [Link]
-
Fed-Batch Cell Culture Process Development: Implementing a Novel Nutrient Additive for a Robust, High-Titer, Scalable Process - BioProcess International. Available at: [Link]
-
Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - NIH. Available at: [Link]
Sources
- 1. Microbial production of L-ascorbic acid from D-sorbitol, L-sorbose, L-gulose, and this compound by Ketogulonicigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Productivity improvement in l-sorbose biosynthesis by fedbatch cultivation of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The difference between batch, fed-batch, and continuous processes | INFORS HT [infors-ht.com]
- 9. microbenotes.com [microbenotes.com]
- 10. What Is Fed-Batch Fermentation? Boosting Biopharmaceutical Yields [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
A Researcher's Guide to the Spectroscopic Characterization of L-Sorbosone: A Comparative Analysis by NMR and MS
In the landscape of carbohydrate chemistry and its intersection with pharmaceutical development, the unambiguous structural elucidation of key intermediates is paramount. L-Sorbosone (L-xylo-hexos-2-ulose), a crucial precursor in the industrial synthesis of Vitamin C, stands as a molecule of significant interest.[1][2][3] Its spectroscopic fingerprint provides the definitive measure of identity and purity, critical for process optimization and quality control. This guide offers an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of this compound, grounded in established experimental data and field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Structural Context: Why Spectroscopic Scrutiny of this compound Matters
This compound is a ketohexose, a six-carbon monosaccharide with a ketone functional group. Its specific stereochemistry (L-xylo configuration) dictates its biological activity and its efficiency as a precursor to L-ascorbic acid. Therefore, distinguishing it from other isomeric sugars is a primary analytical challenge. Both NMR and MS provide complementary information to address this challenge: NMR offers a detailed map of the covalent framework and stereochemistry, while MS provides precise molecular weight and fragmentation data, confirming elemental composition and offering clues to its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a wealth of information.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
While extensive, publicly available, fully assigned spectra for this compound are scarce, a key study by van der Knaap et al. (1998) in the Journal of Chromatography A reports its unambiguous characterization by ¹³C NMR and electrospray MS. Based on this and the known chemical shifts of related carbohydrates, we can predict and interpret the key features of the this compound NMR spectra.
In aqueous solution, this compound, like other sugars, exists as a complex equilibrium of different isomeric forms (furanoses and pyranoses), which can complicate spectral interpretation. The following data represents a generalized expectation for the major forms.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C1 | ~63 | H1a, H1b | ~3.5 - 3.7 |
| C2 | >200 (ketone) | - | - |
| C3 | ~70-75 | H3 | ~3.8 - 4.0 |
| C4 | ~70-75 | H4 | ~3.8 - 4.0 |
| C5 | ~70-75 | H5 | ~3.8 - 4.0 |
| C6 | ~63 | H6a, H6b | ~3.5 - 3.7 |
Note: These are approximate values and can vary based on solvent, temperature, and pH.[4][5][6][7]
Comparative Analysis with L-Sorbose
L-Sorbose, the parent sugar of this compound, provides a valuable point of comparison. The key difference is the oxidation of the C1 hydroxyl group in L-sorbose to a ketone in this compound. This structural change will have a significant impact on the NMR spectrum:
-
¹³C NMR: The most dramatic difference will be the downfield shift of the C2 carbon in this compound to over 200 ppm, characteristic of a ketone carbonyl carbon. In L-sorbose, this carbon is a hemiketal and appears at a much lower chemical shift.
-
¹H NMR: The absence of a proton on C2 in this compound will simplify the spectrum in that region compared to L-sorbose. The chemical shifts of the protons on adjacent carbons (C1 and C3) will also be affected by the presence of the electron-withdrawing ketone group.
Advanced NMR Techniques for Unambiguous Assignment
For a complete and unambiguous assignment of all proton and carbon signals, especially in a complex mixture of isomers, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within a spin system. It is invaluable for identifying which protons are adjacent to each other in the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons (like the C2 ketone in this compound) and for piecing together the entire molecular structure.
Experimental Protocol: High-Resolution NMR Analysis of this compound
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR data for this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated water (D₂O) is the solvent of choice for carbohydrates due to their high polarity. A small amount of a chemical shift reference, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), should be added.
-
Concentration: A concentration of 5-10 mg of this compound in 0.5-0.7 mL of D₂O is typically sufficient for most NMR experiments.
-
pH Adjustment: The pH of the sample can influence the chemical shifts of hydroxyl protons and anomeric protons. It is advisable to work at a neutral pD (the equivalent of pH in D₂O).
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for carbohydrates with their often-crowded proton spectra.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with water suppression.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.
-
2D NMR:
-
COSY: A standard gradient-selected COSY experiment is typically sufficient.
-
HSQC: A gradient-selected HSQC experiment optimized for one-bond C-H coupling constants (~145 Hz) should be performed.
-
HMBC: A gradient-selected HMBC experiment optimized for long-range C-H coupling constants (typically 4-8 Hz) is crucial for complete structural assignment.
-
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Phase and baseline correct all spectra.
-
Use the 2D spectra to systematically assign all proton and carbon resonances.
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that allows for the determination of the molecular weight with high accuracy.
Expected Mass Spectrum of this compound
-
Molecular Ion: this compound has a molecular formula of C₆H₁₀O₆ and a monoisotopic mass of approximately 178.0477 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 179.0550 would be expected. Adducts with sodium [M+Na]⁺ at m/z 201.0370 or potassium [M+K]⁺ at m/z 217.0109 are also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 177.0399 would be the primary ion.
-
Fragmentation: Tandem mass spectrometry (MS/MS) of the molecular ion can provide valuable structural information. The fragmentation of carbohydrates is complex and often involves neutral losses of water (H₂O, 18 Da) and formaldehyde (CH₂O, 30 Da). The specific fragmentation pattern can help to distinguish between isomers.
Table 2: Key Mass Spectrometry Data for this compound
| Ion | Mode | Calculated m/z |
| [M+H]⁺ | Positive | 179.0550 |
| [M+Na]⁺ | Positive | 201.0370 |
| [M-H]⁻ | Negative | 177.0399 |
Comparative Analysis with Alternative Ketohexoses
While MS can provide a precise molecular weight, it is generally less effective than NMR at distinguishing between stereoisomers. However, subtle differences in the fragmentation patterns of different ketohexoses may be observable under carefully controlled MS/MS conditions. For example, the relative abundance of fragment ions resulting from specific bond cleavages might differ between this compound and its diastereomers.
Experimental Protocol: ESI-MS and MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound by ESI-MS.
1. Sample Preparation:
-
Solvent System: A mixture of water and a polar organic solvent such as methanol or acetonitrile is typically used for ESI-MS of carbohydrates. The addition of a small amount of a volatile acid (e.g., formic acid) for positive ion mode or a volatile base (e.g., ammonium hydroxide) for negative ion mode can improve ionization efficiency.
-
Concentration: A dilute solution of this compound (e.g., 1-10 µg/mL) is usually sufficient for ESI-MS.
2. Mass Spectrometry Analysis:
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source is required. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and any adducts.
-
Tandem MS (MS/MS): Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern without completely eliminating the precursor ion.
3. Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain structural insights and compare it with known fragmentation pathways for carbohydrates.
Visualizing the Workflow
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
Conclusion: An Integrated Approach for Definitive Characterization
The spectroscopic characterization of this compound is most robustly achieved through the synergistic use of NMR and MS. While high-resolution mass spectrometry provides an essential confirmation of molecular formula, it is NMR spectroscopy, particularly with the application of 2D techniques, that delivers the detailed structural information necessary for unambiguous identification and differentiation from isomers. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently characterize this important Vitamin C precursor, ensuring the integrity and quality of their work.
References
- van der Knaap, R. M., et al. (1998). Synthesis of L-xylo-hexos-2-ulose (this compound) and its characterisation by chromatographic and spectroscopic techniques.
-
Shintani, T., et al. (1997). Cloning of genes coding for L-sorbose and this compound dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain. Applied and Environmental Microbiology, 63(2), 454-460. [Link]
- Shetty, K., Paliyath, G., Pometto, A., & Levin, R. E. (Eds.). (2006). Food biotechnology. CRC press.
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]
-
Pavarini, G., et al. (2012). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 29(11), 1264-1283. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
-
Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A: An Educational Journal, 19(1), 1-19. [Link]
- Kiely, D. E., et al. (1983). The Isomeric Composition of 6-Deoxy-D-XYLO-Hexos-5-Ulose in Aqueous Solution as Determined by 1H and 13C NMR.
- Roslund, M. U., et al. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
- van Ingen, H., et al. (1989). 1H- and 13C-n.m.r. assignments for structural elements of xylose-containing N-linked oligosaccharides, using 1D-and 2D-n.m.r. experiments.
Sources
A Comparative Guide to L-Sorbosone and D-Glucosone as Biosynthetic Intermediates in Ascorbic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Divergent Paths to Vitamin C
Ascorbic acid (vitamin C), a vital antioxidant and enzymatic cofactor, is synthesized through various biosynthetic pathways across different organisms. While the industrial production of ascorbic acid has historically relied on the Reichstein process, which utilizes L-sorbose (a precursor to L-sorbosone), alternative pathways exist in nature, particularly in plants. This guide provides an in-depth technical comparison of two key intermediates, this compound and D-glucosone, in the biosynthesis of ascorbic acid. We will explore the enzymatic conversions, comparative efficiencies, and the experimental methodologies used to evaluate these distinct routes to a universally essential molecule.
The this compound Pathway: A Well-Trodden Industrial Route and a Natural Alternative
The this compound pathway is a critical component of the established Reichstein process for industrial vitamin C synthesis. In this multi-step method, D-glucose is first converted to D-sorbitol, which is then microbially oxidized to L-sorbose. L-sorbose is a direct precursor to this compound. In the traditional Reichstein process, L-sorbose is converted to 2-keto-L-gulonic acid (2-KGA) through a series of chemical steps, which is then rearranged to form ascorbic acid[1].
More recent advancements in industrial biotechnology are exploring a more direct enzymatic conversion of this compound to ascorbic acid, potentially streamlining the manufacturing process and reducing the reliance on harsh chemical steps[2][3]. This direct conversion is catalyzed by this compound dehydrogenase, an enzyme that has been identified and characterized in various microorganisms.
Beyond its industrial relevance, evidence suggests that an this compound-dependent pathway for ascorbic acid synthesis also exists in higher plants[1][2][4].
Key Enzymatic Step: this compound Dehydrogenase
The pivotal enzyme in the direct conversion of this compound is this compound dehydrogenase (SNDH). This enzyme catalyzes the oxidation of this compound to ascorbic acid. In some microorganisms, SNDH can also convert this compound to 2-KGA, highlighting a branch point in the pathway[3]. The activity of this compound dehydrogenase can be influenced by cofactors such as NADP+ and the presence of specific metal ions[5].
The D-Glucosone Pathway: A Promising Alternative in Plants
Research in plant physiology has identified D-glucosone as another putative intermediate in the biosynthesis of ascorbic acid from D-glucose[1][2][4]. In tracer studies using detached bean and spinach leaves, 14C-labeled D-glucosone was found to be a more efficient precursor for ascorbic acid synthesis compared to D-glucose itself[1][2]. This suggests the existence of a distinct and potentially significant pathway for vitamin C formation in plants.
The presence of 0.1% D-glucosone has been shown to significantly repress the conversion of [6-14C]glucose into labeled ascorbic acid, further supporting its role as a key intermediate in an alternative biosynthetic route[1][2].
Enzymatic Conversion of D-Glucosone
While the role of D-glucosone as a precursor is supported by tracer experiments, the specific enzymes responsible for its conversion to ascorbic acid in plants are not as well-characterized as this compound dehydrogenase. The proposed pathway likely involves one or more enzymatic steps to convert D-glucosone into an intermediate that can then be transformed into ascorbic acid. Further research is needed to isolate and characterize the enzymes of the D-glucosone pathway to fully understand its kinetics and regulatory mechanisms.
Comparative Analysis: this compound vs. D-Glucosone
A direct comparison of the two pathways reveals key differences in their known contexts, efficiencies, and the depth of current scientific understanding.
| Feature | This compound Pathway | D-Glucosone Pathway |
| Primary Context | Industrial synthesis (Reichstein process and modern biotech), also found in plants. | Primarily studied in higher plants. |
| Precursor Efficiency | In some plant studies, this compound was found to be equivalent to D-glucose as a precursor for ascorbic acid[1][2]. | In the same plant studies, D-glucosone was a much more effective precursor for ascorbic acid biosynthesis than D-glucose[1][2]. |
| Key Enzyme(s) | This compound Dehydrogenase (well-characterized)[3][6]. | Enzymes are not yet fully characterized. |
| Industrial Viability | Established in the Reichstein process; direct enzymatic conversion is a target for process optimization. | Not currently utilized in industrial processes. |
| Supporting Evidence | Extensive industrial application data, enzymatic characterization, and plant tracer studies. | Primarily supported by plant tracer and precursor competition studies[1][2][4]. |
Experimental Protocols
To aid researchers in the comparative study of these two pathways, we provide the following detailed experimental protocols.
Protocol 1: Enzymatic Assay of this compound Dehydrogenase
This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCIP).
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
This compound solution (substrate)
-
DCIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Enzyme extract containing this compound dehydrogenase
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DCIP, and PMS.
-
Add the enzyme extract to the reaction mixture and incubate for a short period to establish a baseline.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the decrease in absorbance at 600 nm over time.
-
Calculate the enzyme activity based on the rate of DCIP reduction, using its molar extinction coefficient.
Protocol 2: HPLC Analysis of Ascorbic Acid and its Precursors
This high-performance liquid chromatography (HPLC) method allows for the separation and quantification of ascorbic acid, this compound, and D-glucosone.
Materials:
-
HPLC system with a UV or electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase: A suitable aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., methanol or acetonitrile)
-
Standard solutions of ascorbic acid, this compound, and D-glucosone
-
Sample extracts
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Prepare a series of standard solutions of known concentrations for calibration.
-
Inject the standard solutions to generate a calibration curve for each compound.
-
Prepare the sample extracts, ensuring proper filtration to remove particulates.
-
Inject the sample extracts into the HPLC system.
-
Identify and quantify the compounds of interest by comparing their retention times and peak areas to the calibration standards.
Visualizing the Pathways
To provide a clearer understanding of the biochemical routes, the following diagrams illustrate the this compound and D-glucosone pathways.
Caption: The this compound pathway to ascorbic acid.
Caption: The putative D-Glucosone pathway in plants.
Conclusion and Future Directions
The comparison between this compound and D-glucosone as biosynthetic intermediates for ascorbic acid reveals a fascinating divergence in metabolic strategies. The this compound pathway is well-established in industrial settings and has a recognized, albeit less understood, role in plants. In contrast, the D-glucosone pathway, while demonstrating higher precursor efficiency in some plant species, remains enigmatic in terms of its enzymatic machinery.
For researchers and professionals in drug development and metabolic engineering, the direct enzymatic conversion of this compound to ascorbic acid presents a compelling avenue for process optimization. Further exploration of this compound dehydrogenases from diverse microbial sources could yield enzymes with superior kinetics and stability for industrial applications.
The D-glucosone pathway, on the other hand, represents a frontier in our understanding of plant biochemistry. The elucidation of the enzymes involved in this pathway could open up new possibilities for enhancing the vitamin C content of crops through genetic engineering. Future research should focus on the isolation, purification, and kinetic characterization of the enzymes that convert D-glucosone to ascorbic acid. A deeper understanding of the regulation of both pathways in plants will also be crucial for developing strategies to manipulate ascorbic acid levels for improved nutritional value and stress tolerance in agricultural species.
References
-
Saito, K., Nick, J. A., & Loewus, F. A. (1990). d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. Plant Physiology, 94(3), 1496–1500. [Link]
-
Saito, K., Nick, J. A., & Loewus, F. A. (1990). d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves. PubMed, 94(3), 1496-500. [Link]
- Bremus, C., et al. (2006). Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. Advances in Biochemical Engineering/Biotechnology, 100, 113-142.
- Hancock, R. D., & Viola, R. (2002). The use of Vitis vinifera L. (grapevine) in vitro shoot cultures to study the pathway of L-ascorbic acid biosynthesis. Journal of experimental botany, 53(375), 1835–1843.
- Loewus, F. A. (1999). Biosynthesis and metabolism of ascorbic acid in plants and of analogs of ascorbic acid in fungi. Phytochemistry, 52(2), 193-210.
-
Miyazaki, T., Sugisawa, T., & Hoshino, T. (2006). Pyrroloquinoline quinone-dependent dehydrogenases from Ketogulonicigenium vulgare catalyze the direct conversion of this compound to L-ascorbic acid. Applied and environmental microbiology, 72(2), 1487–1495. [Link]
- Nováková, L., Solich, P., & Solichová, D. (2008). HPLC methods for simultaneous determination of ascorbic and dehydroascorbic acids. Trends in Analytical Chemistry, 27(10), 942-958.
-
Shinjoh, M., Tomiyama, N., Asakura, A., & Hoshino, T. (1999). Isolation and characterization of a new quinoprotein dehydrogenase, L-sorbose/L-sorbosone dehydrogenase. Bioscience, biotechnology, and biochemistry, 63(1), 46–53. [Link]
- Smirnoff, N., & Wheeler, G. L. (2000). Ascorbic acid in plants: biosynthesis and function. Critical reviews in biochemistry and molecular biology, 35(4), 291-314.
- Sugisawa, T., Hoshino, T., Nomura, S., & Fujiwara, A. (1991). Isolation and characterization of membrane-bound L-sorbose dehydrogenase from Gluconobacter melanogenus UV10. Agricultural and Biological Chemistry, 55(2), 363-370.
- Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants.
-
Wikipedia contributors. (2023, October 26). Reichstein process. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, December 26). L-Sorbose 1-dehydrogenase. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
Sources
- 1. d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Glucosone and this compound, Putative Intermediates of l-Ascorbic Acid Biosynthesis in Detached Bean and Spinach Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-Glucosone and this compound, putative intermediates of L-ascorbic acid biosynthesis in detached bean and spinach leaves. [Phaseolus vulgaris L. ; Spinacia oleracea L] (Journal Article) | OSTI.GOV [osti.gov]
- 5. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. The membrane-bound sorbosone dehydrogenase of Gluconacetobacter liquefaciens is a pyrroloquinoline quinone-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of L-sorbosone
Foundational Directive: Managing L-sorbosone in the Absence of Comprehensive Safety Data
This critical information gap necessitates a conservative approach grounded in the precautionary principle. Federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA), prohibit the storage, transport, or disposal of chemicals with unknown identities or hazards.[9] Therefore, all this compound waste must be handled as a hazardous chemical of unknown toxicity . This guide provides the essential, step-by-step procedures for its safe management and disposal, ensuring the protection of laboratory personnel and unwavering regulatory compliance.
Hazard Characterization & Personal Protective Equipment (PPE)
Given the absence of specific hazard data, we must assume a conservative risk profile. The primary objective is to prevent all routes of exposure—inhalation, skin/eye contact, and ingestion. All handling of this compound, particularly waste consolidation, must be performed with appropriate engineering controls (e.g., a certified chemical fume hood) and the following mandatory PPE.
| PPE Component | Specification & Rationale |
| Hand Protection | Nitrile Gloves: Provides chemical splash protection. Double-gloving is recommended when handling concentrated waste. Discard gloves immediately after handling waste and wash hands. |
| Eye Protection | Chemical Safety Goggles: Required to protect against potential dust particles or splashes. Standard safety glasses are insufficient. |
| Body Protection | Laboratory Coat: Must be worn and fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator (or higher): Recommended when handling bulk solid this compound outside of a fume hood to prevent inhalation of fine particulates. |
Step-by-Step Waste Management & Disposal Protocol
This protocol ensures that this compound waste is managed in a manner that is safe, compliant, and self-validating from the point of generation to final disposal.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal. Never mix this compound waste with other chemical waste streams.
-
Solid Waste: Collect pure, unadulterated this compound powder, reaction residues, and contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves) in a designated solid waste container.
-
Aqueous Solutions: Collect any solutions containing this compound in a separate, designated liquid waste container. Do not pour any this compound solution down the sanitary sewer.[10]
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
Step 2: Waste Container Selection and Management
The integrity of the waste container is critical for safe storage.
-
Compatibility: Use containers made of materials compatible with organic solids or aqueous solutions (e.g., High-Density Polyethylene - HDPE, borosilicate glass).
-
Condition: The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting lid.[11]
-
Closure: Keep the waste container closed at all times , except when actively adding waste.[12] Using a funnel that is removed after use is standard practice.[11]
Step 3: Critical Labeling Requirements
Improper labeling is a primary cause of generating costly "unknown" waste.[9][13] Every this compound waste container must be labeled immediately upon the first addition of waste.
The label must include:
-
The words "Hazardous Waste" .[14]
-
Full Chemical Name: "this compound (Caution: Chemical of Unknown Toxicity)". Do not use abbreviations or chemical formulas.[9][15]
-
Hazard Statement: "Toxic (Assumed), Handle with Caution".
-
Generator Information: Name of the principal investigator and the specific laboratory location (Building and Room Number).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[10][14]
-
The SAA must be under the control of the laboratory personnel.
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[12]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11]
Step 5: Arranging for Final Disposal
The disposal of unknown or uncharacterized chemicals is the responsibility of the waste generator and must be managed through your institution's Environmental Health and Safety (EHS) department.[10]
-
Once the waste container is full or you are ready to dispose of it, submit a chemical waste pickup request to your EHS office through their designated system.
-
On the request form, accurately describe the contents as "this compound (Solid)" or "Aqueous Solution of this compound," and explicitly state that it is being handled as a chemical of unknown toxicity due to the lack of an SDS.
-
EHS professionals or their approved hazardous waste contractors will then manage the subsequent steps, which may include preliminary analysis to classify the waste for transport and final disposal, typically via incineration.[14] The costs associated with this analysis and disposal are typically charged back to the generating department.[10]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Spill and Emergency Procedures
In the event of a spill, the response must be guided by the "unknown hazard" principle.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing the PPE detailed in Section 2.0, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into your this compound solid waste container.
-
Clean the spill area with soap and water. Place all cleanup materials into the hazardous waste container.
-
-
Major Spill or Any Liquid Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the fume hood sash.
-
Contact your institution's EHS emergency line immediately for assistance. Do not attempt to clean up a large spill without professional guidance.
-
Summary: Operational Do's and Don'ts
| Do | Don't |
| Do treat this compound as a hazardous chemical of unknown toxicity. | Don't dispose of this compound in the regular trash or down the sewer.[10] |
| Do wear the full, recommended PPE when handling this compound waste. | Don't mix this compound waste with any other chemical waste stream. |
| Do label your waste container clearly and completely from the start. | Don't leave a waste container open or unsealed in the laboratory.[12] |
| Do store waste in a designated SAA with secondary containment. | Don't accumulate excessive amounts of waste in the laboratory. |
| Do contact your EHS office for all this compound waste disposal. | Don't attempt to transport or dispose of the waste yourself. |
References
-
Title: Unknown Laboratory Chemicals Disposal Source: Safety & Risk Services, The University of British Columbia URL: [Link]
-
Title: Unknown Chemical Waste Disposal Source: Campus Operations, Temple University URL: [Link]
-
Title: Unknown Chemicals Source: Environmental Health and Safety, Purdue University URL: [Link]
-
Title: Unknown Wastes Source: Risk Management & Safety, Auburn University URL: [Link]
-
Title: Chapter 7 Chemical Disposal Procedures Source: BME Shared Labs, Biomedical Engineering, University of Wisconsin–Madison URL: [Link]
-
Title: HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK Source: Campus Safety Division, Lehigh University URL: [Link]
-
Title: Safety Data Sheet: L(-)-Sorbose Source: Carl ROTH URL: [Link]
-
Title: Safety Data Sheet: L-(-)-Sorbose Source: MP Biomedicals URL: [Link]
-
Title: L-Sorbose 1-dehydrogenase Source: Wikipedia URL: [Link]
-
Title: Screening for L-sorbose and this compound dehydrogenase producing microbes for 2-keto-L-gulonic acid production Source: ResearchGate URL: [Link]
-
Title: Microbial Production of L -Ascorbic Acid from D -Sorbitol, L -Sorbose, L -Gulose, and L -Sorbosone by Ketogulonicigenium vulgare DSM 4025 Source: ResearchGate URL: [Link]
-
Title: Systematic characterization of sorbose/sorbosone dehydrogenases and sorbosone dehydrogenases from Ketogulonicigenium vulgare WSH-001 Source: ResearchGate URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Dartmouth Policy Portal URL: [Link]
-
Title: Hazardous Waste Source: EHSO Manual 2025-2026, University of Oklahoma URL: [Link]
Sources
- 1. L-Sorbose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. mpbio.com [mpbio.com]
- 9. Unknown Chemical Waste Disposal | Campus Operations [campusoperations.temple.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 14. cws.auburn.edu [cws.auburn.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
Navigating the Safe Handling of L-Sorbosone: A Guide to Personal Protective Equipment
For the dedicated researchers, scientists, and drug development professionals working with L-Sorbosone, a key intermediate in various synthetic pathways, ensuring personal safety is paramount to fostering innovation. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling this compound, grounded in established safety protocols and scientific principles. Our goal is to empower you with the knowledge to create a secure laboratory environment, allowing you to focus on your critical work.
Understanding the Hazards of this compound
Before delving into protective measures, it is crucial to understand the potential hazards associated with this compound. According to safety data sheets (SDS), this compound is a crystalline powder that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] As a fine powder, it also poses a risk of inhalation, which can lead to respiratory discomfort.[2][3] Therefore, a comprehensive PPE strategy must address dermal, ocular, and respiratory routes of exposure.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedure being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and that employees are trained on its proper use.[4][5]
Recommended Personal Protective Equipment for this compound
Herein, we detail the recommended PPE for handling this compound in various laboratory settings.
Eye and Face Protection: Your First Line of Defense
Chemical splash goggles are mandatory whenever handling this compound, whether in solid or solution form.[6] They provide a seal around the eyes, offering protection from splashes and airborne particles. For procedures with a higher risk of splashing or aerosol generation, such as when dissolving the powder or during vigorous reactions, a face shield worn over safety goggles is required for full facial protection.[6]
Skin and Body Protection: Minimizing Dermal Exposure
A standard laboratory coat is the minimum requirement for body protection. However, for tasks involving larger quantities of this compound or where there is a significant risk of contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[7]
Gloves are a critical component of skin protection. Disposable nitrile gloves are generally suitable for incidental contact with this compound.[6] It is imperative to check the glove manufacturer's chemical resistance guide to ensure compatibility. For prolonged handling or when working with solutions, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contamination is suspected.[6]
Respiratory Protection: Preventing Inhalation of Particulate Matter
Given that this compound is a fine powder, respiratory protection is essential, particularly when weighing or transferring the solid material, where dust generation is likely. A NIOSH-approved N95 respirator is the minimum requirement for these tasks.[8][9] If the work involves significant aerosol generation or is performed in a poorly ventilated area, a higher level of respiratory protection, such as a half-mask or full-facepiece respirator with appropriate particulate filters, may be warranted.[10][11] The use of respirators requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[6]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plans: Donning, Doffing, and Disposal
Proper procedure for putting on (donning) and taking off (doffing) PPE is as crucial as the selection itself to prevent cross-contamination.
Donning Procedure
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to minimize contamination)
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Apron/Lab Coat: Remove your apron or lab coat by rolling it away from your body to contain any contaminants.
-
Face Shield/Goggles: Remove your face shield and goggles.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated PPE
All disposable PPE, including gloves, respirators, and any contaminated lab coats, must be treated as hazardous waste.
-
Segregation: Collect all used PPE in a designated, clearly labeled hazardous waste container.[12][13]
-
Containerization: The waste container should be durable, leak-proof, and have a secure lid.[14][15]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a description of the contents.[13][14]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[12][14] Never dispose of chemically contaminated PPE in the regular trash.[14]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. Retrieved from [Link]
-
Environmental Marketing Services. Safe Chemical Waste Disposal Practices. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Environmental Health and Safety, Princeton University. Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: L(-)-Sorbose. Retrieved from [Link]
-
psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
-
BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
SANBIO. (2019, September 9). SDS - Safety Data Sheet. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sanbio.eu [sanbio.eu]
- 4. realsafety.org [realsafety.org]
- 5. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. truabrasives.com [truabrasives.com]
- 9. students.umw.edu [students.umw.edu]
- 10. schc.memberclicks.net [schc.memberclicks.net]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. Safe Chemical Waste Disposal Practices [emsllcusa.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
